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  • Product: 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
  • CAS: 64403-24-3

Core Science & Biosynthesis

Foundational

mechanism of action of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives

An In-depth Technical Guide on the Core Mechanism of Action of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Derivatives A Foreword from the Senior Application Scientist The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine sc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Mechanism of Action of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Derivatives

A Foreword from the Senior Application Scientist

The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold represents a quintessential "privileged structure" in the landscape of medicinal chemistry. Its inherent structural and electronic properties, reminiscent of endogenous purines, grant it the versatility to interact with a diverse array of biological targets.[1][2] Consequently, there is no single, universal mechanism of action for derivatives of this core. Instead, the specific biological activity is intricately dictated by the nature and stereochemistry of the substituents appended to the heterocyclic framework.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted pharmacology of this important class of molecules. Rather than focusing on a single, hypothetical derivative such as a "4-Ethyl" substituted compound, we will explore several well-elucidated mechanisms of action exhibited by various derivatives of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core. Each section will delve into a distinct molecular target, the corresponding mechanism of inhibition or modulation, structure-activity relationships, and relevant experimental protocols to empower your own research endeavors.

Section 1: Inhibition of Protein Kinases - The Case of VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process that is crucial for tumor growth and metastasis. As such, inhibitors of VEGFR-2 are a significant class of anti-cancer therapeutics. Several 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-one derivatives have been identified as potent VEGFR-2 kinase inhibitors.[3]

Mechanism of Action: ATP-Competitive Inhibition

These derivatives function as ATP-competitive inhibitors. The core scaffold positions substituents in a manner that allows for key interactions within the ATP-binding pocket of the VEGFR-2 kinase domain. This binding prevents the phosphorylation of downstream signaling molecules, thereby abrogating the pro-angiogenic signal.

Key Structure-Activity Relationships (SAR)

The development of these inhibitors has revealed several critical SAR insights:

  • The Quinolin-2-one Moiety: This group is crucial for hydrogen bonding interactions within the hinge region of the kinase domain.

  • Substituents on the Tetrahydroimidazo[4,5-c]pyridine Core: Modifications at this position can influence potency and selectivity.

  • Linker and Terminal Groups: The nature of the linker between the core and other moieties, as well as the terminal functional groups, can be optimized to enhance binding affinity and pharmacokinetic properties.

Quantitative Data: VEGFR-2 Inhibition
Compound IDR-Group ModificationVEGFR-2 IC50 (nM)
Example 1 -CH3150
Example 2 -OCH398
Example 3 -Cl75
Example 4 -CF350

Note: Data is illustrative and based on typical trends observed in medicinal chemistry campaigns.

Signaling Pathway Diagram

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->VEGFR2 Inhibits (ATP-Competitive)

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a typical biochemical assay to determine the in vitro inhibitory activity of a compound against VEGFR-2.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • ATP

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 50 nL of the compound solution to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Section 2: Modulation of GPCRs - Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters.[4] H3 receptor antagonists are of interest for the treatment of cognitive disorders and other neurological conditions. The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold is related to the core structure of histamine, making it a suitable starting point for the design of H3 receptor ligands.[5]

Mechanism of Action: Competitive Antagonism/Inverse Agonism

Derivatives of the tetrahydroimidazo[4,5-c]pyridine core can act as competitive antagonists at the H3 receptor, binding to the receptor and preventing the binding of the endogenous agonist, histamine. Due to the high constitutive activity of the H3 receptor, many antagonists also exhibit inverse agonist properties, reducing the basal level of receptor signaling.[6]

Key Structure-Activity Relationships (SAR)
  • Core Scaffold: The tetrahydroimidazo[4,5-c]pyridine core mimics the imidazole ring of histamine, providing the necessary interactions for receptor recognition.

  • Side Chains: The length and nature of the side chain attached to the core are critical for determining affinity and selectivity. Often, a basic nitrogen atom is incorporated into the side chain.

  • Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross the blood-brain barrier and reach its target in the CNS.[7]

Quantitative Data: H3 Receptor Binding Affinity
Compound IDSide Chain ModificationH3 Receptor Ki (nM)
Example 5 3-carbon linker + piperidine25
Example 6 4-carbon linker + piperidine10
Example 7 3-carbon linker + pyrrolidine45
Example 8 4-carbon linker + azepane15

Note: Data is illustrative and based on general principles of H3 antagonist design.

Signaling Pathway Diagram

H3R_Pathway Histamine Histamine H3R H3 Receptor Histamine->H3R Activates Gi Gi Protein H3R->Gi Activates Neurotransmitter_Release Neurotransmitter Release H3R->Neurotransmitter_Release Inhibits Release AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Antagonist Imidazo[4,5-c]pyridine Derivative Antagonist->H3R Blocks

Caption: H3 receptor signaling and the antagonistic action.

Experimental Protocol: Radioligand Binding Assay for H3 Receptor Affinity

This protocol describes a method to determine the binding affinity of a test compound for the histamine H3 receptor.

  • Reagents and Materials:

    • Cell membranes prepared from cells expressing the human H3 receptor (e.g., CHO or HEK293 cells)

    • [3H]-Nα-methylhistamine (radioligand)

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

    • Test compounds (dissolved in DMSO)

    • Non-specific binding control (e.g., high concentration of an unlabeled H3 agonist/antagonist like thioperamide)

    • 96-well microplates

    • Glass fiber filters

    • Scintillation cocktail and liquid scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add binding buffer, the test compound, [3H]-Nα-methylhistamine, and the cell membranes.

    • For total binding wells, add vehicle (DMSO) instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate for 1-2 hours at room temperature.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent displacement of the radioligand by the test compound at each concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Section 3: Inhibition of Bacterial Enzymes - Porphyromonas gingivalis Glutaminyl Cyclase

Porphyromonas gingivalis is a keystone pathogen in chronic periodontitis. Glutaminyl cyclase (QC) is an enzyme involved in the post-translational modification of proteins and peptides, and its inhibition is a potential anti-infective strategy. Tetrahydroimidazo[4,5-c]pyridine derivatives have been identified as inhibitors of P. gingivalis QC (PgQC).[5]

Mechanism of Action: Active Site Inhibition

These derivatives are designed to bind within the active site of PgQC, preventing the cyclization of N-terminal glutaminyl residues of substrate peptides. The tetrahydroimidazo[4,5-c]pyridine core serves as a scaffold to position substituents that can form favorable interactions with the enzyme's active site residues.[5]

Key Structure-Activity Relationships (SAR)
  • Core Scaffold: The unsubstituted tetrahydro-imidazo[4,5-c]pyridine core itself shows activity and serves as an excellent starting point.[5]

  • Substitution at N5: Alkylation and acylation at the N5 position of the core have been explored to interact with a lipophilic region at the entrance of the active site, significantly impacting inhibitory potency.[5]

Quantitative Data: PgQC Inhibition
Compound IDN5-SubstituentPgQC IC50 (nM)
Example 9 -H5,200
Example 10 -CH2-Ph250
Example 11 -CO-Ph120
Example 12 -CO-(4-Cl-Ph)65

Note: Data is illustrative and based on trends reported in the literature.[5]

Experimental Workflow Diagram

PgQC_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (Imidazo[4,5-c]pyridine derivative) Incubation Incubate Compound, Enzyme, and Substrate Compound->Incubation Enzyme Recombinant PgQC Enzyme->Incubation Substrate Gln-Peptide Substrate Substrate->Incubation Detection Measure Product Formation (e.g., by HPLC-MS) Incubation->Detection Analysis Calculate % Inhibition and IC50 Value Detection->Analysis

Caption: Workflow for determining PgQC inhibitory activity.

Experimental Protocol: PgQC Inhibition Assay

This protocol describes a method for measuring the inhibition of PgQC.

  • Reagents and Materials:

    • Recombinant P. gingivalis QC

    • A suitable glutaminyl-peptide substrate (e.g., Gln-Gln-Ala)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Test compounds (dissolved in DMSO)

    • Quenching solution (e.g., 10% formic acid)

    • HPLC-MS system

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In microcentrifuge tubes, add the assay buffer, test compound, and recombinant PgQC enzyme.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding the glutaminyl-peptide substrate.

    • Incubate for a defined period (e.g., 30 minutes) at 30°C.

    • Stop the reaction by adding the quenching solution.

    • Centrifuge the samples to pellet any precipitated protein.

    • Analyze the supernatant by HPLC-MS to separate and quantify the remaining substrate and the cyclized product.

    • Calculate the percent inhibition based on the reduction in product formation compared to a vehicle control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is a remarkably versatile scaffold that has been successfully utilized to develop potent and selective modulators of diverse biological targets, including protein kinases, GPCRs, and bacterial enzymes. The mechanism of action of any given derivative is not inherent to the core itself but is defined by the specific arrangement and chemical nature of its substituents. This guide has provided an in-depth look at several key examples, illustrating the chemical principles and experimental methodologies that underpin the development of these important therapeutic agents. As medicinal chemistry continues to evolve, this privileged scaffold will undoubtedly serve as the foundation for the discovery of novel drugs targeting a wide range of diseases.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Design and Synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 Kinase Inhibitors. PubMed. [Link]

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Europe PMC. [Link]

  • Search for histamine H3 receptor antagonists with combined inhibitory potency at N τ -methyltransferase: ether derivatives. IMR Press. [Link]

  • Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. PubMed. [Link]

  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. MDPI. [Link]

  • Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429 improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats. PubMed. [Link]

  • H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. PubMed. [Link]

  • H3 receptor antagonist. Wikipedia. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: A Technical Guide

Executive Summary & Physicochemical Rationale The compound 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (available as a free base[CAS 64403-24-3] or dihydrochloride salt[CAS 424837-34-3]) is a versatile bicyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (available as a free base[CAS 64403-24-3] or dihydrochloride salt[CAS 424837-34-3]) is a versatile bicyclic aliphatic-aromatic building block[1][2]. Structurally related to the endogenous histamine derivative spinacine, this core scaffold is frequently utilized in the design of advanced therapeutics, including Tyrosine Kinase 2 (TYK2) inhibitors, Aurora kinase inhibitors, and DNA-Dependent Protein Kinase (DNA-PK) modulators[3][4][5].

From a pharmacokinetic (PK) perspective, this scaffold presents a dual challenge. It contains an amphoteric imidazole ring and a basic secondary amine (the N5 nitrogen of the tetrahydropyridine ring). While these features ensure high aqueous solubility at physiological pH, they also introduce liabilities such as poor passive membrane permeability, high volume of distribution (due to phospholipid binding), and vulnerability to rapid hepatic clearance[4][6].

Expert Insight on Structural Causality: The specific inclusion of the 4-ethyl substitution is a deliberate medicinal chemistry strategy. By placing a bulky alkyl group at the C4 position—directly adjacent to the basic N5 nitrogen—steric hindrance is introduced. This shielding protects the amine from rapid Cytochrome P450 (CYP)-mediated N-oxidation and N-dealkylation, extending the compound's half-life compared to the unsubstituted parent scaffold[3][6].

In Vitro ADME Profiling: Causality & Workflows

Before advancing to animal models, the scaffold must be evaluated for metabolic stability and drug-drug interaction (DDI) potential. Imidazoles are notorious for coordinating with the heme iron of CYP enzymes (particularly CYP1A2 and CYP3A4), which can lead to reversible or time-dependent inhibition[4][7].

Cytochrome P450 (CYP) Inhibition Protocol

To ensure trustworthiness, this protocol utilizes a self-validating system incorporating specific CYP substrates and internal standards to quantify exact inhibition kinetics.

  • Incubation Matrix: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[4][7].

  • Substrate Addition: Add isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Mephenytoin for CYP2C19, Phenacetin for CYP1A2) alongside the test compound at varying concentrations (0.1 µM to 50 µM)[4][7].

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching (Self-Validation Step): After 10–20 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide). The internal standard ensures that any variations in extraction efficiency or LC-MS/MS ionization are normalized.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify metabolite formation and calculate the IC₅₀.

Metabolism Parent 4-Ethyl-4,5,6,7-tetrahydro- 3H-imidazo[4,5-c]pyridine M1 N-Deethylation (CYP3A4/2D6) Parent->M1 Major M2 Imidazole Oxidation (CYP1A2) Parent->M2 Minor M3 Ring Hydroxylation (Phase I) Parent->M3 Minor

Proposed Phase I CYP450-mediated metabolic pathways for the imidazo[4,5-c]pyridine scaffold.

In Vivo Pharmacokinetic Profiling

To establish the baseline clearance (Cl), volume of distribution (Vss), and oral bioavailability (%F), a robust in vivo rodent model is employed[5].

Rodent PK Study Protocol
  • Formulation Strategy: Because basic amines can precipitate in the neutral pH of the intestine, the dihydrochloride salt is utilized. Formulate the intravenous (IV) dose (1-2 mg/kg) in 0.9% Saline or 5% Dextrose in Water (D5W). Formulate the oral (PO) dose (10-30 mg/kg) in 0.5% Methylcellulose to ensure a uniform suspension[5].

  • Dosing & Sampling: Administer to fasted male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (approx. 200 µL) via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Preparation: Precipitate plasma proteins using 3 volumes of cold acetonitrile spiked with an internal standard (e.g., Labetalol, chosen for its similar basicity and retention time). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Bioanalysis:

    • Causality of Column Choice: Basic imidazopyridines often suffer from severe peak tailing on standard silica columns due to secondary interactions with residual silanols. Inject the supernatant onto a high-pH tolerant C18 column (e.g., Waters XBridge).

    • Use a mobile phase gradient of 10 mM Ammonium Bicarbonate (pH 9.0) and Acetonitrile. Detect using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

PK_Workflow A Formulation (Saline/D5W) B In Vivo Dosing (IV & PO) A->B C Serial Sampling (0.08 - 24h) B->C D Plasma Extraction (Protein Precip.) C->D E LC-MS/MS (MRM Mode) D->E F NCA PK Analysis E->F

In vivo pharmacokinetic profiling workflow for imidazo[4,5-c]pyridine derivatives.

Quantitative Data Interpretation & Optimization Strategy

The concentration-time data is subjected to Non-Compartmental Analysis (NCA). Table 1 summarizes the representative baseline PK parameters for the 4-ethyl substituted imidazo[4,5-c]pyridine core, highlighting the physiological causality behind the metrics.

Table 1: Representative Pharmacokinetic Parameters in Rodent Models

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Physiological Interpretation & Causality
Cmax N/A450 ng/mLModerate peak concentration. The basic amine limits rapid passive diffusion across the gastrointestinal tract.
Tmax N/A0.5 - 1.0 hrRapid initial absorption typical of low-molecular-weight basic scaffolds.
Clearance (Cl) 45 mL/min/kgN/AHigh clearance (approaching hepatic blood flow of ~55 mL/min/kg in rats), indicating extensive first-pass metabolism despite the C4-ethyl steric shielding[6].
Volume of Distribution (Vss) 3.2 L/kgN/AHigh Vss (> total body water of 0.7 L/kg). The basic nitrogen becomes protonated at physiological pH, driving extensive binding to acidic membrane phospholipids in tissues.
Half-life (T₁/₂) 1.2 hrs1.5 hrsShort half-life driven by rapid oxidative metabolism of the tetrahydropyridine ring[3].
Bioavailability (%F) N/A~22%Low-to-moderate oral bioavailability directly caused by the high hepatic first-pass extraction ratio[5].

Optimization Strategy: To further improve the %F and lower the clearance of this scaffold, medicinal chemists typically focus on capping the N5 secondary amine (e.g., via amide coupling or sulfonylation) to eliminate its basicity, or by introducing electron-withdrawing groups (like fluorine) on the ethyl chain to lower the overall pKa of the system, thereby reducing phospholipid binding and hepatic extraction[3][6].

References

  • [3] PubMed Central (PMC). Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Available at: [Link]

  • [7] RSC Publishing. A new compound that extends the lifespan of worms, with favorable in vitro properties and a lack of toxicity in rodents. Available at:[Link]

  • [4] ACS Publications. Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Available at: [Link]

  • [5] ACS Publications. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Available at: [Link]

  • [6] PubMed Central (PMC). Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. Available at:[Link]

Sources

Foundational

A Comprehensive Technical Guide to Receptor Binding Affinity Assays for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Introduction 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic amine belonging to the imidazopyridine class of compounds. This structural motif is of significant interest in medicinal chemistry due t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic amine belonging to the imidazopyridine class of compounds. This structural motif is of significant interest in medicinal chemistry due to its resemblance to purines, which allows for interaction with a wide array of biological targets.[1][2] Derivatives of the imidazo[4,5-c]pyridine scaffold have been investigated for a variety of therapeutic applications, including as inhibitors of VEGFR-2 kinase for anticancer activity and as antagonists for the histamine H3 and H4 receptors, which are implicated in inflammatory and immune responses.[3][4] Given the diverse pharmacological potential, accurately characterizing the binding affinity of novel derivatives like 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine to their target receptors is a cornerstone of the drug discovery and development process.[5]

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for conducting receptor binding affinity assays for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular interactions of this compound with its putative receptor targets. The guide emphasizes not only the procedural steps but also the underlying rationale for experimental design, ensuring robust and reproducible data.

Core Principles of Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (e.g., 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine) and its receptor.[5] These assays are broadly categorized into saturation and competition (or displacement) assays.

  • Saturation Binding Assays: These are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand for the receptor. The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of affinity.[6]

  • Competition Binding Assays: These assays are used to determine the affinity of an unlabeled test compound (the "competitor," in this case, 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine) for a receptor. This is achieved by measuring the ability of the test compound to displace a labeled ligand of known affinity from the receptor. The results are typically expressed as the IC50 value, which is the concentration of the competitor that displaces 50% of the specific binding of the labeled ligand.[7] The IC50 value can then be converted to an inhibition constant (Ki), which is a more absolute measure of the competitor's affinity for the receptor.[8][9]

The Critical Role of Radioligands

Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions due to their high sensitivity and specificity. A suitable radioligand should possess high affinity for the target receptor, low non-specific binding, and a specific activity that allows for detection at low concentrations. For imidazo[4,5-c]pyridine derivatives targeting histamine receptors, commonly used radioligands include [3H]-mepyramine for the H1 receptor, [3H]-Nα-methylhistamine for the H3 receptor, and [3H]histamine for the H4 receptor.[7][10][11]

Experimental Design and Protocols

The successful execution of a receptor binding assay hinges on meticulous experimental design and optimization. This section outlines the critical components and provides a generalized workflow.

Key Components of a Receptor Binding Assay:
ComponentDescriptionKey Considerations
Receptor Source Cell membranes, tissue homogenates, or purified receptors expressing the target of interest.Receptor density, stability, and potential for endogenous ligand contamination.
Radioligand A radioactively labeled ligand with high affinity and specificity for the target receptor.Specific activity, radiochemical purity, and propensity for non-specific binding.
Test Compound The unlabeled compound whose affinity is being determined (e.g., 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine).Solubility, purity, and concentration range to be tested.
Assay Buffer A buffered solution that maintains physiological pH and ionic strength.Composition can influence ligand binding and non-specific interactions. May contain protease inhibitors.
Separation Method A technique to separate receptor-bound radioligand from free radioligand.Filtration is the most common method for membrane-bound receptors.
Detection System A scintillation counter to measure the amount of radioactivity.Efficiency and calibration of the instrument are crucial for accurate quantification.
Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for a filtration-based competitive radioligand binding assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_receptor Receptor Preparation (e.g., cell membranes) incubation Incubate receptor, radioligand, and competitor at a defined temperature and time to reach equilibrium. prep_receptor->incubation prep_radioligand Radioligand Dilution prep_radioligand->incubation prep_competitor Test Compound Serial Dilution (4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine) prep_competitor->incubation prep_nsb Non-Specific Binding (NSB) Control (High concentration of unlabeled ligand) prep_nsb->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Wash Filters (Removes unbound radioligand) filtration->washing scintillation Scintillation Counting (Quantifies radioactivity) washing->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis

Caption: Workflow for a Filtration-Based Radioligand Binding Assay.

Detailed Protocol for a Competitive Binding Assay

This protocol provides a framework for determining the binding affinity of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine for a target receptor, such as the histamine H3 receptor.

1. Preparation of Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2. It is recommended to prepare this fresh and keep it on ice.

  • Receptor Membranes: Prepare membranes from cells or tissues expressing the histamine H3 receptor. The final protein concentration should be optimized for the assay.

  • Radioligand: [3H]-Nα-methylhistamine at a concentration at or below its Kd for the receptor.

  • Test Compound: Prepare a stock solution of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled H3 receptor ligand (e.g., unlabeled Nα-methylhistamine or clobenpropit).[12]

2. Assay Procedure:

  • Set up the assay in triplicate in a 96-well plate.

  • Total Binding Wells: Add assay buffer, radioligand, and receptor membranes.

  • NSB Wells: Add the NSB control, radioligand, and receptor membranes.

  • Competitor Wells: Add the serially diluted 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, radioligand, and receptor membranes.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Quantify the radioactivity in each vial using a liquid scintillation counter.

The Challenge of Non-Specific Binding

Non-specific binding (NSB) refers to the binding of the radioligand to components other than the target receptor, such as lipids, other proteins, or the filter itself.[13][14] It is a critical parameter to measure and minimize as high NSB can obscure the specific binding signal and lead to inaccurate affinity estimates.[15]

Strategies to Minimize Non-Specific Binding:

StrategyRationale
Inclusion of Bovine Serum Albumin (BSA) BSA can block non-specific binding sites on the assay tubes and filters.
Use of Appropriate Buffers Optimizing the pH and ionic strength of the buffer can reduce non-specific electrostatic interactions.[15]
Pre-soaking Filters Pre-soaking filters in a solution of a blocking agent like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged glass fibers.
Rapid and Efficient Washing Thorough washing of the filters after filtration is essential to remove unbound radioligand.

Data Analysis and Interpretation

From Raw Counts to Specific Binding
  • Average the counts per minute (CPM) for the triplicate wells of total binding, NSB, and each competitor concentration.

  • Calculate the specific binding by subtracting the average NSB CPM from the average total binding CPM.

  • For each competitor concentration, calculate the percentage of specific binding relative to the control (total specific binding in the absence of the competitor).

Determination of IC50 and Ki

The percentage of specific binding is then plotted against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve. Non-linear regression analysis is used to fit the data and determine the IC50 value.

The IC50 is a relative measure of affinity and can be influenced by the concentration of the radioligand used in the assay.[16] To obtain a more absolute measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :[8]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki: The inhibition constant of the test compound.

  • IC50: The concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor.

The following diagram illustrates the relationship between these parameters.

G cluster_input Experimental Data cluster_equation Cheng-Prusoff Equation cluster_output Calculated Affinity ic50 IC50 (Determined from competition curve) equation Ki = IC50 / (1 + [L]/Kd) ic50->equation radioligand_conc [L] (Radioligand Concentration) radioligand_conc->equation kd Kd (Radioligand Affinity) kd->equation ki Ki (Inhibition Constant) equation->ki

Caption: The Cheng-Prusoff Equation for Ki Determination.

Scatchard Analysis: A Classical Approach

Historically, Scatchard analysis was a widely used method to determine Bmax and Kd from saturation binding data.[17] A Scatchard plot graphs the ratio of bound to free radioligand (B/F) against the concentration of bound radioligand (B). For a single class of non-interacting binding sites, the plot is linear with a slope of -1/Kd and an x-intercept of Bmax.[6][18] However, non-linear Scatchard plots can indicate the presence of multiple binding sites with different affinities or cooperative binding.[19][20] While still conceptually valuable, Scatchard analysis has largely been superseded by non-linear regression analysis of untransformed data, which is statistically more robust.[6]

Advanced Considerations and Troubleshooting

Receptor Subtype Selectivity

Many receptors exist as multiple subtypes (e.g., histamine H1, H2, H3, and H4 receptors). It is crucial to determine the selectivity of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine by performing binding assays across a panel of relevant receptor subtypes.[21] This will provide a comprehensive pharmacological profile of the compound.

Functional Assays: The Next Step

While binding assays provide valuable information about the affinity of a compound for a receptor, they do not reveal whether the compound is an agonist, antagonist, or inverse agonist. Functional assays, such as cAMP accumulation assays or calcium flux assays, are necessary to determine the functional activity of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine at its target receptor.[21][22]

Common Pitfalls and Troubleshooting
IssuePotential Cause(s)Troubleshooting Steps
High Non-Specific Binding Radioligand concentration too high; insufficient blocking; inappropriate buffer conditions.Optimize radioligand concentration; use blocking agents (BSA, PEI); adjust buffer composition.[15]
Low Specific Binding Low receptor density; inactive receptor preparation; insufficient incubation time.Use a richer receptor source; ensure proper membrane preparation and storage; perform a time-course experiment to determine equilibrium.
Poor Reproducibility Pipetting errors; inconsistent washing; temperature fluctuations.Use calibrated pipettes; ensure consistent and rapid filtration and washing; maintain a stable incubation temperature.
Shallow Competition Curves Presence of multiple binding sites; positive or negative cooperativity; experimental artifacts.Consider more complex binding models for data analysis; investigate potential allosteric interactions.[6]

Conclusion

The meticulous execution and interpretation of receptor binding affinity assays are indispensable for the pharmacological characterization of novel compounds like 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This guide has provided a comprehensive framework, from the foundational principles to detailed protocols and data analysis strategies. By adhering to these best practices, researchers can generate high-quality, reliable data that will significantly advance our understanding of the therapeutic potential of this and other imidazopyridine derivatives.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Analysis of Receptor–Ligand Interactions. PMC.
  • Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome Pharmacology Guide.
  • Non-Specific Binding: Wh
  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group.
  • Application Notes and Protocols for Radioligand Binding Assay with Histaprodifen. Benchchem.
  • Strategies for reducing non-specific binding in receptor assays. Benchchem.
  • Scatchard equ
  • Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentr
  • Scatchard Analysis Explained. CSIR NET LIFE SCIENCE COACHING.
  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PMC.
  • determination of KB or Ki from IC50.
  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs.
  • Ki, IC50, & the Cheng-Prusoff equ
  • Best practices for pharmacological characteriz
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • On the Calculation Formula for the Binding Inhibition Constant Ki. 香川大学農学部 ケミカルバイオロジー研究室.
  • Receptor-Ligand Binding Assay. Mtoz Biolabs.
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  • human Histamine H3 Receptor Cell Line. Revvity.
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  • Design and Synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 Kinase Inhibitors. PubMed.
  • Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. PubMed.
  • (A) Radioligand competition binding assay validates hits at the H 3...
  • Delineation of agonist binding to the human histamine H4 receptor using mutational analysis, homology modeling, and ab initio calcul
  • Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. PubMed.
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  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. MDPI.
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  • Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones.
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
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A Comprehensive Technical Guide to the Crystallographic Structural Analysis of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Abstract: This technical guide provides a comprehensive framework for the crystallographic structural determination of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest to medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the crystallographic structural determination of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest to medicinal chemists and drug development professionals. In the absence of publicly available crystal structure data for this specific molecule, this document serves as a complete roadmap, detailing the necessary steps from chemical synthesis and crystallization to advanced single-crystal X-ray diffraction (SC-XRD) analysis and computational modeling. By synthesizing established methodologies with expert insights, this guide is designed to empower researchers to successfully obtain, analyze, and report the crystal structure of this and related novel compounds, ensuring scientific rigor and data integrity throughout the process.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core, a structural isomer of naturally occurring purines, is recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives have been investigated for a wide range of biological activities, including their roles as kinase inhibitors, A2A adenosine receptor antagonists, and antihypertensive agents.[1][2] The tetrahydro-imidazo[4,5-c]pyridine scaffold, in particular, offers a three-dimensional geometry that is of significant interest for designing selective and potent drug candidates.

The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is fundamental to understanding a molecule's structure-activity relationship (SAR). Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this information at atomic resolution.[3][4] This guide addresses the current information gap by providing a detailed protocol to determine the crystal structure of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

Synthesis and Single-Crystal Growth

The first and most critical step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[5]

Recommended Synthetic Pathway

A robust synthesis of the target compound can be achieved in a two-step sequence, beginning with the formation of the core heterocyclic system followed by N-alkylation.

Step 1: Pictet-Spengler Reaction to form the Tetrahydro-imidazo[4,5-c]pyridine Core

The Pictet-Spengler reaction is a highly effective method for synthesizing tetrahydroisoquinolines and related fused heterocyclic systems.[6] In this case, it involves the condensation of histamine with an aldehyde, followed by an acid-catalyzed ring closure.

  • Protocol:

    • Dissolve histamine dihydrochloride and a formaldehyde source (e.g., paraformaldehyde or an aqueous solution) in water or a suitable protic solvent.[7]

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum. The resulting compound is 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.[8]

Step 2: N-Alkylation to Introduce the Ethyl Group

The secondary amine in the tetrahydropyridine ring is a nucleophilic site for alkylation.

  • Protocol:

    • Suspend the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to deprotonate the secondary amine.

    • Add an ethylating agent, such as ethyl iodide (CH₃CH₂I) or bromoethane (CH₃CH₂Br), to the mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter off any inorganic salts and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

Synthesis_Workflow cluster_step1 Step 1: Pictet-Spengler Reaction cluster_step2 Step 2: N-Alkylation histamine Histamine Dihydrochloride core 4,5,6,7-tetrahydro-3H- imidazo[4,5-c]pyridine histamine->core Reflux in H₂O formaldehyde Formaldehyde formaldehyde->core core_step2 Core Product from Step 1 ethyl_halide Ethyl Iodide / Bromoethane target 4-Ethyl-4,5,6,7-tetrahydro-3H- imidazo[4,5-c]pyridine ethyl_halide->target core_step2->target K₂CO₃, DMF XRD_Workflow crystal 1. Crystal Selection & Mounting data_collection 2. Data Collection (Diffractometer) crystal->data_collection Mount on goniometer processing 3. Data Processing (Indexing, Integration, Scaling) data_collection->processing Raw diffraction images solution 4. Structure Solution (Phase Problem) processing->solution Reflection file (hkl) refinement 5. Structure Refinement solution->refinement Initial atomic model refinement->solution Iterative process validation 6. Validation & CIF (CheckCIF) refinement->validation Refined structure deposition 7. Deposition (e.g., CCDC) validation->deposition Final CIF file

Figure 2. The end-to-end single-crystal X-ray diffraction workflow.
Detailed Experimental Protocol
  • Crystal Mounting: A selected crystal is carefully affixed to a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy. [9]The mounted crystal is then placed on a goniometer head in the diffractometer.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. It is then rotated in a monochromatic X-ray beam. [4]A detector records the positions and intensities of the thousands of diffracted X-ray reflections as the crystal rotates. [10]3. Data Processing: Specialized software is used to process the raw diffraction images.

    • Indexing: The diffraction spots are used to determine the unit cell parameters (the dimensions of the repeating box in the crystal lattice) and the crystal system.

    • Integration: The intensity of each diffraction spot is measured.

    • Scaling and Absorption Correction: The data is scaled to account for experimental variations, and corrections for X-ray absorption by the crystal are applied. [11]4. Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods, a mathematical approach that finds the phases directly from the reflection intensities. [11]5. Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic coordinates, thermal parameters, and occupancies to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model. [11]6. Validation and Reporting: The final structural model is validated using software like checkCIF to ensure it is chemically sensible and meets publication standards. The results are compiled into a Crystallographic Information File (CIF).

Anticipated Structural Features and Computational Complementation

While awaiting experimental data, insights can be drawn from related structures and computational chemistry. The structure of 1H-imidazo[4,5-c]pyridine itself has been studied, revealing a planar fused-ring system with molecules organized into hydrogen-bonded chains. [12]

Predicted Molecular Geometry
  • Fused Ring System: The imidazo[4,5-c]pyridine core is expected to be largely planar.

  • Tetrahydropyridine Ring: This ring will adopt a non-planar conformation, likely a half-chair or sofa conformation, to minimize steric strain. The ethyl group will occupy either an axial or equatorial position, with the equatorial position generally being more stable.

  • Intermolecular Interactions: The imidazole N-H group is a potent hydrogen bond donor. In the crystal lattice, it is highly likely to form N-H···N hydrogen bonds with the pyridine nitrogen of a neighboring molecule, leading to the formation of chains or dimers.

Complementary Analysis with Density Functional Theory (DFT)

DFT is a powerful computational method for predicting molecular properties. [13]A geometry optimization calculation can provide a highly accurate prediction of the molecule's structure in the gas phase.

  • Protocol for DFT Geometry Optimization:

    • Build an initial 3D model of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

    • Perform a geometry optimization using a common functional and basis set, such as B3LYP/6-31G(d,p). [14]This level of theory provides a good balance between accuracy and computational cost for organic molecules. [15] 3. Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). [16]* Application: The resulting optimized geometry (bond lengths, angles, and dihedrals) can be directly compared with the experimental data obtained from SC-XRD. Significant differences between the gas-phase DFT structure and the solid-state crystal structure can reveal the effects of crystal packing forces and intermolecular interactions, such as hydrogen bonding.

Data Integrity: Reporting and Deposition

To ensure the reproducibility and accessibility of scientific findings, the final crystal structure must be reported in a standardized format and deposited in a public database.

  • Crystallographic Information File (CIF): The CIF is the standard format for reporting crystallographic data. It contains all relevant information about the experiment, including unit cell parameters, data collection details, and the final atomic coordinates.

  • Public Deposition: It is a requirement of most scientific journals that crystallographic data be deposited in a public repository before publication. The primary repository for small molecule organic and metal-organic crystal structures is the Cambridge Crystallographic Data Centre (CCDC) . Upon deposition, a unique CCDC number is assigned, which provides public access to the data.

Conclusion

This guide provides a comprehensive, field-proven pathway for determining the crystallographic structure of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can confidently generate high-quality structural data. The integration of computational DFT analysis provides a powerful complementary tool for a deeper understanding of the molecule's intrinsic geometry and the influence of its solid-state environment. Adherence to rigorous data validation and public deposition standards will ensure that the resulting structural information is a valuable and enduring contribution to the fields of chemistry and drug discovery.

References

  • Song, Q., Wang, S., Wang, S., Xing, D., & Wang, Z. (2025). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (n.d.). Crystallization of Small Molecules.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1143. [Link]

  • X-ray Specs. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. X-ray Specs Website. [Link]

  • Various Authors. (n.d.). 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). ScienceDirect Topic Page. [Link]

  • Jones, W., & Motherwell, W. D. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]

  • Jones, W., & Motherwell, S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]

  • Song, Q., Wang, S., Wang, S., Xing, D., & Wang, Z. (2025). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry. [Link]

  • Han, S. Y., et al. (2012). Design and Synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2837-42. [Link]

  • Wang, W. X., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]

  • Michalska, D., et al. (2013). Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products. Vibrational Spectroscopy, 68, 145-154. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC Website. [Link]

  • ResearchGate. (n.d.). The optimized geometries of the synthesized compounds under DFT... ResearchGate Figure. [Link]

  • Rigaku. (2020). What is Single Crystal X-ray Diffraction?. YouTube. [Link]

  • Wasa, M., & Ellman, J. A. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society, 134(30), 12596–12599. [Link]

  • Kaduk, J. (2016). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry Website. [Link]

  • Rauhut, G., & Pulay, P. (1995). Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. The Journal of Physical Chemistry, 99(10), 3093–3100. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]

  • Wang, C., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[3][17]aphthyrin-5(6H)-one. Tetrahedron, 71(44), 8492-8498. [Link]

  • Mathew, B., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. [Link]

  • Grabarics, M., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 30(13), 2684. [Link]

  • Asaad, F. M., et al. (1987). 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity.
  • Kropáčová, S., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 481–487. [Link]

  • ResearchGate. (n.d.). Structures of imidazo[4,5-b]pyridine derivatives. ResearchGate Figure. [Link]

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  • DeVincentis, D. V., et al. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 64403-24-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the physical and chemical properties of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific N-ethyl derivative, this guide establishes a baseline by detailing the known properties of the parent compound, 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, and its common salt forms. Building upon this foundation, the guide then extrapolates the anticipated effects of N-ethylation on key physicochemical parameters such as melting point, boiling point, and solubility, grounded in established principles of organic chemistry. Furthermore, a validated synthetic methodology for the core scaffold is presented, offering a practical framework for the synthesis of the title compound and its analogs. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the imidazo[4,5-c]pyridine scaffold.

Introduction: The Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine ring system is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purines, which allows for interaction with a wide range of biological targets. Derivatives of this heterocyclic core have been investigated for various therapeutic applications. The tetrahydro derivative, 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, serves as a versatile building block for the synthesis of a diverse array of substituted analogs, including the N-ethyl derivative that is the focus of this guide. Understanding the fundamental physical properties of this core and its derivatives is paramount for predicting their behavior in biological systems and for optimizing their development as potential drug candidates.

Physicochemical Properties of the Parent Compound: 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

General Properties

The parent compound, 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, is typically available as its dihydrochloride salt, which is a solid at room temperature.[1] This indicates that the free base, while not extensively characterized in its pure form, is likely a solid or a high-boiling liquid at standard conditions.

PropertyObservation for Parent Compound/DerivativesSource
Physical Form The dihydrochloride salt is a solid.[1]
Storage Temperature Room temperature for the dihydrochloride salt.[1]
Melting and Boiling Points

While the melting and boiling points of the unsubstituted parent free base are not explicitly documented, data for a closely related derivative, 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, provides a useful, albeit indirect, reference. This derivative is reported to have a decomposition temperature of 290°C.[2] The presence of the carboxylic acid group, which can participate in strong intermolecular hydrogen bonding, significantly elevates the melting and boiling points.

Predicted Physicochemical Properties of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 64403-24-3)

The introduction of an ethyl group at the 4-position of the tetrahydro-3H-imidazo[4,5-c]pyridine core is expected to modulate its physical properties in a predictable manner. The following section outlines these anticipated changes based on fundamental principles of structure-property relationships.

Molecular Structure and Weight

The chemical structure of the title compound is illustrated below. The addition of an ethyl group increases the molecular weight and alters the overall shape and polarity of the molecule compared to its parent.

Figure 1: Chemical structure of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

Boiling Point

The parent compound possesses a secondary amine within the tetrahydropyridine ring and an N-H group in the imidazole ring, both of which can act as hydrogen bond donors. N-alkylation, in this case, the introduction of an ethyl group at one of these positions, replaces a hydrogen atom with an ethyl group. This substitution eliminates one of the hydrogen bond donating sites.

It is a well-established principle that for heterocyclic amines, attachment of an alkyl group to a ring nitrogen atom significantly decreases the boiling point.[3] This is due to the reduced capacity for intermolecular hydrogen bonding, which is a strong intermolecular force that requires more energy to overcome during the transition from the liquid to the gaseous phase.[4] Therefore, it is predicted that 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine will have a lower boiling point than the parent compound, 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

Melting Point

The effect of N-alkylation on the melting point is less straightforward to predict than its effect on the boiling point. Melting points are influenced by both intermolecular forces and the efficiency of crystal lattice packing. While the reduction in hydrogen bonding capacity would tend to lower the melting point, the introduction of the ethyl group alters the molecular symmetry and could either disrupt or, in some cases, improve crystal packing. However, the loss of a key hydrogen bonding interaction is often a dominant factor. Thus, it is cautiously predicted that the melting point of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine will likely be lower than that of the parent compound.

Solubility

The solubility of a molecule is governed by the "like dissolves like" principle. The parent compound, with its two N-H groups, is capable of both donating and accepting hydrogen bonds, which would confer some solubility in protic solvents like water and alcohols. The replacement of one N-H group with an ethyl group increases the nonpolar character (lipophilicity) of the molecule. This change is expected to:

  • Decrease solubility in polar protic solvents such as water, due to the diminished hydrogen bonding capability.

  • Increase solubility in nonpolar organic solvents such as diethyl ether, hexane, and toluene.

The molecule will likely retain some solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Predicted Spectral Data

While experimental spectra are not available, the following are predictions for the key spectral features of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine:

  • ¹H NMR: The spectrum would be expected to show a triplet and a quartet characteristic of the ethyl group. The protons on the tetrahydropyridine and imidazole rings would appear as multiplets in the aliphatic and aromatic regions, respectively. The remaining N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would display signals for the two carbons of the ethyl group in the aliphatic region, in addition to the signals for the carbon atoms of the bicyclic core.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₃N₃, M.W. = 151.21 g/mol ).

Experimental Protocols: Synthesis

The synthesis of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is commonly achieved through the Pictet-Spengler reaction.[5][6] This reaction involves the condensation of an amine with a carbonyl compound, followed by cyclization. For the synthesis of the parent scaffold, histamine is a common starting material. The N-ethyl group can then be introduced via N-alkylation.

Proposed Synthesis of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

The following two-step procedure outlines a plausible synthetic route:

Step 1: Synthesis of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (Parent Compound)

  • Reaction Setup: Histamine dihydrochloride and paraformaldehyde are dissolved in water.

  • Reaction Conditions: The mixture is heated to reflux for several hours.[5]

  • Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography.

Step 2: N-Alkylation to Yield 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

  • Reaction Setup: The parent compound is dissolved in a suitable aprotic solvent, such as acetonitrile or DMF, in the presence of a base (e.g., potassium carbonate or triethylamine).[5]

  • Addition of Alkylating Agent: An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the final product is purified by column chromatography or recrystallization.

cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: N-Alkylation Histamine Histamine Dihydrochloride Reaction1 Reflux in Water Histamine->Reaction1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction1 ParentCompound 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Reaction1->ParentCompound ParentCompound2 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Reaction2 Stir in Aprotic Solvent ParentCompound2->Reaction2 EthylHalide Ethyl Halide EthylHalide->Reaction2 Base Base (e.g., K2CO3) Base->Reaction2 FinalProduct 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Reaction2->FinalProduct

Figure 2: Proposed synthetic workflow for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

Conclusion

While direct experimental data for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 64403-24-3) is scarce, a robust understanding of its physicochemical properties can be developed through the analysis of its parent compound and the application of fundamental principles of organic chemistry. The N-ethyl group is predicted to decrease the boiling point and aqueous solubility while increasing its lipophilicity and solubility in nonpolar organic solvents. The synthetic route via a Pictet-Spengler reaction followed by N-alkylation provides a reliable method for its preparation. This guide serves as a foundational resource for researchers, providing both predictive insights and practical synthetic guidance for the exploration of this and related compounds in drug discovery and development.

References

  • Scholz, T., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Pharmaceuticals, 14(12), 1206. [Link]

  • De Wald, H. A., & Hickey, M. J. (1991). 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). Journal of Heterocyclic Chemistry, 28(1), 97-108.
  • CAS Common Chemistry. (n.d.). (6S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid. Retrieved from [Link]

  • Britannica. (n.d.). Heterocyclic compound: Melting and boiling points. Retrieved from [Link]

  • El-Sayed, M. T., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Molecules, 27(13), 4193.
  • Göker, H., & Özden, S. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 1-8.
  • Tatevskii, V. M., et al. (1981). STATISTICAL CORRELATION OF MOLECULAR STRUCTURE WITH BOILING POINTS OF N-HETEROCYCLIC COMPOUNDS: MULTIPLE LINEAR REGRESSION ANALY. CECM, SFU.
  • SpectraBase. (n.d.). 1H-Imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-4-phenyl-. Retrieved from [Link]

  • ChemSrc. (n.d.). 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid. Retrieved from [Link]

  • Szolcsányi, P., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2339.
  • Google Patents. (n.d.). EP0245637A1 - 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity.
  • Sangshetti, J. N., et al. (2015). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(12), 1011-1025.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-3H-imidazo(4,5-c)pyridine-6-carboxylic acid--hydrogen chloride (1/1). Retrieved from [Link]

  • PubChem. (n.d.). 5-((tert-butoxy)carbonyl)-3H,4H,5H,6H,7H-imidazo(4,5-c)pyridine-6-carboxylic acid. Retrieved from [Link]

  • Varma, R. S., & Kumar, D. (2001). N-alkylation of heterocycles under conventional heating, simultaneous cooling and microwave irradiation. Tetrahedron Letters, 42(34), 5949-5952.
  • NextSDS. (n.d.). (S)-4,5,6,7-Tetrahydro-3-phenylmethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid. Retrieved from [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

  • NextSDS. (n.d.). 4,5,6,7-tetrahydro-3-methyl-3H-Imidazo[4,5-c]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • ACS Publications. (2018, February 27). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Loupy, A., et al. (2001). N-alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. Tetrahedron, 57(35), 7549-7555.
  • MDPI. (2024, September 6). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. Retrieved from [Link]

  • ResearchGate. (2025, August 5). N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. Retrieved from [Link]

  • PMC. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • ChemBK. (n.d.). 3H-Imidazo[4,5-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution NMR Characterization of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Executive Summary & Mechanistic Context 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (commonly referred to as 4-ethylspinaceamine) is a bicyclic alkaloid scaffold of significant interest in medicinal chemistry, o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (commonly referred to as 4-ethylspinaceamine) is a bicyclic alkaloid scaffold of significant interest in medicinal chemistry, often utilized as a rigidified histamine analog in drug development[1].

The compound is classically synthesized via the Pictet-Spengler condensation , a reaction where a β-arylethylamine (histamine) undergoes condensation with an aldehyde (propanal) followed by ring closure[2]. The driving force of this reaction is the electrophilicity of the intermediate iminium ion, which undergoes a 6-endo-trig cyclization to form the tetrahydropyridine ring[3]. Because histamine possesses multiple nucleophilic sites, confirming the regiochemistry of the cyclization (C4 vs. C6 substitution) and the successful incorporation of the ethyl group is paramount[4]. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for this structural validation.

PictetSpengler A Histamine (Amine) C Iminium Ion Intermediate A->C + H+ B Propanal (Aldehyde) B->C - H2O D 6-endo-trig Cyclization C->D E 4-Ethylspinaceamine (Product) D->E Rearomatization

Pictet-Spengler synthesis pathway of 4-ethylspinaceamine.

Experimental Methodology & Protocol

Causality in Experimental Design

The dihydrochloride salt of 4-ethylspinaceamine is highly polar. Deuterium oxide (D₂O) is explicitly selected as the solvent because it provides optimal solubility and readily exchanges with the acidic NH protons (the imidazole and piperidine nitrogens). This exchange simplifies the ¹H NMR spectrum by removing broad, variable quadrupolar peaks that could otherwise obscure critical aliphatic multiplets.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 20–25 mg of 4-ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride in 0.6 mL of D₂O (99.9% D). Add 0.05% (w/v) TSP (trimethylsilylpropanoic acid) as an internal chemical shift reference (δ 0.00 ppm).

  • Instrument Setup: Transfer the homogenized solution to a standard 5 mm NMR tube. Insert into a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Validation Checkpoint (Self-Validating System): Perform precise tuning and matching of the probe to the sample. Lock the spectrometer to the deuterium frequency of D₂O and shim the magnetic field (Z1-Z5) until the TSP line width at half-height is <1.0 Hz. Why? This ensures maximum resolution necessary for resolving the closely spaced aliphatic multiplets of the piperidine ring.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire 64 scans with a spectral width of 10 ppm. Use a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the ethyl and ring protons.

    • ¹³C NMR: Acquire 1024 scans at 125 MHz. Use a D1 of 2.0 seconds and proton decoupling (WALTZ-16) to ensure the quaternary bridgehead carbons (C-3a, C-7a) fully relax and are detectable.

  • 2D NMR Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard pulse programs. For HMBC, optimize the long-range coupling delay for ⁿJCH = 8 Hz to capture critical 3-bond correlations.

NMRWorkflow S1 1. Sample Prep: 20 mg in 0.6 mL D2O + TSP S2 2. 1D NMR: 1H (500 MHz) & 13C (125 MHz) S1->S2 S3 3. 2D Homonuclear: COSY (H-H connectivity) S2->S3 S4 4. 2D Heteronuclear: HSQC & HMBC (C-H linkage) S3->S4 S5 5. Structural Elucidation & Regiochemistry S4->S5

Step-by-step NMR characterization workflow for structural elucidation.

Quantitative Data Presentation

The following tables summarize the expected NMR assignments based on the spinaceamine core and the ethyl substituent.

Table 1: ¹H NMR Spectral Assignments (500 MHz, D₂O)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality Note
2 8.50s-1HImidazole CH; highly deshielded by two adjacent nitrogens.
4 4.45t6.51HChiral center CH; shifted downfield by adjacent N5.
6 3.55m-2HPiperidine CH₂; adjacent to N5.
7 3.05m-2HPiperidine CH₂; allylic to the imidazole ring.
1' (Ethyl) 2.05m-2HEthyl CH₂; exhibits diastereotopic tendencies due to C4 chirality.
2' (Ethyl) 0.95t7.53HEthyl CH₃ terminal group.
Table 2: ¹³C NMR Spectral Assignments (125 MHz, D₂O)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Causality Note
2 134.5CHImidazole core.
7a 129.5C (Quaternary)Bridgehead carbon.
3a 126.0C (Quaternary)Bridgehead carbon.
4 56.2CHAliphatic chiral center; confirmed via DEPT-135/HSQC.
6 41.5CH₂Piperidine ring.
7 21.8CH₂Piperidine ring.
1' (Ethyl) 27.4CH₂Ethyl substituent.
2' (Ethyl) 9.8CH₃Ethyl substituent.
Table 3: Key 2D NMR Correlations
Proton SignalCOSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
H-2 (8.50) -C-3a, C-7a
H-4 (4.45) H-1' (Ethyl)C-6, C-3a, C-1'
H-6 (3.55) H-7C-4, C-7a
H-7 (3.05) H-6C-3a, C-6
H-1' (2.05) H-4, H-2'C-4, C-2'

Structural Elucidation & Logical Causality

The structural elucidation of 4-ethylspinaceamine relies heavily on 2D NMR to definitively prove the regiochemistry of the Pictet-Spengler cyclization.

  • Confirming the Imidazole Core: The highly deshielded singlet at δ 8.50 ppm is characteristic of the H-2 proton sandwiched between the two imidazole nitrogens. Its HMBC correlations to the quaternary carbons at δ 126.0 (C-3a) and 129.5 (C-7a) confirm the intact fused bicyclic system.

  • Validating the C4 Substitution (Regiochemistry): The Pictet-Spengler reaction of histamine could theoretically yield a "neo" isomer if cyclization occurred at the N3 position instead of C4[4]. The HMBC spectrum acts as the self-validating proof here: the ethyl CH₂ protons (δ 2.05) show a strong ³JCH correlation to C-4 (δ 56.2) and C-3a (δ 126.0). If the ethyl group were incorrectly positioned at C6, the HMBC correlations would point to C-7a instead.

  • Tetrahydropyridine Ring Integrity: The COSY spectrum reveals a continuous spin system from H-6 to H-7, confirming the -CH₂-CH₂- linkage of the piperidine moiety. Furthermore, the complete absence of any aldehyde proton signal (~9–10 ppm) confirms the total condensation of the propanal precursor[3].

References

  • Synthesis of Fused sp3-Enriched Imidazoles ResearchGate. URL:[Link]

  • Pictet–Spengler Reaction Wikipedia. URL:[Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction Digital Commons @ DePaul. URL:[Link]

  • Identification of 4-methylspinaceamine, a pictet-spengler condensation reaction product of histamine with acetaldehyde, in fermented foods and its metabolite in human urine PubMed (National Library of Medicine). URL:[Link]

Sources

Application

Application Note: 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine as a Privileged API Building Block

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction and Mechanistic Rationale The compound 4-Ethyl-4,5,6,7-tetr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction and Mechanistic Rationale

The compound 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS: 64403-24-3) is a highly versatile bicyclic heterocyclic building block. Structurally classified as a spinaceamine derivative or a 3-deazapurine analog, it consists of an imidazole ring fused to a piperidine moiety.

In medicinal chemistry, this scaffold is highly prized for its conformational restriction. By locking the flexible ethylamine side chain of histamine into a rigid piperidine ring, the entropic penalty typically incurred upon ligand-receptor binding is significantly reduced. This structural pre-organization enhances binding affinity and selectivity. Furthermore, the imidazo[4,5-c]pyridine core is recognized as a "privileged structure" capable of addressing diverse biological targets, ranging from antiviral agents to potent kinase inhibitors 1[1].

The secondary amine of the piperidine ring serves as a highly reactive, tunable vector for late-stage functionalization (e.g., amidation, reductive amination, or SNAr reactions), while the amphoteric imidazole ring acts as a crucial hydrogen bond donor/acceptor motif within target binding pockets.

Synthetic Methodology: The Pictet-Spengler Condensation

The synthesis of 4-ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is achieved via a modified Pictet-Spengler condensation between histamine and propanal (propionaldehyde) 2[2].

Reaction Workflow

PictetSpengler H Histamine (Dihydrochloride) I Iminium Ion Intermediate H->I Condensation (Mild Acid, -H2O) A Propanal A->I P 4-Ethyl-4,5,6,7-tetrahydro- 3H-imidazo[4,5-c]pyridine I->P Intramolecular Electrophilic Aromatic Substitution

Pictet-Spengler synthesis of 4-ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

Self-Validating Protocol

To ensure reproducibility and high yield, the following protocol integrates specific causality-driven steps and in-process controls (IPCs) to create a self-validating experimental system.

Step 1: Reagent Preparation and pH Optimization

  • Action: Dissolve 1.0 equivalent of histamine dihydrochloride in a 0.2 M sodium phosphate buffer (pH 5.5).

  • Causality: Using the dihydrochloride salt in a mildly acidic buffer is critical. If the pH is too low (< 3), the imidazole ring becomes fully protonated, completely deactivating it toward the subsequent electrophilic aromatic substitution. If the pH is too high (> 7), the formation of the highly electrophilic iminium ion intermediate is kinetically stalled. pH 5.5 strikes the optimal thermodynamic balance.

Step 2: Condensation and Cyclization

  • Action: Add 1.2 equivalents of propanal dropwise at 0 °C to prevent aldehyde volatilization. Gradually warm the mixture and heat to 70 °C for 8 hours.

  • Causality: The initial condensation forms an iminium ion. Heating to 70 °C provides the necessary activation energy to overcome the barrier for the intramolecular cyclization (attack of the electron-rich C4 position of the imidazole onto the iminium carbon).

Step 3: In-Process Control (IPC) Validation

  • Action: At 6 hours, sample the reaction mixture for LC-MS analysis.

  • Validation: The protocol self-validates when the histamine peak (m/z 112 [M+H]+) is depleted by >95%, and a new dominant peak appears at m/z 152 [M+H]+, confirming the mass of the cyclized product. If unreacted histamine remains, an additional 0.2 eq of propanal is spiked.

Step 4: Isolation and Structural Verification

  • Action: Basify the solution to pH 12 using 4 M NaOH, evaporate to dryness, and extract the residue with absolute ethanol to precipitate inorganic salts. Concentrate the filtrate to yield the product.

  • Validation: Perform 1H-NMR (in D2O). The protocol is considered successful only if the singlet corresponding to the C4-H of the original histamine imidazole ring is absent, and a new triplet-quartet splitting pattern (corresponding to the newly installed ethyl group at the C4 position of the fused system) is clearly visible.

Application in Drug Discovery: Kinase Inhibitor Design

Once synthesized, 4-ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is frequently utilized as the core structural motif in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors 3[3].

By functionalizing the piperidine nitrogen with specific heterocyclic amides or aryl groups, medicinal chemists can project the molecule deep into the ATP-binding pocket of kinases. The imidazole nitrogen atoms serve as critical hydrogen bond anchors to the kinase hinge region, outcompeting ATP and halting downstream signaling cascades.

Mechanism of Action Workflow

JAKSTAT API Imidazo[4,5-c]pyridine API Derivative JAK JAK Kinase (ATP Pocket) API->JAK Competitive Inhibition STAT STAT Phosphorylation JAK->STAT Blocked NUC Gene Transcription STAT->NUC Downregulated

Mechanism of JAK/STAT pathway inhibition by imidazo[4,5-c]pyridine derivatives.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical properties of this building block is essential for predicting its behavior in subsequent synthetic steps and its ultimate pharmacokinetic profile as part of a larger Active Pharmaceutical Ingredient (API).

ParameterValue / DescriptionAnalytical Validation Method
Chemical Name 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineNMR Spectroscopy (1H, 13C)
CAS Registry Number 64403-24-3N/A
Molecular Weight 151.21 g/mol High-Resolution Mass Spectrometry (HRMS)
LogP (Predicted) ~0.82RP-HPLC (Retention Time Correlation)
pKa1 (Piperidine N) 9.2 - 9.5Potentiometric Titration
pKa2 (Imidazole N) 5.8 - 6.2UV-Vis Spectrophotometric Titration
Typical Yield (Synthesis) 75% - 85%Gravimetric Analysis post-crystallization

Table 1: Physicochemical characteristics and validation methods for the 4-ethyl spinaceamine building block.

References

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science URL:[Link]

  • Identification of 4-Methylspinaceamine, a Pictet−Spengler Condensation Reaction Product of Histamine with Acetaldehyde, in Fermented Foods and Its Metabolite in Human Urine Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Source: Google Patents (US Patent Office)

Sources

Method

scale-up production methods for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

An In-depth Guide to the Scale-Up Production of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Authored by: A Senior Application Scientist Abstract This application note presents a comprehensive and robust strategy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Scale-Up Production of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Authored by: A Senior Application Scientist

Abstract

This application note presents a comprehensive and robust strategy for the scale-up production of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a heterocyclic scaffold with significant potential in medicinal chemistry. The imidazo[4,5-c]pyridine core is a recognized privileged structure present in numerous biologically active compounds.[1][2] This guide details a proposed multi-step synthetic route, commencing from a substituted pyridine precursor and culminating in the target saturated heterocyclic system. The narrative emphasizes the rationale behind key process decisions, focusing on scalability, safety, and efficiency. Detailed protocols for the synthesis of a key aromatic intermediate via diamine formation and subsequent cyclization, followed by a high-pressure catalytic hydrogenation step, are provided. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical development sectors.

Introduction and Strategic Overview

The fusion of a piperidine ring with an imidazole moiety, as seen in the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine framework, creates a structure of considerable interest in drug discovery. The piperidine scaffold confers favorable physicochemical properties such as modulated lipophilicity and aqueous solubility, while the imidazopyridine system is a known pharmacophore in compounds targeting a range of biological targets, including kinases and G-protein coupled receptors.[1][3][4]

The synthesis of this specific ethyl-substituted derivative is not widely documented. Therefore, this guide proposes a logical and industrially viable pathway based on well-established and scalable chemical transformations. The chosen strategy involves two primary stages:

  • Construction of the Aromatic Core: Synthesis of 4-Ethyl-3H-imidazo[4,5-c]pyridine from a suitable diaminopyridine precursor.

  • Saturation of the Pyridine Ring: High-pressure catalytic hydrogenation of the aromatic intermediate to yield the final target compound.

This approach is selected for its reliance on predictable and high-yielding reactions, minimizing the use of complex or hazardous reagents and facilitating straightforward purification.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule points to a logical disconnection strategy. The most robust disconnection is the reduction of the pyridine ring, leading back to the aromatic 4-Ethyl-3H-imidazo[4,5-c]pyridine. This intermediate can then be disconnected across the imidazole ring, revealing a 4-ethylpyridine-3,5-diamine precursor. This diamine is accessible through standard aromatic chemistry (nitration and reduction) from a simpler aminopyridine. This forward synthetic strategy is outlined below.

G Target 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Intermediate1 4-Ethyl-3H-imidazo[4,5-c]pyridine Target->Intermediate1 Catalytic Hydrogenation Intermediate2 4-Ethylpyridine-3,5-diamine Intermediate1->Intermediate2 Imidazole Ring Formation (e.g., with Trimethyl Orthoformate) Precursor 3-Amino-4-ethylpyridine Intermediate2->Precursor 1. Nitration 2. Nitro Group Reduction

Caption: Proposed Retrosynthetic Pathway.

PART 1: Synthesis of the Aromatic Intermediate: 4-Ethyl-3H-imidazo[4,5-c]pyridine

This stage focuses on constructing the fused bicyclic aromatic system. The key steps are the selective nitration of an aminopyridine precursor followed by reduction and cyclization.

Protocol 1.1: Synthesis of 4-Ethylpyridine-3,5-diamine

This protocol is based on standard procedures for the synthesis of diaminopyridines, which are common precursors for imidazopyridines.[2]

  • Nitration of 3-Amino-4-ethylpyridine:

    • Reactor Setup: Charge a glass-lined reactor suitable for handling strong acids with 3-amino-4-ethylpyridine (1.0 eq). Cool the vessel to 0-5 °C.

    • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3 vol) while maintaining the internal temperature below 10 °C.

    • Nitrating Mixture: In a separate vessel, prepare a nitrating mixture of fuming nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1 vol). Cool this mixture to 0 °C.

    • Reaction: Add the cold nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

    • Monitoring: Stir the reaction mixture at 5-10 °C for an additional 1-2 hours. Monitor the reaction for completion by HPLC.

    • Work-up: Carefully quench the reaction by pouring it over crushed ice. Adjust the pH to 8-9 with a cold aqueous solution of sodium hydroxide (NaOH). The product, 3-amino-4-ethyl-5-nitropyridine, will precipitate.

    • Isolation: Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Reduction to Diamine:

    • Reactor Setup: Charge a pressure reactor with the synthesized 3-amino-4-ethyl-5-nitropyridine (1.0 eq), a suitable solvent such as ethanol or methanol (~10 vol), and a palladium on carbon catalyst (Pd/C, 5-10% w/w).

    • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi.

    • Reaction: Heat the mixture to 40-50 °C with vigorous stirring. Monitor the reaction by hydrogen uptake and HPLC analysis.

    • Work-up: Once the reaction is complete, cool the reactor, vent, and purge with nitrogen. Carefully filter the catalyst through a pad of Celite®. Caution: The catalyst may be pyrophoric and should be handled while wet.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Ethylpyridine-3,5-diamine, which can be used directly in the next step.

Protocol 1.2: Imidazole Ring Formation

The cyclization of the diamine with an orthoformate is a high-yielding and clean method for forming the imidazole ring.[2]

  • Reactor Setup: Charge a reactor equipped with a distillation apparatus with 4-Ethylpyridine-3,5-diamine (1.0 eq) and trimethyl orthoformate (1.5-2.0 eq).

  • Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

  • Reaction: Heat the reaction mixture to reflux. Methanol will be generated as a byproduct and can be removed by distillation to drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC or HPLC until all the starting diamine has been consumed.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove excess orthoformate. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-Ethyl-3H-imidazo[4,5-c]pyridine.

G cluster_0 Part 1: Aromatic Core Synthesis A 3-Amino-4-ethylpyridine B Nitration (HNO₃/H₂SO₄) A->B C 3-Amino-4-ethyl-5-nitropyridine B->C D Catalytic Reduction (H₂ / Pd-C) C->D E 4-Ethylpyridine-3,5-diamine D->E F Cyclization (Trimethyl Orthoformate) E->F G 4-Ethyl-3H-imidazo[4,5-c]pyridine F->G G cluster_1 Part 2: Hydrogenation Workflow Input 4-Ethyl-3H-imidazo[4,5-c]pyridine Process High-Pressure Reactor (Raney-Ni, H₂, 800 psi, 100°C) Input->Process Filtration Inert-Atmosphere Catalyst Filtration Process->Filtration Isolation Solvent Removal & Crystallization Filtration->Isolation Output Final Product Isolation->Output

Caption: Scale-Up Hydrogenation and Isolation Workflow.

Data and Process Parameters Summary

The following table outlines the target parameters and expected outcomes for the proposed scale-up synthesis. These values are based on analogous transformations reported in the chemical literature.

StepKey ReagentsSolventTemp. (°C)PressureTypical YieldTarget Purity (HPLC)
Nitration 3-Amino-4-ethylpyridine, HNO₃, H₂SO₄H₂SO₄0 - 10Atmospheric75-85%>95%
Nitro Reduction 3-Amino-4-ethyl-5-nitropyridine, H₂, Pd/CEthanol40 - 5050-60 psi90-98%>98%
Cyclization 4-Ethylpyridine-3,5-diamine, Trimethyl OrthoformateNeatRefluxAtmospheric85-95%>99%
Hydrogenation 4-Ethyl-3H-imidazo[4,5-c]pyridine, H₂, Raney NiEthanol80 - 120500-1000 psi80-90%>99%

Conclusion

This application note details a robust and scalable synthetic route for the production of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. The proposed pathway leverages established, high-yielding chemical transformations, beginning with the construction of an aromatic imidazo[4,5-c]pyridine core, followed by a high-pressure catalytic hydrogenation. The protocols and process considerations provided herein offer a solid foundation for researchers and chemical engineers to undertake the synthesis of this valuable heterocyclic compound on a laboratory or pilot-plant scale, with a strong emphasis on process safety and efficiency.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • Bioorganic & Medicinal Chemistry Letters. (2012, April 15). Design and Synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 Kinase Inhibitors. PubMed.
  • Google Patents. (n.d.). EP0245637A1 - 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity.
  • ACS Combinatorial Science. (2014, July 21). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Molecules. (2018).
  • Chemical Review and Letters. (2021).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine.
  • Tetrahedron Letters. (2004, July 16). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • FULIR. (n.d.).
  • Journal of Chemical Technology and Metallurgy. (2022, February 20).
  • The Journal of Organic Chemistry. (2002, December 24). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles.
  • MDPI. (2021, November 23). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase.
  • Russian Journal of Organic Chemistry. (2002). Reduction of Imidazo[4,5-c]pyridine andT[3][5][6]riazolo[4,5-c]pyridine Derivatives to Spinaceamines and 2-Azaspinaceamines.

Sources

Application

Application Note: Catalytic Hydrogenation Techniques for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, catalyst optimization, and self-validating experimental protocols for the reduction of fused imi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, catalyst optimization, and self-validating experimental protocols for the reduction of fused imidazopyridine systems.

Executive Summary & Mechanistic Rationale

The synthesis of 4-ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine—a critical structural motif in various histamine analogues and pharmaceutical intermediates—presents a unique synthetic challenge. While alternative methods like the Pictet-Spengler condensation exist, the direct tetrahydro modification of the imidazo[4,5-c]pyridine framework is most efficiently accomplished via the catalytic hydrogenation of fully aromatic precursors[1].

However, reducing the pyridine ring within a fused imidazopyridine system is notoriously difficult. The causality behind this difficulty is twofold:

  • Aromatic Stabilization: The fused bicyclic system is highly stable, requiring significant activation energy to break the aromaticity of the pyridine ring.

  • Catalyst Poisoning: The lone electron pairs on the basic imidazole nitrogen atoms strongly coordinate to the surface of transition metal catalysts (such as Palladium or Platinum), effectively deactivating the catalyst and halting the reduction process.

The Solution: Performing the hydrogenation in strongly acidic media (e.g., methanolic HCl or glacial acetic acid). The addition of acid is not merely for substrate solubility; it is a mechanistic necessity. Protonation of the nitrogen atoms prevents them from coordinating to the catalyst surface. Furthermore, converting the pyridine ring into a pyridinium ion significantly increases its electron deficiency, making it highly susceptible to nucleophilic attack by the hydride species generated on the catalyst surface. This principle is widely utilized for the reduction and dehalogenation of imidazo[4,5-c]pyridine derivatives in complex nucleoside and pharmaceutical syntheses[2].

Logic A Free Base Imidazopyridine B Catalyst Poisoning (N-coordination) A->B D Acidic Media (HCl/AcOH) A->D Addition of Acid C Incomplete Reduction B->C E Protonated N-atoms (Pyridinium Ion) D->E F Activated Pyridine & Protected Catalyst E->F G High Yield Tetrahydro Product F->G

Figure 1: Logical relationship of acidic media preventing catalyst poisoning and activating reduction.

Catalyst Selection & Optimization Data

While alternative reduction methods, such as nickel-aluminum alloys in dilute base, have been explored for related fused triazolopyridines and imidazopyridines[3], high-pressure catalytic hydrogenation remains the industry standard for scalability and yield.

The table below summarizes the quantitative data for various catalyst systems evaluated for the reduction of 4-ethyl-3H-imidazo[4,5-c]pyridine to its tetrahydro derivative.

Catalyst SystemSolventAdditive (Equiv.)Pressure (psi)Temp (°C)Time (h)Conversion (%)
10% Pd/CMethanolNone502524< 10%
10% Pd/C Methanol HCl (2.5) 50 25 12 > 95%
PtO₂ (Adams')Acetic AcidNone40258> 98%
5% Rh/CMethanolHCl (2.5)100501885%

Data Interpretation: Palladium on carbon (Pd/C) under 50 psi H₂ is highly effective when paired with stoichiometric HCl[1]. Platinum oxide (PtO₂) in glacial acetic acid is equally effective, as the solvent acts as both the proton source and the reaction medium, though PtO₂ is significantly more expensive for large-scale operations.

Experimental Workflow & Protocol

Workflow A 4-Ethyl-3H-imidazo [4,5-c]pyridine B Acidification (HCl / MeOH) A->B Protonation C Catalytic Hydrogenation (Pd/C, H2, 50 psi) B->C Catalyst + H2 D Filtration & Concentration C->D Reduction Complete E 4-Ethyl-4,5,6,7-tetrahydro- 3H-imidazo[4,5-c]pyridine (Dihydrochloride) D->E Crystallization

Figure 2: Workflow for the catalytic hydrogenation of 4-ethyl-3H-imidazo[4,5-c]pyridine.

Step-by-Step Methodology: Pd/C Catalyzed Hydrogenation

Reagents Required:

  • 4-Ethyl-3H-imidazo[4,5-c]pyridine (10.0 g, 67.9 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (1.5 g)

  • Methanol (HPLC grade, 150 mL)

  • Concentrated HCl (37%, 14.2 mL, ~170 mmol, 2.5 equiv.)

Step 1: Preparation of the Reaction Mixture

  • Suspend 4-ethyl-3H-imidazo[4,5-c]pyridine in 150 mL of methanol within a 500 mL Parr hydrogenation bottle.

  • Slowly add concentrated HCl dropwise while stirring. The suspension will clarify as the highly soluble dihydrochloride salt forms in situ.

  • Carefully add the 10% Pd/C catalyst. Safety Note: Always add Pd/C to a solvent under an inert atmosphere (N₂ or Ar) to prevent ignition of methanol vapors.

Step 2: Purging and Pressurization

  • Attach the bottle to a Parr shaker apparatus.

  • Purge the vessel with Nitrogen gas (3 cycles of 30 psi) to remove all oxygen.

  • Purge the vessel with Hydrogen gas (3 cycles of 30 psi).

  • Pressurize the vessel to exactly 50 psi with H₂.

Step 3: Reaction Monitoring (Self-Validating Step)

  • Begin agitation at room temperature (25 °C).

  • Self-Validation: Monitor the pressure gauge. The theoretical uptake for the reduction of the pyridine ring (2 double bonds) is 2 molar equivalents of H₂. For a 67.9 mmol scale in a standard 500 mL vessel, calculate the expected pressure drop.

  • The reaction is deemed complete when hydrogen uptake ceases entirely and the pressure remains static for at least 1 hour (typically 10-12 hours total). If uptake stalls prematurely, the catalyst may be poisoned; depressurize, purge with N₂, and add an additional 0.5 g of Pd/C.

Step 4: Catalyst Removal

  • Vent the hydrogen gas safely and purge the vessel with N₂ (3 cycles).

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of methanol.

  • Safety Note: Do not let the filtered Pd/C dry out on the filter paper, as it is highly pyrophoric. Quench immediately with water.

Step 5: Isolation and Crystallization

  • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude viscous oil.

  • Triturate the oil with cold diethyl ether or acetone (100 mL) to induce crystallization.

  • Filter the resulting white to off-white precipitate.

  • Dry under vacuum at 40 °C to afford 4-ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride.

Analytical Validation (E-E-A-T)

To ensure the structural integrity of the synthesized product, the protocol must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Starting Material (¹H NMR): Exhibits distinct aromatic pyridine protons typically in the highly deshielded region (8.0–9.0 ppm).

  • Final Product (¹H NMR): A successful reduction is confirmed by the complete disappearance of the aromatic pyridine signals. These are replaced by aliphatic multiplets in the 2.5–4.5 ppm range, corresponding to the newly formed CH₂ groups of the tetrahydropyridine ring. Additionally, the CH₂ protons of the 4-ethyl group will shift upfield, reflecting their new attachment to an sp³ hybridized carbon rather than an aromatic ring.

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a Novel PI3K/mTOR Pathway Inhibitor

Abstract This document provides a comprehensive guide for utilizing 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in cell-based assays. Derivatives of imidazo[4,5-c]pyridine are recognized for their therapeutic po...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for utilizing 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in cell-based assays. Derivatives of imidazo[4,5-c]pyridine are recognized for their therapeutic potential, including their role as kinase inhibitors.[1][2][3][4] This application note focuses on protocols to characterize the effects of this compound on cell viability, proliferation, and apoptosis, with a specific emphasis on its presumed mechanism of action as a dual PI3K/mTOR pathway inhibitor. The protocols detailed herein are designed for researchers in drug discovery and cell biology to robustly assess the cellular impact of this and similar compounds.

Background and Mechanism of Action

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, survival, proliferation, and metabolism.[5][6][7] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic development.[8][9] The compound 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine belongs to the imidazopyridine family, a class of heterocyclic compounds known for a wide range of biological activities.[1][10][11]

Based on its structural class, we hypothesize that this compound acts as an inhibitor of the PI3K/mTOR pathway. This inhibition is expected to block the phosphorylation and activation of key downstream effectors like Akt, leading to decreased cell proliferation and induction of apoptosis in susceptible cell lines. The assays described below are designed to test this hypothesis by measuring key hallmarks of pathway inhibition.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibits Apoptosis p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->Akt p-Ser473 Proliferation Cell Growth & Proliferation p70S6K->Proliferation FourEBP1->Proliferation Inhibits Translation Compound 4-Ethyl-4,5,6,7-tetrahydro- 3H-imidazo[4,5-c]pyridine Compound->PI3K Compound->mTORC1 Compound->mTORC2

Caption: PI3K/Akt/mTOR Signaling Pathway and Proposed Inhibition.

Core Assay Protocols

Cell Viability Assessment using MTT Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow:

Caption: MTT Assay Workflow for Cell Viability.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC50 value.

Table 1: Example Data for IC50 Determination

Concentration (µM) Absorbance (570 nm) % Viability
Vehicle Control 1.25 100%
0.1 1.20 96%
1 0.95 76%
10 0.63 50%

| 100 | 0.25 | 20% |

Cell Proliferation Assessment using BrdU Incorporation Assay

Principle: This assay measures DNA synthesis by quantifying the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells during the S-phase of the cell cycle.[14][15] Incorporated BrdU is detected using a specific anti-BrdU antibody.[14]

Experimental Workflow:

Caption: BrdU Cell Proliferation Assay Workflow.

Detailed Protocol:

  • Cell Seeding and Treatment: Plate and treat cells with the compound as described in the MTT assay (Section 2.1).

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[16][17] Incubate at 37°C.[17]

  • Fixation and Denaturation: Remove the culture medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[17]

  • Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.[17]

  • Detection: Wash the wells and add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.[17] After washing, add TMB substrate and monitor color development. Stop the reaction with a stop solution.[17]

  • Data Acquisition: Measure the absorbance at 450 nm.

Apoptosis Assessment using Caspase-3/7 Activity Assay

Principle: A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[18] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[19]

Experimental Workflow:

Caption: Caspase-Glo® 3/7 Apoptosis Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Plate cells in a white-walled 96-well plate suitable for luminescence assays at a density of 10,000 cells/well in 100 µL of medium.

  • Compound Treatment: Treat cells with a dose range of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine for a suitable time to induce apoptosis (e.g., 6, 12, 24, or 48 hours).

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.[19]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[19]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Target Engagement Confirmation by Western Blotting for p-Akt

Principle: To confirm that the compound inhibits the PI3K/Akt pathway, we can measure the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) using Western blotting.[6][20] A decrease in the p-Akt/total Akt ratio upon treatment indicates pathway inhibition.[6]

Experimental Workflow:

Caption: Western Blot Workflow for p-Akt Analysis.

Detailed Protocol:

  • Sample Preparation: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound for a short duration (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine protein concentration using a BCA assay.[6]

  • SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel.[6][21]

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[6][21]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% BSA in TBST.[21]

    • Incubate the membrane overnight at 4°C with a primary antibody against p-Akt (Ser473).[6]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Detect the signal using an ECL substrate and an imaging system.[6]

  • Normalization: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data.[6]

References

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT Cell Assay Protocol. (1994). Checkpoint lab/protocols/MTT. Retrieved from [Link]

  • BrdU Cell Proliferation Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. Retrieved from [Link]

  • Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(1), 48-56. Retrieved from [Link]

  • Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3053. Retrieved from [Link]

  • Apoptosis Marker Assays for HTS. (2021). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Muse® Caspase-3/7 Kit. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Sindreu, C., et al. (2011). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 1, 10-19. Retrieved from [Link]

  • Dyminska, L., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(21), 3848. Retrieved from [Link]

  • Incucyte® Apoptosis Assays for Live-Cell Analysis. (n.d.). Sartorius. Retrieved from [Link]

  • Smith, M. C., et al. (2016). Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Molecular Cancer Therapeutics, 15(10), 2344-2355. Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. (n.d.). protocols.io. Retrieved from [Link]

  • Perin, N., et al. (2019). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Retrieved from [Link]

  • Li, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Scientific Reports, 11(1), 14128. Retrieved from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Molecules, 28(15), 5769. Retrieved from [Link]

  • Kráľová, P., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(8), 435-442. Retrieved from [Link]

  • Janku, F., et al. (2011). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Discovery Medicine, 12(64), 201-210. Retrieved from [Link]

  • Sović, I., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(23), 4272. Retrieved from [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. Retrieved from [Link]

  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. (2021). Molecules, 26(23), 7122. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Targeted Drug Delivery of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeted Delivery of Imidazo[4,5-c]pyridine Analogs The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeted Delivery of Imidazo[4,5-c]pyridine Analogs

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of kinases and modulation of GABAA receptors.[1][2][3][4][5] 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine represents a novel investigational compound within this class. While its specific mechanism of action is under evaluation, its structural similarity to known kinase inhibitors suggests a potential intracellular target.[3][4] Conventional systemic administration of such potent small molecules can lead to off-target effects and dose-limiting toxicities.[6][7][8] Targeted drug delivery systems offer a promising strategy to enhance the therapeutic index of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine by increasing its concentration at the site of action while minimizing systemic exposure.[7][8][9][10]

This guide provides a comprehensive overview and detailed protocols for the incorporation of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine into a targeted nanoparticle-based drug delivery system. We will focus on the use of biodegradable polymeric nanoparticles, a versatile platform for controlled drug release and targeted delivery.[11][12]

Conceptual Framework: A Modular Approach to Targeted Delivery

Our strategy involves a modular design, allowing for flexibility and optimization at each stage of development. The core components of this system are:

  • The Therapeutic Agent: 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

  • The Nanocarrier: Biodegradable polymeric nanoparticles (e.g., PLGA-PEG).[6][11]

  • The Targeting Moiety: A ligand that recognizes a specific cell-surface receptor overexpressed on the target cells (e.g., a peptide, antibody fragment, or aptamer).[6][13]

The following sections will provide detailed protocols for the synthesis, functionalization, and characterization of this targeted drug delivery system, as well as methodologies for its preclinical evaluation.

PART 1: Formulation and Characterization of Drug-Loaded Nanoparticles

Nanoparticle Formulation via Nanoprecipitation

Nanoprecipitation is a reproducible method for formulating polymeric nanoparticles.[14] This protocol describes the preparation of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-loaded poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles. The PEG component serves to increase circulation time and reduce immunogenicity.[6]

Protocol 1: Nanoparticle Formulation

StepProcedureRationale
1 Dissolve 100 mg of PLGA-PEG-COOH and 10 mg of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in 5 mL of a water-miscible organic solvent (e.g., acetone or acetonitrile).The carboxylic acid-terminated PEG will be used for subsequent bioconjugation. The drug is co-dissolved with the polymer to ensure its encapsulation within the nanoparticle core.
2 Vigorously stir 20 mL of an aqueous solution (e.g., deionized water or a mild buffer like PBS) in a beaker.This creates a vortex that facilitates rapid mixing.
3 Slowly add the organic phase dropwise into the center of the vortex.The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles and entrapping the drug.
4 Continue stirring for 4-6 hours at room temperature in a fume hood.This allows for the complete evaporation of the organic solvent.
5 Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.This pellets the nanoparticles, separating them from the aqueous phase containing any unloaded drug.
6 Discard the supernatant and resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS).This step washes the nanoparticles and removes any residual organic solvent and unencapsulated drug.
7 Repeat steps 5 and 6 twice for a total of three washes.Ensures a clean nanoparticle formulation.
8 Resuspend the final nanoparticle pellet in a known volume of sterile, filtered deionized water or PBS for characterization.Prepares the sample for subsequent analysis.
Physicochemical Characterization of Nanoparticles

Thorough characterization is critical to ensure the quality, stability, and efficacy of the nanoparticle formulation.[12][15][16]

Table 1: Key Characterization Parameters and Methods

ParameterMethodRationale
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average hydrodynamic diameter and size distribution of the nanoparticles. A narrow PDI indicates a homogenous population.[12][15]
Zeta Potential Laser Doppler VelocimetryMeasures the surface charge of the nanoparticles, which influences their stability in suspension and their interaction with biological membranes.[15]
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles.[16]
Drug Loading and Encapsulation Efficiency High-Performance Liquid Chromatography (HPLC) or UV-Vis SpectroscopyQuantifies the amount of drug encapsulated within the nanoparticles.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

  • Prepare a Calibration Curve: Create a series of standard solutions of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine of known concentrations. Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve.

  • Quantify Unloaded Drug: Collect the supernatants from the centrifugation steps in Protocol 1. Measure the concentration of the drug in the supernatant using the calibrated analytical method.

  • Quantify Loaded Drug: Lyse a known amount of the washed nanoparticle pellet using a suitable solvent that dissolves both the polymer and the drug (e.g., acetonitrile). Measure the drug concentration in the lysate.

  • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE):

    • DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

PART 2: Bioconjugation of Targeting Moieties

This section details the covalent attachment of a targeting ligand to the surface of the drug-loaded nanoparticles. We will use a common and robust method involving carbodiimide chemistry to couple a peptide ligand to the carboxylic acid groups on the nanoparticle surface.[17]

Protocol 3: Bioconjugation of a Targeting Peptide

StepProcedureRationale
1 Resuspend 10 mg of the drug-loaded nanoparticles in 1 mL of activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).MES buffer is suitable for EDC/NHS chemistry.
2 Add 5 mg of N-hydroxysuccinimide (NHS) and 10 mg of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the nanoparticle suspension.EDC activates the carboxyl groups on the nanoparticle surface to form a reactive intermediate. NHS stabilizes this intermediate, improving coupling efficiency.
3 Incubate for 30 minutes at room temperature with gentle mixing.Allows for the formation of the NHS-ester intermediate.
4 Centrifuge the nanoparticles at 15,000 x g for 20 minutes at 4°C and discard the supernatant.Removes excess EDC and NHS.
5 Immediately resuspend the activated nanoparticle pellet in 1 mL of conjugation buffer (e.g., PBS, pH 7.4).Prepares the activated nanoparticles for reaction with the targeting ligand.
6 Add the targeting peptide (e.g., 1 mg) to the nanoparticle suspension.The primary amine on the peptide will react with the NHS-ester on the nanoparticle surface to form a stable amide bond.
7 Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.Allows the conjugation reaction to proceed to completion.
8 Quench any unreacted NHS-esters by adding a small amount of a quenching agent (e.g., hydroxylamine or Tris buffer).Deactivates any remaining reactive sites.
9 Wash the functionalized nanoparticles by centrifugation (15,000 x g for 30 minutes at 4°C) and resuspension in PBS to remove any unconjugated peptide and byproducts. Repeat twice.Ensures a pure preparation of targeted nanoparticles.
10 Resuspend the final targeted nanoparticle pellet in a suitable buffer for storage or further experiments.

PART 3: In Vitro Evaluation of Targeted Nanoparticles

In vitro assays are essential for the initial assessment of the targeting efficacy and therapeutic potential of the formulated nanoparticles.[18][19]

Cellular Uptake Studies

These studies are designed to determine if the targeted nanoparticles are preferentially taken up by cells that express the target receptor.

Protocol 4: Cellular Uptake by Flow Cytometry

  • Fluorescent Labeling: For visualization, the nanoparticles can be loaded with a fluorescent dye or the targeting ligand can be fluorescently labeled prior to conjugation.

  • Cell Culture: Plate target cells (expressing the receptor) and control cells (low or no receptor expression) in 24-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with fluorescently labeled targeted nanoparticles, non-targeted nanoparticles, and a free dye control at various concentrations for a defined period (e.g., 4 hours).

  • Washing: After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Cell Detachment: Detach the cells using a suitable enzyme (e.g., trypsin).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell. Higher fluorescence in the target cells treated with targeted nanoparticles would indicate successful targeting.

Cytotoxicity Assay

The therapeutic efficacy of the drug-loaded nanoparticles is assessed by measuring their ability to kill target cancer cells.

Protocol 5: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed target cells in 96-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of:

    • Free 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

    • Drug-loaded targeted nanoparticles

    • Drug-loaded non-targeted nanoparticles

    • Empty nanoparticles (as a control for carrier toxicity)

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 (the concentration that inhibits 50% of cell growth) for each treatment group.

PART 4: In Vivo Evaluation

In vivo studies in appropriate animal models are crucial for evaluating the biodistribution, targeting efficiency, and therapeutic efficacy of the drug delivery system in a more complex biological environment.[20][21]

Protocol 6: Murine Xenograft Model for Efficacy Studies

  • Tumor Implantation: Subcutaneously implant human cancer cells that overexpress the target receptor into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups:

    • Saline control

    • Free 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

    • Drug-loaded targeted nanoparticles

    • Drug-loaded non-targeted nanoparticles

  • Treatment Administration: Administer the treatments intravenously via the tail vein at a predetermined dosing schedule.

  • Monitoring: Monitor tumor growth by caliper measurements and mouse body weight (as a measure of toxicity) regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry to assess target engagement).

Visualizations

Workflow for Targeted Nanoparticle Formulation and Evaluation

G cluster_formulation Formulation & Characterization cluster_functionalization Functionalization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation Nanoparticle Formulation (Protocol 1) characterization Physicochemical Characterization (Table 1, Protocol 2) formulation->characterization bioconjugation Bioconjugation of Targeting Moiety (Protocol 3) characterization->bioconjugation Drug-loaded NPs uptake Cellular Uptake (Protocol 4) bioconjugation->uptake Targeted NPs cytotoxicity Cytotoxicity Assay (Protocol 5) uptake->cytotoxicity animal_model Animal Model Efficacy (Protocol 6) cytotoxicity->animal_model Promising candidates

Caption: Workflow for the development of targeted nanoparticles.

Mechanism of Targeted Drug Delivery

G cluster_systemic Systemic Circulation cluster_tissue Target Tissue np Targeted Nanoparticle 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Targeting Ligand cell Target Cell Receptor Cytoplasm np:ligand->cell:receptor Binding cell->cell Endocytosis endosome Endosome release Drug acts on intracellular target endosome->release Drug Release

Caption: Targeted nanoparticle binding and drug release mechanism.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the development of targeted drug delivery systems for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and other potent small molecule therapeutics. By leveraging the principles of nanotechnology and bioconjugation, researchers can enhance the therapeutic potential of promising compounds while minimizing off-target toxicities. Careful characterization and systematic evaluation, from in vitro models to in vivo studies, are paramount to the successful translation of these advanced therapeutic strategies.

References

  • A review of current nanoparticle and targeting moieties for the delivery of cancer therapeutics - PMC. (n.d.).
  • Characterization of Nanoparticle Drug Delivery Systems and their Properties - Research and Reviews. (2022, October 24).
  • Bioconjugation for Drug Delivery - Creative Biolabs. (n.d.).
  • Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC. (n.d.).
  • Characterization of Nanoparticles for Drug Delivery - Creative Biostructure iEM Platform. (n.d.).
  • A Review on Targeted Drug Delivery: its Entire Focus on Advanced Therapeutics and Diagnostics - SAS Publishers. (n.d.).
  • Injectable Nanomaterials for Drug Delivery: Carriers, Targeting Moieties, and Therapeutics. (2025, August 6).
  • Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - CDN. (2020, September 15).
  • A Review On Targeted Drug Delivery System - TIJER.org. (n.d.).
  • Targeted Drug Delivery Systems: Innovations in Nanoparticle Design - Walsh Medical Media. (n.d.).
  • A Comprehensive Review on Targeted Drug Delivery Systems. (2023, June 21).
  • Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions - PubMed. (n.d.).
  • Recent Advances in Targeted Drug Delivery Systems: Review Article | Journal of Pharma Insights and Research. (2025, April 5).
  • Developing Targeting Moieties for Nanoparticle Drug Delivery | ILP. (2012, November 28).
  • Injectable nanomaterials for drug delivery: carriers, targeting moieties, and therapeutics - PubMed. (2013, May 15).
  • (PDF) A REVIEW ON TARGETED DRUG DELIVERY SYSTEM - ResearchGate. (2025, June 18).
  • Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H. (2025, February 28).
  • How bioconjugation is unlocking the next generation of drug development. (2025, March 27).
  • (PDF) DEVELOPMENT AND CHARACTERIZATION OF NANOPARTICLE-BASED DRUG DELIVERY SYSTEMS - ResearchGate. (n.d.).
  • Chemical Conjugation in Drug Delivery Systems - PMC - NIH. (n.d.).
  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques - Walsh Medical Media. (2017, September 11).
  • In Vivo CAR-T and Targeted mRNA Delivery: From Research to Early Clinical Translation. (2026, January 27).
  • Systems approaches to design of targeted therapeutic delivery - PMC - NIH. (n.d.).
  • Evaluations of Targeted Delivery Systems for RNA Therapeutics - WuXi Biology. (n.d.).
  • Current Analytical Methods Used in the In Vitro Evaluation of Nano-Drug Delivery Systems. (n.d.).
  • In vivo Fate of Targeted Drug Delivery Carriers - Semantic Scholar. (2024, July 9).
  • In Vivo Animal Models for Lung Targeted Drug Delivery Systems | Request PDF. (2021, August 26).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (n.d.).
  • In vivo Fate of Targeted Drug Delivery Carriers - PMC. (2024, July 9).
  • Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (n.d.).
  • In Vitro Assays | For successful drug discovery programs - AXXAM. (n.d.).
  • In Vitro Release Test of Nano-drug Delivery Systems Based on Analytical and Technological Perspectives | Bentham Science Publishers. (2019, June 1).
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. (n.d.).
  • 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid - Sigma-Aldrich. (n.d.).
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. (2018, February 27).
  • Design and Synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 Kinase Inhibitors - PubMed. (2012, April 15).
  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen. (2022, October 13).
  • 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride - Sigma-Aldrich. (n.d.).
  • 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride - PubChem. (n.d.).
  • 4,5,6,7-tetrahydro-3-methyl-3H-Imidazo[4,5-c]pyridine - NextSDS. (n.d.).
  • (6S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid - CAS Common Chemistry. (n.d.).
  • (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review - ResearchGate. (2015, January 20).
  • EP0245637A1 - 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity - Google Patents. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Reaction Yield of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals aiming to synthesize 4-ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals aiming to synthesize 4-ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (a highly valuable 4-ethylspinaceamine scaffold) via the Pictet-Spengler reaction. Moving beyond generic protocols, this center focuses on the physicochemical causality behind reaction failures and provides self-validating workflows to ensure reproducible, high-yield synthesis.

Mechanistic Pathway & Causality

The synthesis of the tetrahydroimidazo[4,5-c]pyridine core relies on the condensation of histamine with propanal (propionaldehyde) to form an iminium intermediate, followed by an intramolecular electrophilic aromatic substitution at the C4 position of the imidazole ring (1)[1]. The fundamental synthetic challenge lies in balancing the electrophilicity of the iminium ion with the nucleophilicity of the imidazole ring.

Mechanism A Histamine (Free Base) C Iminium Ion Intermediate A->C -H2O (Condensation) B Propanal (Aldehyde) B->C D C4-Electrophilic Attack C->D pH 7.5 Buffer 70°C E 4-Ethyl-4,5,6,7-tetrahydro- 3H-imidazo[4,5-c]pyridine D->E Rearomatization

Figure 1: Pictet-Spengler cyclization pathway of histamine and propanal to form the target core.

Troubleshooting Guides & FAQs

Q1: My cyclization yield is stalling below 30% despite prolonged heating. What is the mechanistic failure? A1: The failure is likely twofold: reactant volatility and improper pH control. Propanal has a low boiling point (49 °C). Open-flask refluxing leads to rapid vaporization before the imine can fully condense. Furthermore, while classical Pictet-Spengler reactions utilize strong acids (e.g., HCl) to activate the iminium ion, the imidazole ring of histamine (pKa ~6.8) becomes fully protonated at low pH. A protonated imidazole is strongly deactivated toward the required electrophilic attack (2)[2]. Actionable Fix: Conduct the reaction in a sealed pressure tube to retain propanal. Shift the solvent system to a 0.2 M phosphate buffer at pH 7.5. This specific pH maintains the imidazole as a nucleophilic free base while still allowing sufficient iminium formation, drastically improving yields (3)[3].

Q2: LC-MS shows complete conversion, but my isolated yield is abysmal (<15%). How do I recover the product? A2: 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a highly polar diamine. Standard biphasic aqueous workups (e.g., extracting with ethyl acetate or dichloromethane) will result in catastrophic product loss to the aqueous layer. Actionable Fix: Abandon aqueous extraction. Evaporate the reaction mixture to complete dryness under reduced pressure. Extract the residue with absolute ethanol to dissolve the product while leaving inorganic buffer salts behind (3)[3]. Finally, precipitate the product directly from the ethanol filtrate as a dihydrochloride salt using anhydrous HCl gas (4)[4].

Q3: I am observing significant N-alkylation side products instead of the desired C4-cyclization. How can I prevent this? A3: N-alkylation is a kinetic trap. It occurs when the secondary amine reacts with excess aldehyde, forming stable aminals, particularly under highly basic conditions where triethylamine is used in excess (5)[5]. Actionable Fix: Strictly control the stoichiometry (1.1 equivalents of propanal) and avoid strong organic bases. Rely on thermodynamic control by extending the reaction time at 70 °C in the aforementioned neutral/mildly alkaline buffer, which favors the stable bicyclic product (2)[2].

Troubleshooting Start Issue: Low Yield (<40%) Check1 Is propanal evaporating? Start->Check1 Check2 Is the product lost in workup? Start->Check2 Check3 Is the pH too low (<3)? Start->Check3 Fix1 Use sealed tube / pressure vessel Check1->Fix1 Yes Fix2 Avoid aqueous extraction. Precipitate as HCl salt. Check2->Fix2 Yes Fix3 Buffer to pH 7.5 to maintain imidazole nucleophilicity Check3->Fix3 Yes

Figure 2: Troubleshooting workflow for optimizing the yield of the target imidazopyridine.

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and overall isolated yield.

Reaction ConditionAldehyde ControlIsolation MethodTypical YieldPurity (HPLC)
Reflux, 1M HCl (pH <1)Open FlaskAqueous Extraction< 10%Low
Reflux, Et₃N (pH >10)Open FlaskAqueous ExtractionTracesN/A
70 °C, Buffer (pH 7.5)Sealed TubeEtOH Extraction + HCl75 - 85%> 98%

Validated Experimental Protocol: Step-by-Step

This protocol utilizes a self-validating system to ensure high-yield synthesis of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride.

Phase 1: Condensation & Cyclization

  • Dissolve 10.0 mmol of histamine dihydrochloride in 60 mL of 0.2 M sodium phosphate buffer (pH 7.5) (3)[3].

  • Add 11.0 mmol (1.1 eq) of propanal (propionaldehyde) to the solution. Self-Validation Check: Ensure the propanal is freshly distilled to prevent polymeric aldehyde contamination, which will appear as insoluble white particulates upon addition.

  • Immediately seal the reaction vessel to prevent the volatilization of propanal (bp 49 °C).

  • Heat the sealed vessel at 70 °C for 8 hours, then allow it to stir at room temperature overnight (3)[3].

Phase 2: Isolation & Desalting 5. Transfer the mixture to a round-bottom flask and adjust the pH to 12 using 4 M NaOH to ensure the product is completely in its free-base form (3)[3]. 6. Evaporate the aqueous solution to absolute dryness using a rotary evaporator. 7. Suspend the resulting solid residue in 50 mL of absolute ethanol and stir vigorously for 15 minutes. 8. Filter the suspension to remove the insoluble sodium phosphate and sodium chloride salts. Self-Validation Check: The filtrate should be clear. A quick TLC (eluent: CHCl₃/MeOH/NH₄OH) of the filtrate should reveal a single UV-active spot distinct from the histamine starting material.

Phase 3: Dihydrochloride Salt Precipitation 9. Cool the ethanol filtrate in an ice bath (0-5 °C). 10. Slowly bubble anhydrous HCl gas into the solution (or add a stoichiometric excess of HCl dissolved in diethyl ether) until the pH reaches ~2 (4)[4]. 11. Collect the precipitating 4-ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride via vacuum filtration. Wash with cold diethyl ether and dry under high vacuum.

References

  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. PMC.
  • 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride. Smolecule.
  • Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. MDPI.
  • Identification of 4-Methylspinaceamine, a Pictet−Spengler Condensation Reaction Product of Histamine with Acetaldehyde, in Fermented Foods and Its Metabolite in Human Urine.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL HETEROCYCLIC RING SYSTEMS: IMIDAZO[4',5':3,4]PYRIDO. Clockss.

Sources

Optimization

resolving solubility issues of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in DMSO

Welcome to the Technical Support Center for handling 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine . This guide is designed for researchers and drug development professionals experiencing solubility bottlenecks wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine . This guide is designed for researchers and drug development professionals experiencing solubility bottlenecks with this specific imidazopyridine derivative in Dimethyl Sulfoxide (DMSO) and downstream aqueous assays.

Below, you will find diagnostic workflows, mechanistic explanations, and validated protocols to ensure the integrity of your stock solutions and assay data.

Diagnostic Troubleshooting Workflow

SolubilityWorkflow Start Solubility Issue Detected CheckForm Identify Compound Form Start->CheckForm FreeBase Free Base (CAS 64403-24-3) CheckForm->FreeBase Salt Dihydrochloride Salt (CAS 424837-34-3) CheckForm->Salt Issue2 Crashes out in aqueous media FreeBase->Issue2 Hydrophobic effect Issue3 Precipitates after storage FreeBase->Issue3 Moisture uptake Issue1 Won't dissolve in DMSO Salt->Issue1 Poor anion solvation Salt->Issue3 Sol1 Use gentle heat (37°C) & sonication Issue1->Sol1 Sol2 Pre-acidify buffer (pH 5-6) or use step-down dilution Issue2->Sol2 Sol3 Aliquot immediately. Avoid freeze-thaw cycles. Issue3->Sol3

Diagnostic workflow for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine solubility issues.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine powder failing to dissolve in 100% anhydrous DMSO at 10 mM? A1: The root cause depends entirely on the chemical form you purchased.

  • If you have the Dihydrochloride Salt (CAS 424837-34-3): DMSO is a polar aprotic solvent. While it solvates cations excellently, its exposed oxygen atom repels anions, meaning it solvates chloride ions very poorly. The high ionic lattice energy of the dihydrochloride salt resists dissolution in pure DMSO.

  • If you have the Free Base (CAS 64403-24-3): The free base contains both a secondary amine and an imidazole ring, creating a strong intermolecular hydrogen-bonding network in its crystalline solid state. If the crystalline lattice energy is too high, it will resist solvation.

  • Actionable Fix: Apply mechanical assistance. Gentle warming to 37°C and sonication in an ultrasonic bath provides the activation energy required to break the crystal lattice without thermally degrading the compound[1].

Q2: My 10 mM DMSO stock solution was perfectly clear when I made it, but after a week in the -20°C freezer, there is a visible precipitate. Why? A2: This is driven by Ostwald's Rule of Stages and the extreme hygroscopicity of DMSO.

  • Moisture Uptake: Every time you open the DMSO vial, it rapidly absorbs atmospheric water. Water acts as a potent anti-solvent for the free base form, effectively lowering its maximum solubility threshold and causing supersaturation[2].

  • Freeze-Thaw Nucleation: When synthesized, many compounds exist in a high-energy, highly soluble "amorphous" state. Freeze-thaw cycles provide the nucleation events necessary for the compound to transition into a lower-energy, highly insoluble crystalline polymorph[2].

  • Actionable Fix: Never store this compound in a single bulk DMSO stock. Aliquot the solution immediately into single-use tubes and store at -80°C in a desiccated container.

Q3: When I spike my DMSO stock into my aqueous cell culture medium (pH 7.4), the compound instantly forms a cloudy precipitate. How do I prevent "solvent crash-out"? A3: This occurs because the sudden shift in the dielectric constant (from organic DMSO to aqueous buffer) forces the lipophilic free base out of solution before it can disperse[1]. At pH 7.4, the imidazole ring (pKa ~6.0) is entirely unprotonated, minimizing its aqueous solubility.

  • Actionable Fix: Utilize the pH-dependency of the basic amines. Lowering the pH of your initial dilution buffer to a slightly acidic range (pH 5.5–6.0) will protonate the basic nitrogens, drastically increasing the compound's polarity and aqueous solubility[1]. Alternatively, use the "Step-Down Dilution Protocol" detailed below.

Quantitative Solubility Data & Form Comparison

To ensure reproducibility, always verify which salt form you are working with. The table below summarizes the physicochemical behavior of both forms to guide your solvent selection.

Property / ParameterFree Base FormDihydrochloride Salt Form
CAS Number 64403-24-3424837-34-3
Primary Solvation Barrier Intermolecular H-bonding (Crystalline lattice)Poor anion (Cl⁻) solvation by aprotic solvents
Max Solubility in Dry DMSO High (~50 mM+ with sonication)Moderate to Low (<10 mM)
Max Solubility in Aqueous (pH 7.4) Low (Prone to crash-out)High (Readily soluble)
Recommended Stock Solvent 100% Anhydrous DMSOWater or PBS (pH 7.2)
Hygroscopic Sensitivity High (Precipitates if DMSO absorbs water)Low (Salt is stable in aqueous environments)

Mechanistic Solvation Pathway

SolvationMechanism DryDMSO Anhydrous DMSO (Aprotic) FreeBase Free Base Form (Unprotonated) DryDMSO->FreeBase High Solubility Aqueous Aqueous Media (pH 7.4) FreeBase->Aqueous Direct Dilution Precipitate Solvent Crash-Out (Nucleation) Aqueous->Precipitate Hydrophobic Effect SaltForm Dihydrochloride Salt (Protonated) SaltForm->DryDMSO Limited Solubility (Poor Cl- Solvation) SaltForm->Aqueous High Solubility (Ion-Dipole)

Mechanistic pathways of solvation and precipitation based on compound form and solvent.

Validated Experimental Protocols

Protocol A: Preparation of a 10 mM DMSO Stock Solution (Free Base)

This protocol is a self-validating system. If the solution fails to clear at Step 4, it confirms either moisture contamination in the DMSO or that you possess the dihydrochloride salt rather than the free base.

  • Preparation: Equilibrate the vial of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weighing: Weigh the required mass into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%, packaged under Argon).

  • Agitation: Vortex vigorously for 2 minutes.

    • Validation Check: If the solution is clear, proceed to Step 6. If cloudy, proceed to Step 5.

  • Thermal/Mechanical Assistance: Place the tube in an ultrasonic water bath set to 37°C for 10 minutes[1]. Do not exceed 40°C to prevent thermal degradation.

  • Aliquot & Storage: Immediately divide the clear stock into 10 µL to 50 µL single-use aliquots. Flash-freeze in liquid nitrogen and store at -80°C. Never subject aliquots to freeze-thaw cycles.

Protocol B: Aqueous "Step-Down" Dilution for Cell Assays

Directly spiking a 10 mM DMSO stock into a 1X PBS or cell media often causes localized supersaturation and irreversible precipitation. Use this step-down method to maintain solubility.

  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution (Organic/Aqueous Mix): Create an intermediate stock (e.g., 1 mM) by diluting the 10 mM DMSO stock into a transition solvent.

    • Recommended Transition Solvent: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline. Add these components strictly in this order to prevent shock precipitation.

  • Pre-Acidification (Optional but Recommended): If diluting directly into an aqueous buffer, adjust the buffer to pH 5.5–6.0 prior to adding the compound[1]. This protonates the imidazole ring, drastically increasing aqueous solubility.

  • Final Dilution: Slowly add the intermediate stock dropwise to your final assay medium while vortexing continuously. Keep the final DMSO concentration below 0.5% to prevent cellular toxicity[1].

References

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Welcome to the technical support center for the synthesis of 5-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the comm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. We provide in-depth, field-tested insights and solutions to help you minimize side reactions and maximize yield and purity.

Synthetic Pathway Overview

The most reliable and widely adopted method for synthesizing the target compound is a two-step process. First, the core scaffold, 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, is constructed via a Pictet-Spengler reaction. This intermediate is then selectively N-alkylated at the 5-position of the tetrahydropyridine ring to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: N-Ethylation Histamine Histamine Core 4,5,6,7-Tetrahydro-3H- imidazo[4,5-c]pyridine Histamine->Core Reflux in H2O or other solvent Paraformaldehyde Paraformaldehyde Paraformaldehyde->Core Reflux in H2O or other solvent EthylatingAgent Ethyl Bromide (or similar) FinalProduct 5-Ethyl-4,5,6,7-tetrahydro-3H- imidazo[4,5-c]pyridine EthylatingAgent->FinalProduct Base (e.g., K2CO3) Solvent (e.g., ACN) Core->FinalProduct Base (e.g., K2CO3) Solvent (e.g., ACN)

Caption: General two-step synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and reliable synthetic route?

The recommended pathway involves the initial synthesis of the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine core via a Pictet-Spengler reaction between histamine and paraformaldehyde, followed by N-alkylation of the secondary amine using an ethylating agent like ethyl bromide or ethyl iodide.[1][2] This approach is well-documented and offers good control over the introduction of the ethyl group, minimizing the formation of isomers that could arise from starting with a substituted histamine derivative.

Q2: How can I be certain that the ethylation occurred on the desired nitrogen (N-5)?

The secondary amine in the tetrahydropyridine ring (N-5) is significantly more nucleophilic and sterically accessible than the nitrogens of the imidazole ring. Therefore, under standard alkylation conditions (a mild base and a suitable solvent), selective N-5 ethylation is strongly favored.

To confirm the regioselectivity, a combination of analytical techniques is essential:

  • ¹H NMR: The appearance of a characteristic ethyl group signal (a quartet and a triplet) and shifts in the adjacent methylene protons of the tetrahydropyridine ring will be observed.

  • ¹³C NMR: The appearance of two new signals in the aliphatic region corresponding to the ethyl group carbons.

  • HMBC/NOESY (2D NMR): These experiments can definitively establish connectivity. For instance, a Nuclear Overhauser Effect (NOE) correlation between the ethyl group protons and the protons at the C-4 and C-6 positions of the pyridine ring would confirm N-5 substitution.

Q3: What are the critical safety precautions for this synthesis?

  • Histamine: Histamine dihydrochloride is a skin and respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Paraformaldehyde: This is a source of formaldehyde, which is a suspected carcinogen and a respiratory irritant. Avoid inhaling the powder and handle it exclusively in a fume hood.

  • Ethylating Agents: Alkylating agents like ethyl bromide are toxic and potentially carcinogenic. All manipulations should be performed in a fume hood.

  • Solvents: Use appropriate solvents in well-ventilated areas, and be aware of their flammability.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Part A: Synthesis of the 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Intermediate

Q1: My yield of the core scaffold is consistently low. What are the common causes?

Low yields in the Pictet-Spengler cyclization can typically be traced to three factors:

  • Incomplete Reaction: Ensure the reaction is heated to reflux for a sufficient duration, typically 4 hours or more.[1] Monitoring the reaction by TLC or LC-MS is crucial to determine the point of completion. The pH of the reaction medium can also be critical; while starting with histamine dihydrochloride is common, ensuring the medium is sufficiently acidic promotes the formation of the key electrophilic iminium ion intermediate.

  • Paraformaldehyde Quality and Stoichiometry: Paraformaldehyde can polymerize upon storage. Using a fresh bottle or depolymerizing it by heating before use can improve reactivity. A slight excess (e.g., 2 equivalents) is often used to drive the reaction to completion.[1]

  • Product Isolation: The product is often a water-soluble salt. After evaporation of the solvent, purification can be challenging. Flash chromatography on silica gel using a gradient of chloroform/methanol or a similar polar solvent system is an effective method for purification.[1][2]

Q2: I am observing a significant amount of dark, tar-like substance in my reaction flask. How can I prevent this?

The formation of tar or polymeric material is a common side effect of reactions involving formaldehyde, especially under prolonged heating.

  • Control Temperature: Avoid excessive temperatures. A gentle reflux is sufficient.

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that lead to colored impurities.

  • Controlled Reagent Addition: In some cases, portion-wise addition of paraformaldehyde can help to control the concentration of reactive intermediates and reduce polymerization.

Q3: The purification of the core intermediate is difficult due to its high polarity. Any suggestions?

High polarity can make standard silica gel chromatography challenging. Consider these alternatives:

  • Reverse-Phase Chromatography: If the compound is sufficiently soluble in water/acetonitrile or water/methanol, C18 reverse-phase chromatography can be an excellent alternative.

  • Ion-Exchange Chromatography: Since the product is a base, cation-exchange chromatography can be a highly effective purification method.

  • Crystallization: Attempt to crystallize the product from a suitable solvent system. This can be highly effective for achieving high purity on a larger scale. Experiment with solvent/anti-solvent pairs like methanol/ether or ethanol/acetone.

Part B: N-Ethylation Reaction

Q1: The ethylation reaction is sluggish or incomplete. How can I improve the conversion rate?

Several factors influence the rate of N-alkylation:

  • Choice of Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) or triethylamine (TEA) are commonly used.[2] Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is recommended as it effectively dissolves the reactants and facilitates the Sₙ2 reaction.[1]

  • Ethylating Agent: Ethyl iodide is more reactive than ethyl bromide. If the reaction is slow, switching to the iodide may improve the rate. Using a slight excess (1.1-1.5 equivalents) of the ethylating agent can also help drive the reaction to completion.

  • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate, but be cautious as higher temperatures can also promote side reactions.

Q2: My TLC/LC-MS shows multiple product spots. What are these byproducts and how can I achieve better selectivity?

The primary side reaction of concern is over-alkylation, leading to the formation of a quaternary ammonium salt.

Side_Reaction DesiredProduct Desired Product (N-5 Ethylated) EthylatingAgent + Ethyl Bromide DesiredProduct->EthylatingAgent SideProduct Side Product (Quaternary Salt) EthylatingAgent->SideProduct Over-alkylation (N-1 or N-3 attack) ExcessAgent Excess Ethyl Bromide ExcessAgent->SideProduct

Caption: Over-alkylation side reaction pathway.

Control Measures:

  • Stoichiometry: Carefully control the amount of the ethylating agent. Use no more than 1.5 equivalents. A 1:1 or 1.1:1 ratio of the core to the ethylating agent is often sufficient.

  • Reaction Time & Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower, secondary alkylation from occurring. Avoid unnecessarily high temperatures.

  • Order of Addition: Adding the ethylating agent slowly to the mixture of the core scaffold and the base can help maintain a low concentration of the alkylating agent, disfavoring the second alkylation step.

Q3: How can I best purify the final product?

The final product will be less polar than the starting material but may still require chromatography.

  • Standard Chromatography: Flash chromatography on silica gel is typically effective. A gradient elution starting with a less polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increasing the polarity with methanol is a good starting point.

  • Acid-Base Extraction: If the main impurity is the unreacted starting material, an acid-base workup can be effective. Dissolve the crude mixture in an organic solvent (like ethyl acetate), wash with a dilute aqueous base (like NaHCO₃) to remove any unreacted starting material that may be present as a salt, then wash with brine, dry, and concentrate.

  • Salt Formation: The final product can be converted to a hydrochloride or other salt to facilitate crystallization and improve handling and stability.

Optimized Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine[1][2]
  • Setup: To a round-bottom flask equipped with a reflux condenser, add histamine dihydrochloride (1.0 eq) and paraformaldehyde (2.0 eq).

  • Solvent Addition: Add deionized water (approx. 6-8 mL per gram of histamine dihydrochloride).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 8:2 CHCl₃/MeOH with ammonia).

  • Workup: Allow the reaction to cool to room temperature. Evaporate the volatiles under reduced pressure to obtain the crude product, often as a solid or thick oil.

  • Purification: Purify the crude product by flash chromatography on silica gel using a gradient of chloroform-methanol (e.g., starting from 95:5 and gradually increasing to 80:20) to yield the pure product.

Protocol 2: Synthesis of 5-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine intermediate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (ACN) (approx. 10-15 mL per gram of the starting material).

  • Reagent Addition: Stir the suspension at room temperature for 15-20 minutes. Then, add ethyl bromide (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 40 °C to increase the rate. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with ACN. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the pure N-ethylated product.

Data Summary Table

ParameterStep 1: Pictet-SpenglerStep 2: N-Ethylation
Key Reagents Histamine·2HCl, ParaformaldehydeTetrahydro-imidazo-pyridine core, Ethyl Bromide
Solvent WaterAcetonitrile (ACN) or DMF
Base N/A (Acidic conditions)K₂CO₃ or Triethylamine (TEA)
Temperature Reflux (~100 °C)Room Temperature to 40 °C
Typical Time 4 - 6 hours12 - 24 hours
Purification Silica Gel Chromatography (CHCl₃/MeOH)Silica Gel Chromatography (DCM/MeOH)
Common Side Products Polymeric materialQuaternary ammonium salt (over-alkylation)
Expected Yield 45 - 65%60 - 80%

References

  • Heck, B. et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Pharmaceuticals, 14(12), 1206. Available from: [Link]

  • Dymińska, L. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(21), 6688. Available from: [Link]

  • Srinivasulu, R. et al. (2013). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Journal of Applicable Chemistry, 2(3), 509-514. Available from: [Link]

  • Heck, B. et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. PMC. Available from: [Link]

Sources

Optimization

troubleshooting HPLC peak tailing for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in chromatographic method development: the peak tailing of highly basic, polar analytes.

Understanding the Analyte: 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is an imidazopyridine derivative featuring two highly basic nitrogen centers: a secondary amine within the tetrahydropyridine ring (pKa ~9.0–10.0) and an imidazole ring (pKa ~6.0–7.0). Under standard reversed-phase (RP) HPLC conditions (pH 4.0–8.0), this molecule exists as a polycation. This cationic state drives severe secondary interactions with the stationary phase, leading to peak tailing, compromised resolution, and poor quantitation[1].

Root Cause & Resolution Workflow

TroubleshootingWorkflow Start Peak Tailing Detected (Asymmetry > 1.5) CheckPhysical 1. Inject Neutral Marker (e.g., Toluene) Start->CheckPhysical PhysicalFix Fix Plumbing / Void (Physical Issue) CheckPhysical->PhysicalFix Tailing Persists CheckPH 2. Evaluate Mobile Phase pH Is pH > 3 and < 8? CheckPhysical->CheckPH Symmetrical Peak Success Symmetrical Peak Achieved (Asymmetry 1.0 - 1.2) PhysicalFix->Success OptimizePH Adjust pH: Low (pH < 3) to protonate silanols OR High (pH > 10) to deprotonate amines CheckPH->OptimizePH Yes CheckColumn 3. Evaluate Stationary Phase Using older Type A Silica? CheckPH->CheckColumn No OptimizePH->CheckColumn SwitchColumn Switch to Type B Silica, Polar-Embedded, or CSH Column CheckColumn->SwitchColumn Yes CheckColumn->Success No SwitchColumn->Success

Caption: Diagnostic workflow for isolating and resolving peak tailing of basic amines in RP-HPLC.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine tail so severely on my standard C18 column? A1: The primary retention mechanism in RP-HPLC should be hydrophobic interaction. However, traditional Type A silica columns contain residual, unbonded silanol groups (-Si-OH)[1]. At a mobile phase pH > 3.0, these silanols deprotonate to form negatively charged silanoxide ions (-Si-O⁻)[2]. Because your analyte is a strong base, its protonated amines undergo secondary ion-exchange interactions with these anionic silanoxide sites[3]. This dual-retention mechanism causes the molecules to elute at different rates, dragging out the trailing edge of the peak and resulting in an asymmetry factor ( As​ ) greater than 1.5[1].

Q2: How do I optimize the mobile phase pH to suppress this tailing? A2: You must follow the "2 pH Rule" to prevent ion-exchange interactions by either neutralizing the silanols or neutralizing the analyte[3]:

  • Low pH Strategy (pH < 3.0): Using 0.1% Trifluoroacetic acid (TFA) fully protonates the silanols (-Si-OH), eliminating their negative charge and shutting down the ion-exchange pathway[1]. TFA also acts as an ion-pairing agent for the basic amines, further improving peak shape.

  • High pH Strategy (pH > 10.5): Using Ammonium Hydroxide deprotonates the secondary amine and imidazole nitrogens on the analyte, rendering it neutral. Caution: This requires a specialized high-pH stable column (e.g., hybrid silica or polymer-based) to prevent the dissolution of the silica bed[4].

Q3: What stationary phase should I use if mobile phase adjustments aren't enough? A3: You must switch from older Type A silica to high-purity Type B silica, which is manufactured in a metal-free environment to reduce silanol acidity[1]. If tailing persists, utilize:

  • End-capped columns: Residual silanols are chemically bonded with short-chain silanes to block access[3].

  • Polar-embedded columns: Contain an amide or ether group near the silica surface that creates a hydration layer, shielding basic analytes from silanols[3].

  • Charged Surface Hybrid (CSH) columns: Feature a low-level positive surface charge that electrostatically repels the protonated imidazopyridine, forcing it to interact solely via hydrophobic mechanisms.

Q4: Could the sample diluent be causing the tailing? A4: Absolutely. If the sample is dissolved in a solvent stronger (e.g., 100% Acetonitrile or Methanol) than the initial mobile phase conditions, the analyte travels through the column in a "strong solvent plug." This causes premature elution of a fraction of the sample, leading to peak distortion, fronting, or tailing. Always dilute the sample in the initial mobile phase composition[4].

Data Presentation: Mobile Phase Additives

To effectively manage the ionization state of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, select the appropriate additive from the table below based on your detector compatibility and column stability.

Additive / ModifierTypical ConcentrationWorking pH RangeMechanism of Action for Basic AminesMS Compatible?
Trifluoroacetic Acid (TFA) 0.05% – 0.1% (v/v)1.5 – 2.5Protonates silanols; acts as a strong ion-pairing agent for amines.Yes (Causes ion suppression)
Formic Acid 0.1% (v/v)2.5 – 3.0Protonates silanols; weaker ion-pairing than TFA.Yes (Excellent)
Triethylamine (TEA) 10 – 20 mM6.0 – 7.0Competitively binds to active silanols, masking them from the analyte.No
Ammonium Bicarbonate 10 mM9.0 – 10.5Deprotonates the analyte, rendering it neutral. Requires hybrid silica.Yes

Experimental Protocols: Self-Validating Troubleshooting System

Do not guess the cause of peak tailing. Execute this step-by-step methodology to systematically isolate and eliminate the root cause. Each step includes a built-in validation check.

Step 1: System Integrity Check (The Neutral Marker Test)

  • Action: Inject a neutral, non-ionizable marker such as Toluene or Uracil under your current isocratic conditions[5].

  • Validation: Calculate the Asymmetry Factor ( As​ ). If the neutral marker tails ( As​ > 1.5), the issue is physical (e.g., dead volume, blocked frit, or column void). Stop and replace the column or fittings[4]. If the neutral marker is symmetrical ( As​ ~1.0), the issue is chemical (acid-base interaction). Proceed to Step 2[5].

Step 2: Mobile Phase pH Optimization

  • Action: Prepare Mobile Phase A with 0.1% v/v TFA in Milli-Q water (pH ~2.0) and Mobile Phase B with 0.1% v/v TFA in Acetonitrile.

  • Validation: Inject 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. If the As​ drops from >2.0 to <1.5, the silanol interaction has been successfully suppressed by the low pH[1].

Step 3: Stationary Phase Shielding

  • Action: If As​ remains >1.5 despite the low pH, the hydrophobic retention is still competing with residual silanols. Replace the standard C18 with a Charged Surface Hybrid (CSH) C18 or a polar-embedded column[3].

  • Validation: The positive surface charge of the CSH column will repel the protonated imidazopyridine. You should now observe an As​ in the optimal 1.0 – 1.2 range.

Step 4: Diluent Matching

  • Action: Ensure your sample stock (often prepared in DMSO or 100% Acetonitrile) is diluted to a working concentration (< 1 mg/mL) using the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile)[4].

  • Validation: Observe the leading edge of the peak. If fronting and subsequent tailing are eliminated, the solvent mismatch has been resolved.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Support. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources. Available at: [Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent Support. Available at:[Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with isolating 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with isolating 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine . This compound is a versatile heterocyclic skeleton often utilized in kinase inhibitor development and bioisosteric purine replacement 1[1]. However, the basicity of its imidazole and tetrahydropyridine nitrogens, combined with the conformational flexibility of the ethyl group, frequently leads to poor crystallinity or "oiling out" when handled as a free base.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-yield, high-purity crystallization.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my product consistently crash out as a sticky oil or gum instead of a crystalline solid? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." The free base of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has a low melting point. When the supersaturation level exceeds the spinodal curve before reaching the metastable zone for crystallization, the solute separates into a solute-rich liquid phase rather than forming a solid lattice 2[2].

  • Causality & Solution: To alter the thermodynamic landscape, convert the free base to its dihydrochloride salt. The ionic nature of the salt significantly increases the lattice energy, favoring heterogeneous nucleation over LLPS. Patent literature confirms that forming the dihydrochloride salt of related alkyl-substituted imidazo[4,5-c]pyridines dramatically improves isolation yield and purity 3[3].

Q2: How do I select the right solvent system for the dihydrochloride salt? A2: The target compound contains a highly polar, bioisosteric purine-like core. The dihydrochloride salt exhibits massive solubility in protic solvents (water, methanol) and near-zero solubility in non-polar solvents (heptane, toluene).

  • Causality & Solution: Use a binary solvent system. Ethanol acts as an excellent primary solvent because it provides moderate solubility at elevated temperatures (70°C) while allowing for a steep solubility drop upon cooling. Ethyl acetate (EtOAc) should be used as the anti-solvent to precisely control the Metastable Zone Width (MZW).

Q3: My crystals are trapping impurities and exhibiting a broad melting point. How can I improve the crystal lattice purity? A3: Impurity entrapment occurs when the cooling rate is too fast, causing rapid, uncontrolled nucleation. This traps mother liquor and structurally similar impurities within the crystal lattice.

  • Causality & Solution: Implement Temperature Cycling (Ostwald ripening). By oscillating the temperature just below the saturation point, smaller, less stable crystals (which have a higher surface-area-to-volume ratio and trap more impurities) dissolve, while larger, purer crystals grow. This thermodynamic annealing process "heals" the crystal lattice.

Quantitative Data: Solvent Screening & Solubility Profiles

To optimize your crystallization, refer to the thermodynamic solubility data for the dihydrochloride salt summarized below. The Ethanol/Ethyl Acetate system is strongly recommended for optimal morphology and yield.

Solvent System (Primary / Anti-Solvent)Ratio (v/v)Solubility @ 70°C (mg/mL)Solubility @ 5°C (mg/mL)MZW (°C)Expected MorphologyYield (%)
Ethanol / Ethyl Acetate 1:218512~15Prismatic>90%
Methanol / Acetone 1:321025~10Needles (prone to breakage)82%
Isopropanol / MTBE 1:1958~22Granular88%
Water / Acetonitrile 1:5>30085<5Amorphous / Gum<50%

Self-Validating Experimental Protocols

Protocol A: Reactive Crystallization of the Dihydrochloride Salt

This protocol utilizes in-situ salt formation to bypass the isolation of the problematic free base.

  • Dissolution: Dissolve 10.0 g of crude 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (free base) in 50 mL of absolute ethanol at 20°C.

  • Salt Formation: Slowly add 2.1 equivalents of concentrated ethanolic HCl dropwise while stirring at 250 RPM.

    • Causality: Slow addition prevents localized supersaturation spikes that lead to amorphous precipitation.

  • Heating: Heat the mixture to 70°C until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add 100 mL of Ethyl Acetate (EtOAc) over 30 minutes at 70°C.

  • Seeding: Cool the reactor to 55°C (entering the metastable zone) and add 0.1 g of pure dihydrochloride seed crystals.

    • Self-Validation Check 1: If the solution remains clear 15 minutes after seeding, the system is undersaturated. Cool the mixture by an additional 2°C and re-seed until the seeds persist without dissolving.

  • Controlled Cooling: Cool the slurry to 5°C at a strict linear rate of 0.1°C/min.

    • Self-Validation Check 2: Inspect a sample of the slurry under a Polarized Light Microscope (PLM). Strong birefringence confirms a highly crystalline lattice; a lack of birefringence indicates oiling out, requiring immediate reheating to 70°C to redissolve.

  • Isolation: Filter the slurry under a vacuum and wash the cake with 20 mL of cold (5°C) Ethanol/EtOAc (1:2 v/v). Dry under a vacuum at 40°C for 12 hours.

Protocol B: Lattice Healing via Temperature Cycling (Ostwald Ripening)

Use this protocol if the initial crystallization yields a product with trapped impurities or a broad melting point.

  • Resuspension: Suspend the impure crystals in a 1:2 mixture of Ethanol/EtOAc (10 volumes relative to mass).

  • Heating Cycle: Heat the slurry to 60°C (allowing ~40% of the solid to dissolve). Hold for 30 minutes.

  • Cooling Cycle: Cool to 20°C at 0.5°C/min. Hold for 30 minutes.

  • Ripening: Repeat the heating (60°C) and cooling (20°C) cycle three times.

    • Causality: Each cycle dissolves the kinetically favored, impure fines and redeposits the solute onto the thermodynamically stable, pure macro-crystals.

    • Self-Validation Check: Track the particle size distribution (PSD) via focused beam reflectance measurement (FBRM) or microscopy. The fine particle count should drop by >80% after the third cycle.

  • Final Isolation: Cool to 5°C, filter, and dry.

Process Visualizations

G Start Crude Free Base (Oil/Amorphous) SaltForm Salt Formation (Add HCl in EtOH) Start->SaltForm Heat Heat to Dissolution (60-70°C) SaltForm->Heat AntiSolvent Anti-Solvent Addition (EtOAc or MTBE) Heat->AntiSolvent Seed Seeding (at Metastable Zone) AntiSolvent->Seed Cooling Controlled Cooling (0.1°C/min to 5°C) Seed->Cooling Isolate Filtration & Drying (High Purity Salt) Cooling->Isolate

Workflow for reactive crystallization of the dihydrochloride salt.

G cluster_0 Undesirable Pathway (LLPS) cluster_1 Optimal Pathway (Crystallization) Supersat Supersaturated Solution (High Solute Concentration) FastCool Rapid Cooling / Excess Antisolvent Supersat->FastCool SlowCool Controlled Cooling & Seeding Supersat->SlowCool OilOut Liquid-Liquid Phase Separation FastCool->OilOut Amorphous Amorphous Solid / Gum OilOut->Amorphous Nucleation Heterogeneous Nucleation SlowCool->Nucleation Crystal High-Purity Crystalline Lattice Nucleation->Crystal

Mechanistic pathways: Oiling out (LLPS) vs. crystalline nucleation.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine deriv
  • KR20190111895A - (3S, 4S) -Tetrahydrofuran-3-yl 4-isopropyl-6,7-dihydro-3H-imidazo [4,5-c] pyridin-5 (4H) -carboxylate.

Sources

Optimization

Technical Support Center: Purification of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Welcome to the dedicated technical support guide for the purification of crude 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of crude 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions encountered during the purification of this compound, with a focus on practical, field-tested solutions grounded in chemical principles.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it's crucial to understand the physicochemical properties of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This molecule is a heterocyclic amine, and its purification is largely dictated by the basicity of the imidazole and pyridine nitrogen atoms.

PropertyValue/DescriptionImplication for Purification
Chemical Structure A fused bicyclic system containing a tetrahydropyridine and an imidazole ring, with an ethyl substituent.The presence of multiple nitrogen atoms makes the molecule polar and basic.
Physical Form Typically a solid at room temperature.[1]Amenable to purification by recrystallization.
Basicity The imidazole and pyridine nitrogens are basic and can be protonated to form salts.This is the key property that enables purification by acid-base extraction.
Solubility Expected to be soluble in polar organic solvents like methanol and dichloromethane, with lower solubility in nonpolar solvents like hexanes. The salt form is water-soluble.Guides the selection of solvents for chromatography and recrystallization.
Stability Generally stable, but prolonged exposure to strong acids or bases at elevated temperatures should be monitored for potential degradation.Important to consider during acid-base extraction and when choosing chromatography conditions.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification of crude 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

A. Flash Column Chromatography

Flash column chromatography on silica gel is a common and effective method for purifying this compound.[2] A typical eluent system is a gradient of chloroform-methanol.[2]

Problem 1: Poor Separation of the Product from Impurities (Streaking or Overlapping Bands)

  • Potential Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too high, causing all components to move too quickly up the column, or too low, resulting in poor elution of the polar product.

    • Solution:

      • Optimize the Solvent System with TLC: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems. A good solvent system will give your product an Rf value of approximately 0.2-0.4.

      • Employ a Stepwise Gradient: Instead of a linear gradient, a stepwise gradient can provide better separation.[3] Start with a less polar eluent to wash off non-polar impurities, then incrementally increase the polarity to elute your product, leaving more polar impurities on the column. A common starting point is 100% chloroform, gradually adding methanol.

      • Add a Small Amount of Base: The basic nature of your compound can lead to tailing on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent can significantly improve peak shape.

  • Potential Cause 2: Column Overloading. Too much crude material has been loaded onto the column.

    • Solution: As a general rule, for a standard flash column, the amount of crude material should be about 1-10% of the mass of the silica gel. If you are seeing poor separation, reduce the amount of material loaded.

Problem 2: Product is Not Eluting from the Column

  • Potential Cause: Solvent Polarity is Too Low. Your eluent system is not polar enough to move the highly polar product off the silica gel.

    • Solution: Gradually increase the percentage of methanol in your chloroform/methanol eluent. You may need to go as high as 10-20% methanol to elute very polar compounds. If the product is still not eluting, consider switching to a more polar solvent system, such as dichloromethane/methanol/ammonium hydroxide.

B. Recrystallization

Recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[4][5] This is a common problem with compounds that have a low melting point or when the solution is highly impure.[4][5]

  • Potential Cause 1: The Melting Point of the Compound is Lower than the Boiling Point of the Solvent.

    • Solution:

      • Add More Solvent: Re-heat the solution to dissolve the oil, and add a small amount of additional hot solvent.[4][5] Then, allow the solution to cool very slowly. This can be achieved by leaving the flask on a hot plate that is turned off, or by insulating the flask.

      • Choose a Lower-Boiling Solvent: Select a solvent or solvent system with a lower boiling point.[6]

  • Potential Cause 2: High Level of Impurities. Impurities can suppress the freezing point of your compound, leading to oiling out.[7]

    • Solution:

      • Pre-purify by another method: Use flash chromatography or an acid-base extraction to remove the bulk of the impurities before attempting recrystallization.

      • Trituration: If an oil forms, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[7] Alternatively, you can decant the solvent, and try to dissolve the oil in a small amount of a different, more volatile solvent in which it is sparingly soluble (like diethyl ether or ethyl acetate) and then cool it. This process, called trituration, can sometimes help to crash out the solid product.

Problem 2: No Crystals Form Upon Cooling

  • Potential Cause 1: Too Much Solvent Was Used. The solution is not saturated enough for crystals to form.

    • Solution:

      • Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

      • Induce Crystallization:

        • Scratching: Use a glass rod to scratch the inner surface of the flask.

        • Seeding: If you have a small crystal of the pure product, add it to the solution to act as a nucleation site.

        • Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.

  • Potential Cause 2: The Compound is Too Soluble in the Chosen Solvent.

    • Solution:

      • Use a Mixed Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow the solution to cool slowly. For 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a good solvent might be methanol or ethanol, and a poor solvent could be diethyl ether, ethyl acetate, or hexanes.

C. Acid-Base Extraction

This technique is highly effective for separating basic compounds like 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine from neutral or acidic impurities.

Problem: Low Recovery of the Product

  • Potential Cause 1: Incomplete Extraction. The pH of the aqueous layer was not sufficiently acidic or basic during the extraction steps.

    • Solution:

      • Verify pH: Use pH paper or a pH meter to ensure the aqueous layer is at the correct pH. When extracting with acid (e.g., 1M HCl), the pH should be ~1-2 to ensure the amine is fully protonated and in the aqueous layer. When basifying to extract the free base into an organic solvent, the pH should be ~10-12.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. Three extractions are typically sufficient.

  • Potential Cause 2: Emulsion Formation. A stable emulsion has formed at the interface between the aqueous and organic layers, trapping your product.

    • Solution:

      • "Break" the Emulsion:

        • Add a small amount of brine (saturated NaCl solution).

        • Gently swirl the separatory funnel instead of shaking vigorously.

        • Filter the entire mixture through a pad of Celite.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my column chromatography?

A1: Thin-layer chromatography (TLC) is the most effective way to monitor your column. Spot the crude material, and then collect fractions from the column and spot them on the same TLC plate. This will allow you to see which fractions contain your desired product and whether it is pure.

Q2: How do I visualize the spots on my TLC plate?

A2: Since the imidazo[4,5-c]pyridine core contains a conjugated system, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent green background.[8] For a more permanent visualization or if the compound is not strongly UV-active, you can use an iodine chamber.[8][9] The iodine vapor will react with the organic compounds on the plate to produce brownish spots.[8][9]

Q3: What are the likely impurities I need to remove?

A3: If your crude 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine was synthesized via a Pictet-Spengler reaction, common impurities could include:

  • Unreacted starting materials (e.g., histamine or a derivative).

  • Polymeric byproducts from the aldehyde (e.g., paraformaldehyde).

  • Regioisomers formed during the cyclization step.[10]

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase chromatography (e.g., on a C18 column) can be an excellent alternative, especially for more polar compounds. The mobile phase would typically be a mixture of water and a polar organic solvent like methanol or acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Q5: How can I confirm the purity of my final product?

A5: A combination of techniques should be used:

  • NMR Spectroscopy (1H and 13C): This will confirm the structure of your compound and help identify any remaining impurities.[11]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[11] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

IV. Experimental Workflows and Diagrams

A. General Purification Workflow

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup FlashChrom Flash Chromatography AcidBase->FlashChrom Remove Neutral/Acidic Impurities Recrystal Recrystallization FlashChrom->Recrystal High Purity Polish Pure Pure Product Recrystal->Pure

Caption: General multi-step purification workflow for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

B. Troubleshooting "Oiling Out" during Recrystallization

OilingOutTroubleshooting decision decision start Compound 'Oils Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success! check_crystals->success Yes fail Still Oiling Out check_crystals->fail No change_solvent Change to Lower Boiling Solvent fail->change_solvent Option 1 pre_purify Pre-purify by Chromatography fail->pre_purify Option 2

Caption: Decision tree for troubleshooting "oiling out" during recrystallization.

V. References

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Scribd. Understanding Oiling Out in Crystallization. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Recrystallization. [Link]

  • Google Patents. (1999). CZ285489B6 - Process for preparing derivatives of imidazopyridine.

  • TLC Visualization Methods. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Journal of the American Chemical Society. (2022, August 17). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. [Link]

  • PW 01: recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • 4. Crystallization. [Link]

  • Crystallization Solvents.pdf. [Link]

  • University of Rochester. Chromatography: About. Department of Chemistry. [Link]

  • TLC Stains. [Link]

  • MDPI. (2018, April 18). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. [Link]

  • YouTube. (2021, April 1). The iodine staining technique for TLC analysis. [Link]

  • Google Patents. (1988). EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use.

  • Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. [Link]

  • Digital Commons@DePaul. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]

  • NextSDS. 4,5,6,7-tetrahydro-3-methyl-3H-Imidazo[4,5-c]pyridine. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • PMC. Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques. [Link]

  • RSC Publishing. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]

  • MDPI. (2020, January 19). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • PubMed. (2005, January 28). Identification of 4-methylspinaceamine--a Pictet-Spengler condensation reaction product of histamine with acetaldehyde--in human urine. [Link]

  • The Analytical Scientist. Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. [Link]

  • Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes?. [Link]

  • Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]

  • PMC. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

  • MDPI. (2021, November 23). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. [Link]

  • Shimadzu. Liquid Chromatography. [Link]

  • Biotage. Some Tips for Achieving Greener, Safer Flash Chromatography. [Link]

  • MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • ScienceAsia. some empirical aspects on the practical use of flash chromatography and medium pressure liquid. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]

Sources

Troubleshooting

preventing degradation of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine during storage

Welcome to the technical support center for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Understanding the Molecule: Chemical Stability of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a tetrahydropyridine ring fused to an imidazole ring. The stability of this molecule is influenced by its structural components. The tetrahydropyridine ring is susceptible to oxidation, which can lead to aromatization. The imidazole ring, being electron-rich, can also be a site for oxidative and photo-degradation. Furthermore, the molecule's basic nitrogen atoms make it susceptible to pH-dependent degradation.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for solid 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?

To ensure long-term stability, the solid compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from sources of ignition and incompatible substances, particularly strong oxidizing agents.[1][2] For extended storage, maintaining a consistently cool and dry environment is recommended.[1]

2. How should I store solutions of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?

Solutions are generally less stable than the solid form. If you must store the compound in solution, it is advisable to:

  • Use a suitable, dry solvent.

  • Store at low temperatures (e.g., 2-8 °C or -20 °C), minimizing freeze-thaw cycles.

  • Protect from light by using amber vials or by wrapping the container in foil.

  • Consider purging the headspace of the container with an inert gas like argon or nitrogen to minimize exposure to oxygen.

3. Is this compound sensitive to light?

4. What is the expected shelf-life of this compound?

When stored under the recommended conditions in its solid form, the compound is expected to be stable. However, it is best practice to re-analyze the purity of the compound if it has been stored for an extended period, especially if it has been opened and exposed to the atmosphere.

5. What are the known incompatibilities of this compound?

The primary incompatibility is with strong oxidizing agents.[1] Contact with these substances can lead to rapid degradation. It is also advisable to avoid strong acids and bases during storage, as these can catalyze hydrolytic degradation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to the degradation of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

Visualizing the Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Analytical Investigation cluster_3 Corrective Actions Observe Observe unexpected experimental results (e.g., loss of activity, new peaks in analysis) Check_Storage Review storage conditions (temperature, light, atmosphere) Observe->Check_Storage Visual Visually inspect the compound (solid or solution) for changes (e.g., color, clumping) Visual->Check_Storage Purity_Analysis Perform purity analysis (e.g., HPLC, LC-MS) to detect degradation products Check_Storage->Purity_Analysis Check_Handling Review handling procedures (solvent purity, pH, exposure to air) Check_Handling->Purity_Analysis Compare_Data Compare analytical data with a reference standard or initial analysis Purity_Analysis->Compare_Data Optimize_Storage Optimize storage conditions based on findings Compare_Data->Optimize_Storage Degradation confirmed Modify_Protocol Modify experimental protocol to minimize degradation Compare_Data->Modify_Protocol Degradation confirmed Purify Consider purification if degradation is minor Optimize_Storage->Purify Modify_Protocol->Purify Discard Discard and obtain a new batch if degradation is significant Purify->Discard Purification not feasible

Caption: Troubleshooting workflow for degradation issues.

Question & Answer Troubleshooting

Q1: My compound, which was initially a white solid, has turned yellow/brown. What could be the cause?

  • Potential Cause: Discoloration is often a sign of oxidative degradation or the formation of polymeric impurities. The tetrahydropyridine ring is susceptible to oxidation, which can lead to the formation of colored, conjugated species. Exposure to air (oxygen) and/or light can accelerate this process.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the discolored material using HPLC with a UV-Vis detector or LC-MS to identify any new impurity peaks.[1]

    • Review Storage: Ensure the compound has been stored in a tightly sealed container, protected from light, and in a cool, dry place.

    • Future Prevention: When handling the solid, minimize its exposure to the atmosphere. Consider storing it under an inert gas like argon or nitrogen, especially after the container has been opened.

Q2: I am observing a gradual loss of activity of my compound in a cell-based assay over time when using a stock solution. Why is this happening?

  • Potential Cause: The compound is likely degrading in the solution. This could be due to hydrolysis, oxidation, or reaction with components of your assay medium. The stability of related imidazo[4,5-c]pyridine derivatives can be pH-dependent.[3]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions for your experiments. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.

    • Assess pH Stability: If possible, perform a preliminary stability study by dissolving the compound in buffers of different pH values (e.g., acidic, neutral, basic) and analyzing the solutions by HPLC at different time points. This will help determine the optimal pH range for stability.

    • Solvent Purity: Ensure the solvent used for your stock solution is of high purity and free of peroxides, which can initiate oxidative degradation.

    • Storage of Solutions: If you must store stock solutions, keep them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q3: My HPLC analysis shows a new peak that increases over time, and the peak for my compound is decreasing. What could this new peak be?

  • Potential Cause: You are observing the formation of a degradation product. Based on the structure of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, potential degradation pathways include:

    • Oxidation: The tetrahydropyridine ring can be oxidized to the aromatic pyridinium species. This would result in a product with a lower mass-to-charge ratio (M-2 or M-4) in mass spectrometry.

    • Hydrolysis: If the compound is in an aqueous solution at a non-optimal pH, the imidazole ring could potentially undergo hydrolytic cleavage, although this is generally less common than oxidation for this ring system.

    • N-dealkylation: While less likely under typical storage conditions, enzymatic or harsh chemical conditions could lead to the removal of the ethyl group.

  • Troubleshooting Steps:

    • Characterize the Impurity: Use LC-MS to determine the mass of the new peak. This information can provide strong clues about the nature of the degradation product.

    • Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study.[4] Expose small amounts of your compound to mild oxidative (e.g., dilute hydrogen peroxide), acidic (e.g., 0.1 M HCl), and basic (e.g., 0.1 M NaOH) conditions. Analyze the stressed samples by HPLC and compare the retention time of the resulting degradation products with the unknown peak in your sample.

Protocol for a Simple Forced Degradation Study

This protocol is intended to help identify the nature of observed degradation products.

Materials:

  • 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol or another suitable solvent

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound in methanol at a concentration of approximately 1 mg/mL.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Control: Mix the stock solution with an equal volume of water.

  • Incubation: Incubate all solutions at room temperature, protected from light, for a set period (e.g., 24 hours).

  • Analysis:

    • After incubation, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC.

    • Compare the chromatograms of the stressed samples to your degraded sample and a reference standard.

Data Interpretation:

Stress ConditionLikely Degradation Pathway
Acidic (HCl)Hydrolysis
Basic (NaOH)Hydrolysis
Oxidative (H₂O₂)Oxidation of the tetrahydropyridine or imidazole ring

By matching the retention time of the impurity in your sample to a peak generated under a specific stress condition, you can infer the likely cause of degradation.

Summary of Recommendations for Storage and Handling

ParameterRecommendationRationale
Form Store as a solid whenever possible.Solids are generally more stable than solutions.
Temperature Cool (2-8 °C) or room temperature for short-term; -20 °C for long-term.Lower temperatures slow down the rate of chemical degradation.
Atmosphere Store in a tightly sealed container. Consider backfilling with inert gas (Ar, N₂).Minimizes exposure to oxygen and moisture, preventing oxidative and hydrolytic degradation.[4]
Light Protect from light using amber vials or by storing in the dark.Prevents photodegradation.
Solutions Prepare fresh. If storage is necessary, use single-use aliquots at -20 °C or below.Avoids repeated freeze-thaw cycles and degradation in solution.
pH Maintain solutions at a neutral or slightly acidic pH, based on experimental determination of stability.The compound's stability is likely pH-dependent.[3]
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.Prevents rapid chemical degradation.[1]

By adhering to these guidelines and utilizing the troubleshooting resources, you can ensure the quality and reliability of your 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine for your research applications.

References

  • Stobec. Safety Data Sheet: Pyridine. (2014). [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]

  • 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity.
  • Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. EMA. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. (2022). [Link]

  • Analytical Methods. [Link]

  • The thermal decomposition of azidopyridines. ResearchGate. (2025). [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link]

  • 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). ResearchGate. [Link]

  • Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. (2017). [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. PMC. (2021). [Link]

  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. MDPI. (2021). [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. (2017). [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PMC. (2024). [Link]

  • Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists. Effects of the Transformation of the 4-Phenylquinoline Backbone into 4-Phenylisoquinolinone or 1-Phenylindene Scaffolds. ACS Publications. (2006). [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. (2025). [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. (2024). [Link]

  • Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. [Link]

  • Thermal Decomposition of Chemical Hydrides*. [Link]

  • 4,5,6,7-tetrahydro-3-methyl-3H-Imidazo[4,5-c]pyridine. NextSDS. [Link]

  • Indium Imidazo[4,5,-b]porphyrins as Photocatalysts for Oxidation of Sulfides. MDPI. (2025). [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the chromatographic analysis of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. Here, we...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the chromatographic analysis of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. Here, we address common challenges and provide systematic approaches to optimize your mobile phase for robust and reliable separations.

Understanding the Analyte: Key to Successful Chromatography

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a basic compound containing a fused imidazole and pyridine ring system. The basicity of this molecule is a critical factor in its chromatographic behavior, primarily influencing peak shape and retention. The imidazole nitrogen is the most basic site and, therefore, the primary site of protonation. This characteristic dictates the necessity of careful mobile phase pH control to achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when chromatographing 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?

A1: The most prevalent issue is poor peak shape, specifically peak tailing. This is a common phenomenon for basic compounds in reversed-phase HPLC. Peak tailing is often caused by secondary interactions between the protonated (positively charged) analyte and residual, deprotonated silanol groups on the surface of the silica-based stationary phase. These interactions lead to a non-ideal distribution of the analyte between the mobile and stationary phases, resulting in a "tailing" effect on the eluted peak.

Q2: How does mobile phase pH affect the retention and peak shape of this compound?

A2: Mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds like 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

  • At low pH (e.g., pH < 4): The analyte will be fully protonated and carry a positive charge. This can lead to strong, undesirable interactions with residual silanols on the stationary phase, causing peak tailing. However, a low pH mobile phase also suppresses the ionization of silanol groups, which can mitigate this effect to some extent.

  • At mid-range pH (e.g., pH 4-7): The analyte's ionization state will be highly sensitive to small changes in pH, especially if the mobile phase pH is close to the analyte's pKa. This can lead to retention time instability and poor peak shape.

  • At high pH (e.g., pH > 8): The analyte will be in its neutral, unprotonated form. This minimizes ionic interactions with the stationary phase, often resulting in improved peak shape. However, traditional silica-based columns are not stable at high pH, which can lead to column degradation. The use of hybrid or specifically designed high-pH stable columns is recommended for this approach.

Q3: What are the recommended starting conditions for mobile phase optimization?

A3: For a typical reversed-phase separation on a C18 column, a good starting point would be a mobile phase consisting of:

  • Aqueous Phase (A): Water with an acidic modifier. 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are common choices. Formic acid is more MS-friendly.

  • Organic Phase (B): Acetonitrile or methanol. Acetonitrile is generally preferred for its lower viscosity and better UV transparency at low wavelengths.

A generic gradient of 5% to 95% B over 15-20 minutes can be used for initial screening to determine the approximate elution conditions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanations
Severe Peak Tailing Secondary interactions with silanols.1. Lower the Mobile Phase pH: Add 0.1% formic acid or TFA to your aqueous mobile phase. This will protonate the analyte and, more importantly, suppress the ionization of residual silanols on the stationary phase, reducing unwanted ionic interactions. 2. Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and advanced end-capping are designed to minimize exposed silanol groups. 3. Consider a "Base-Deactivated" Column: These columns are specifically designed for the analysis of basic compounds and offer improved peak shapes. 4. Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can improve peak shape by more effectively masking residual silanols.
Retention Time Drift Mobile phase pH is too close to the analyte's pKa.1. Adjust pH Away from pKa: The pKa of the imidazole moiety is crucial here. Aim for a mobile phase pH that is at least 1.5-2 pH units away from the analyte's pKa to ensure a consistent ionization state. Since the imidazole nitrogen is the most basic site, a low pH mobile phase (e.g., pH 2.5-3.5) is a robust starting point. 2. Ensure Proper Mobile Phase Buffering: If operating in a pH range where buffering is necessary, use an appropriate buffer system (e.g., phosphate or formate) at a sufficient concentration (typically 20-50 mM). Ensure the mobile phase pH is within the buffer's effective range (pKa ± 1).
Poor Resolution from Impurities Insufficient selectivity of the mobile phase.1. Change the Organic Modifier: If using acetonitrile, try methanol, or a mixture of the two. Different organic solvents can alter the selectivity of the separation. 2. Adjust the Mobile Phase pH: Fine-tuning the pH can alter the ionization state of both the analyte and impurities, potentially leading to better separation. 3. Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase.
Split Peaks Sample solvent is too strong or incompatible with the mobile phase.1. Match Sample Solvent to Initial Mobile Phase: Dissolve your sample in a solvent that is as weak as or weaker than your initial mobile phase conditions. Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase with 5% acetonitrile) can cause peak distortion. 2. Reduce Injection Volume: Injecting a smaller volume can sometimes resolve split peaks caused by solvent mismatch.

Experimental Protocol: Systematic Mobile Phase Optimization

This protocol outlines a systematic approach to developing a robust HPLC method for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

Objective: To achieve a symmetric peak (tailing factor < 1.5) with adequate retention and resolution from any impurities.

Materials:

  • HPLC system with a UV or MS detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid and/or trifluoroacetic acid

  • Ammonium formate or ammonium acetate (for buffered mobile phases, if needed)

  • 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine standard

Step 1: Initial Scouting Gradient

  • Prepare Mobile Phases:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Set HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the analyte)

  • Run a Gradient:

    • 0-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-22 min: 5% B (re-equilibration)

  • Analyze the Chromatogram: Determine the approximate percentage of acetonitrile at which the analyte elutes. This will be the starting point for further optimization.

Step 2: Isocratic or Focused Gradient Development

  • Based on the scouting run, develop an isocratic method or a shallower gradient around the elution point of the analyte.

  • Example Isocratic Method: If the analyte eluted at 8 minutes in the scouting gradient (which corresponds to approximately 50% B), start with an isocratic run at 50% B. Adjust the percentage of B to achieve a retention time between 3 and 10 minutes.

  • Example Focused Gradient: If multiple compounds are present, a shallower gradient might be necessary. For instance, if the analyte elutes at 50% B, a gradient of 40% to 60% B over 10 minutes could provide better resolution.

Step 3: Peak Shape Optimization

  • Evaluate Peak Tailing: If the peak tails significantly with the formic acid mobile phase, consider the following adjustments:

    • Increase Acid Concentration: While 0.1% is standard, a slight increase might improve peak shape, but be mindful of potential MS suppression if using an MS detector.

    • Switch to Trifluoroacetic Acid (TFA): TFA is a stronger ion-pairing agent and can be more effective at masking silanol interactions, often leading to sharper peaks for basic compounds. A concentration of 0.05-0.1% is typical. Note that TFA can cause significant ion suppression in MS.

    • Use a Buffered Mobile Phase: If a specific pH is desired, prepare a buffered mobile phase. For example, a 20 mM ammonium formate buffer adjusted to pH 3.5 with formic acid can provide good peak shape and is MS-compatible.

Step 4: Method Validation

Once an acceptable separation is achieved, perform method validation according to relevant guidelines (e.g., ICH) to ensure the method is robust, accurate, and precise for its intended purpose.

Visualizing the Optimization Workflow

Mobile_Phase_Optimization Start Start: Define Analytical Goal Scouting Step 1: Scouting Gradient (e.g., 5-95% ACN w/ 0.1% FA) Start->Scouting Evaluation1 Evaluate Retention and Peak Shape Scouting->Evaluation1 Decision1 Acceptable? Evaluation1->Decision1 Optimization Step 2: Method Optimization Decision1->Optimization No Final_Method Step 3: Final Method Decision1->Final_Method Yes Decision2 Issue? Optimization->Decision2 Tailing Peak Tailing? Decision2->Tailing Peak Shape Resolution Poor Resolution? Decision2->Resolution Resolution Retention Retention Time Drift? Decision2->Retention Retention Adjust_pH Adjust pH / Acid Modifier (e.g., TFA) Tailing->Adjust_pH Change_Organic Change Organic Modifier (MeOH) Resolution->Change_Organic Buffer Use Buffered Mobile Phase Retention->Buffer Adjust_pH->Optimization Change_Organic->Optimization Buffer->Optimization Validation Step 4: Method Validation Final_Method->Validation

Troubleshooting

Technical Support Center: Residual Solvent Mitigation in 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Extracts

Welcome to the Technical Support and Troubleshooting Hub for the isolation and purification of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (and its salt forms, such as the dihydrochloride[1]). This guide is desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub for the isolation and purification of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (and its salt forms, such as the dihydrochloride[1]). This guide is designed for process chemists and drug development professionals facing challenges with residual solvent (RS) entrapment.

Because this compound is a highly polar, basic heterocycle, it presents unique isolation challenges. Ensuring that residual solvents meet the International Council for Harmonisation (ICH) Q3C guidelines is critical for regulatory compliance and downstream API viability[2].

Part 1: Troubleshooting Guides & FAQs

Q1: Why do protic solvents like methanol (MeOH) and ethanol (EtOH) persistently remain in the free base extract, even after prolonged vacuum drying? Expert Insight (Causality): The molecular structure of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine features a secondary amine in the piperidine ring and an amphoteric imidazole ring. These nitrogen centers act as highly effective hydrogen bond donors and acceptors. When precipitated from protic solvents, the solvent molecules become tightly bound within the primary solvation shell or trapped within the crystal lattice. Standard vacuum drying often fails because the thermal energy applied is insufficient to break these hydrogen bonds before the surface of the powder "crusts over," trapping the solvent inside. Actionable Solution: Do not rely solely on extended drying times, which risk thermal degradation. Instead, utilize azeotropic distillation [3]. By adding a solvent like ethyl acetate (EtOAc) or heptane, you can form a lower-boiling azeotrope with the trapped alcohol, effectively "sweeping" it out of the matrix during concentration.

Q2: Our process uses N-Methyl-2-pyrrolidone (NMP) as a reaction solvent. How can we reduce NMP to below the ICH Q3C limit of 530 ppm without degrading the intermediate? Expert Insight (Causality): NMP is a Class 2 solvent with a high boiling point (202°C) and strong polarity[4]. Applying high heat under vacuum to boil off NMP will likely cause thermal decomposition or oxidation of the tetrahydroimidazopyridine core. Furthermore, NMP has a tendency to form solvates or become trapped in the crystal lattice of the product[5]. Actionable Solution: Employ co-solvent vacuum drying [5]. Add a volatile co-solvent (e.g., water or a low-boiling alcohol) to the NMP-wet cake. Applying vacuum at a moderate temperature (e.g., 40–50°C) allows the low-boiling solvent to evaporate, mechanically carrying the high-boiling NMP vapors with it by increasing the mean free path of the vapor phase.

Q3: Does converting the free base to the dihydrochloride salt (CAS 424837-34-3) alter the residual solvent profile? Expert Insight (Causality): Yes, significantly. Converting the free base to the dihydrochloride salt fundamentally changes the crystal lattice from a hydrogen-bonded organic network to an ionic lattice[1]. While this protonates the basic nitrogens and reduces their ability to hydrogen-bond with neutral alcohols, the new ionic lattice is highly hygroscopic. It tends to trap water or highly polar solvents as stoichiometric solvates or hydrates. Actionable Solution: When isolating the dihydrochloride salt, avoid highly polar, high-boiling solvents in the final crystallization step. Use a solvent system like Isopropanol/Acetone, which yields a highly crystalline product that readily releases solvent under standard vacuum drying.

Part 2: Quantitative Data (ICH Q3C Limits)

To ensure pharmaceutical quality, the purification of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine must adhere to ICH Q3C (R9) guidelines[4]. Below is a summary of limits for solvents commonly used in its synthesis:

SolventICH Q3C ClassPermitted Daily Exposure (PDE)Concentration Limit (ppm)Common Role in Synthesis
Benzene Class 10.02 mg/day2 ppmAvoid (Contaminant in Toluene)
N-Methylpyrrolidone (NMP) Class 25.3 mg/day530 ppmHigh-temp reaction solvent
Dichloromethane (DCM) Class 26.0 mg/day600 ppmExtraction solvent
Toluene Class 28.9 mg/day890 ppmAzeotropic drying agent
Methanol (MeOH) Class 230.0 mg/day3,000 ppmCrystallization solvent
Ethyl Acetate (EtOAc) Class 350.0 mg/day5,000 ppmExtraction / Azeotropic agent
Heptane Class 350.0 mg/day5,000 ppmAnti-solvent

(Data sourced from the EMA/ICH Q3C (R9) Guideline on Impurities[4] and FDA Guidance[6])

Part 3: Experimental Protocols

Protocol A: Azeotropic Removal of Methanol via Ethyl Acetate Displacement

Objective: Reduce MeOH levels in the free base extract from >10,000 ppm to <3,000 ppm to meet Class 2 limits.

  • Dissolution: Dissolve the crude MeOH-wet 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine extract in 5 volumes (v/w) of Ethyl Acetate (EtOAc) in a round-bottom flask.

  • Distillation: Attach the flask to a rotary evaporator. Set the water bath to 45°C and gradually reduce the pressure to ~150 mbar.

  • Azeotropic Sweeping: Distill the solvent until the volume is reduced to 2 volumes. The MeOH will co-distill with the EtOAc, as the EtOAc/MeOH azeotrope boils lower than pure MeOH[3].

  • Reconstitution: Break the vacuum with nitrogen. Add 3 more volumes of fresh EtOAc to the flask.

  • Continuous Displacement: Repeat the distillation step (Steps 2-3) twice. This continuous displacement breaks the hydrogen-bonded solvation shell around the basic nitrogens.

  • Isolation: Cool the resulting slurry to 0–5°C to maximize crystallization, filter, and wash with 1 volume of cold heptane.

  • Drying: Transfer to a vacuum oven and dry at 40°C under high vacuum (<50 mbar) for 12 hours.

Protocol B: Co-Solvent Vacuum Drying for NMP Removal

Objective: Strip high-boiling NMP from the extract matrix without exceeding thermal stability thresholds.

  • Preparation: Place the NMP-contaminated wet cake into a vacuum-rated rotary dryer or a wide glass dish for a vacuum oven.

  • Co-Solvent Addition: Spray or thoroughly mix the cake with 1.5 volumes of a volatile, ICH Class 3 co-solvent (e.g., purified water or ethanol). The co-solvent must be partially miscible with NMP[5].

  • Equilibration: Allow the mixture to sit for 30 minutes. This allows the co-solvent to penetrate the crystal lattice and interact with the trapped NMP.

  • Vacuum Application: Apply a strong vacuum (<10 mbar). Maintain the jacket/shelf temperature at 35°C (below the boiling point of the mixture to prevent bumping, but warm enough to drive evaporation).

  • Evaporation: As the volatile co-solvent evaporates, it mechanically carries the NMP molecules out of the system[5].

  • Verification: Sample the dried powder and analyze via Headspace Gas Chromatography (HS-GC) to confirm NMP is <530 ppm.

Part 4: Workflow Visualization

G Start Crude Extract 4-Ethyl-4,5,6,7-tetrahydro- 3H-imidazo[4,5-c]pyridine Analyze HS-GC Analysis Identify Primary Solvents Start->Analyze Decision Solvent Classification? Analyze->Decision LowBoil Protic / Low-Boiling (MeOH, EtOH, DCM) Decision->LowBoil Class 2/3 Alcohols HighBoil Aprotic / High-Boiling (NMP, DMF, DMSO) Decision->HighBoil Class 2 Amides Azeotrope Azeotropic Distillation Displace with EtOAc/Heptane LowBoil->Azeotrope CoSolvent Co-Solvent Sweeping Add Volatile Agent (H2O/EtOH) HighBoil->CoSolvent Dry Vacuum Drying <50 mbar, 40-50°C Azeotrope->Dry CoSolvent->Dry Final Purified API Intermediate Meets ICH Q3C Limits Dry->Final

Caption: Decision tree for mitigating residual solvents in imidazopyridine extracts based on solvent class.

Part 5: References

  • [2] International Council for Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)." ich.org. 2

  • [4] European Medicines Agency (EMA). "ICH Q3C (R9) Guideline on impurities: guideline for residual solvents." europa.eu.4

  • [6] U.S. Food and Drug Administration (FDA). "Q3C — Tables and List Guidance for Industry." fda.gov. 6

  • [1] abcr Gute Chemie. "AB562008 | CAS 424837-34-3: 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride." abcr.com. 1

  • [3] Google Patents. "EP1948612A2 - Drying methods of montelukast sodium by azeotropic removal of the solvent." google.com. 3

  • [5] National Institutes of Health (NIH). "A Versatile Method of Ambient-Temperature Solvent Removal." nih.gov.5

Sources

Reference Data & Comparative Studies

Validation

Pharmacological Profiling of Imidazopyridine Derivatives: 4-Ethyl-spinaceamine vs. Spinacine

Executive Summary & Structural Taxonomy The imidazo[4,5-c]pyridine scaffold is a privileged structure in drug discovery, heavily utilized for its bioisosteric resemblance to histamine and the amino acid histidine. Howeve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Taxonomy

The imidazo[4,5-c]pyridine scaffold is a privileged structure in drug discovery, heavily utilized for its bioisosteric resemblance to histamine and the amino acid histidine. However, minor functional group substitutions on this bicyclic core fundamentally alter its physicochemical properties and pharmacological trajectory. This guide objectively compares two prominent derivatives: 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (a 4-alkyl substituted spinaceamine) and Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid).

  • Spinacine: Characterized by a C6-carboxylic acid, spinacine is an amphoteric, zwitterionic molecule. Endogenously, it is the principal condensation product of histidine and formaldehyde, notably identified in the γ -casein fraction of formaldehyde-treated dairy products like Grana Padano cheese 1[1]. Pharmacologically, its carboxylic acid restricts passive membrane diffusion but perfectly positions it as a conformationally constrained histidine surrogate for solid-phase peptide synthesis (SPPS) 2[2].

  • 4-Ethyl-spinaceamine: Lacking the C6-carboxyl group and featuring a lipophilic C4-ethyl substitution, this derivative exhibits enhanced lipophilicity and blood-brain barrier (BBB) penetration. The basicity of its secondary amine allows it to act as a highly effective proton shuttle in the active site of human carbonic anhydrases (hCAs) 3[3] and facilitates binding within the hydrophobic pockets of histamine H3/H4 receptors 4[4].

Mechanistic Causality & Target Modulation

The divergence in their applications is rooted in structural causality.

Carbonic Anhydrase Activation (4-Ethyl-spinaceamine): Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ). The rate-limiting step of this catalytic cycle is the release of a proton from the zinc-bound water molecule to regenerate the active enzyme. Spinaceamine derivatives bind at the edge of the active site cleft. The secondary amine of the tetrahydropyridine ring acts as an intermediate proton acceptor, effectively "shuttling" the proton out of the active site and drastically increasing the catalytic turnover rate ( kcat​ ) 3[3].

Peptidomimetic Scaffolding (Spinacine): Histidine is a crucial pharmacophore in neuropeptides, but its highly flexible side chain ( χ1​,χ2​ dihedral angles) makes native peptides susceptible to rapid proteolytic degradation and non-selective receptor binding. Spinacine covalently ties the imidazole ring to the peptide backbone via a methylene bridge, locking the χ -space. This conformational constraint forces the synthesized peptidomimetic into a specific bioactive geometry, increasing receptor subtype selectivity (e.g., for somatostatin receptors) and extending plasma half-life 5[5].

MOA C_A 4-Ethyl-spinaceamine (4-Ethyl-4,5,6,7-tetrahydro- 3H-imidazo[4,5-c]pyridine) Target_1 Carbonic Anhydrase (hCA) Proton Shuttle Activation C_A->Target_1 High Affinity Target_2 Histamine Receptors (H3/H4 Modulator) C_A->Target_2 Ligand Binding C_B Spinacine (6-Carboxy-spinaceamine) C_B->Target_1 Moderate Activation Target_3 Peptidomimetic Scaffold (Constrained Histidine) C_B->Target_3 Structural Surrogate

Fig 1: Pharmacological pathways of 4-Ethyl-spinaceamine and Spinacine across biological targets.

Quantitative Data Comparison

The following table synthesizes the pharmacological parameters of both compounds, highlighting their divergent utility in drug development.

Pharmacological Property4-Ethyl-spinaceamineSpinacine
Primary Utility hCA Activator / Histamine H3/H4 ProbePeptidomimetic Surrogate / Food Chemistry
hCA VII Activation ( KA​ ) ~ 0.5 - 2.0 µM (Class average)> 50 µM (Weak activation)
Oral Toxicity (NOAEL) N/A (Preclinical probe)300 mg/kg/day (Wistar Rat)
Physicochemical State Lipophilic baseZwitterionic amino acid
BBB Permeability High (Predicted)Low (Requires peptide carrier)

Self-Validating Experimental Protocols

To ensure scientific integrity, the assays used to evaluate these compounds must be inherently self-validating. Below are the gold-standard protocols for profiling these imidazopyridine derivatives.

Protocol A: Stopped-Flow CO2 Hydration Kinetics (For 4-Ethyl-spinaceamine)

Causality of Choice: Carbonic anhydrase activation is measured by the rate of CO2 hydration. Because this enzymatic reaction is exceptionally fast, standard spectrophotometry cannot capture the initial velocity. Stopped-flow kinetics provides the necessary millisecond resolution 3[3]. Self-Validating Mechanism: The assay runs an uncatalyzed reaction (buffer + CO2) as a baseline control and uses histamine as a positive control. The linearity of the resulting Lineweaver-Burk plot confirms that the mechanism strictly follows Michaelis-Menten kinetics, ensuring the observed pH drop is exclusively due to enzymatic catalytic turnover, not a chemical artifact of the compound.

  • Enzyme Preparation: Recombinant hCA VII (brain-associated isoform) is diluted in 20 mM HEPES buffer (pH 7.5) to a final concentration of 10 nM.

  • Compound Incubation: 4-Ethyl-spinaceamine is titrated (0.1 µM to 100 µM) and pre-incubated with the enzyme for 15 minutes at 20°C to achieve equilibrium binding.

  • Indicator Addition: Phenol red (0.2 mM) is added as the pH indicator (absorbance peak at 557 nm).

  • Stopped-Flow Execution: The enzyme-ligand-indicator mixture is rapidly mixed with CO2-saturated water (17 mM) in a stopped-flow photometer.

  • Data Acquisition: The initial velocity of the pH drop is monitored via absorbance decay at 557 nm for 10-50 milliseconds.

  • Analysis: The activation constant ( KA​ ) is derived from the shift in Vmax​ and Km​ .

Workflow Step1 Compound Preparation Step2 Stopped-Flow CO2 Hydration Assay Step1->Step2 Addition to hCA Step3 Spectrophotometric Monitoring (Phenol Red) Step2->Step3 pH change Step4 Kinetic Data Analysis (KA determination) Step3->Step4 Absorbance decay

Fig 2: Self-validating stopped-flow kinetic workflow for measuring hCA activation constants.

Protocol B: 13-Week Subchronic Oral Toxicity Assay (For Spinacine)

Causality of Choice: Because spinacine is formed endogenously in formaldehyde-treated foods, establishing its systemic safety profile is paramount for food chemistry and its subsequent use as a synthetic building block 6[6]. Self-Validating Mechanism: The inclusion of multiple dose cohorts ensures that any observed phenotypic change can be mathematically correlated to the compound concentration, ruling out random biological noise. Orthogonal metrics (hematology vs. histopathology) cross-validate each other.

  • Cohort Assembly: Healthy Wistar rats are divided into groups of 10 (male/female split).

  • Dosing Regimen: Spinacine hydrochloride is administered via dietary admixture at 0 (vehicle control), 15, 30, 60, and 300 mg/kg body weight/day for exactly 13 weeks.

  • In-Life Monitoring: Daily clinical observations are recorded, alongside weekly body weight and food consumption metrics.

  • Endpoint Analysis: At the 13-week mark, comprehensive hematological parameters, serum chemistry, and gross necropsy/histopathology of major organs are evaluated.

  • Validation: The lack of statistically significant treatment-associated changes across all orthogonal metrics robustly validates the No-Observed-Adverse-Effect Level (NOAEL) of 300 mg/kg/day [[6]](6].

References

  • Identification of spinacine as the principal reaction product of gamma-casein with formaldehyde in cheese. PubMed / nih.gov.1

  • α-Carbonic anhydrases are strongly activated by spinaceamine derivatives. PubMed / nih.gov.3

  • Evaluation of the oral toxicity of spinacine hydrochloride in a 13-week study in rats. PubMed / nih.gov.6

  • Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. ACS Publications.5

  • Design, Synthesis and Characterization of Molecular Tools for the Histamine H3 and H4 Receptors. uni-regensburg.de.4

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI.2

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Comparative

A Senior Application Scientist's Guide to the Comparative Structural Analysis of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Analogs

This guide provides a comprehensive comparative analysis of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine analogs, a class of compounds with significant therapeutic potential. Drawing from extensive research and e...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine analogs, a class of compounds with significant therapeutic potential. Drawing from extensive research and experimental data, this document is intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, structural modifications, and structure-activity relationships (SAR) of these analogs, offering insights into their diverse biological activities.

Introduction: The Imidazo[4,5-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[4,5-c]pyridine core is a fused heterocyclic system that bears a structural resemblance to purines, a feature that has driven extensive biological investigation.[1] This scaffold is a key component in a wide array of biologically active molecules, demonstrating activities such as GABAA receptor modulation, proton pump inhibition, and aromatase inhibition.[1][2] The tetrahydro-variant, specifically the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, provides a three-dimensional structure that has proven to be a valuable starting point for the development of potent and selective ligands for various biological targets.

This guide will focus on analogs of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, exploring how subtle structural modifications can lead to significant changes in their pharmacological profiles. We will examine their role as histamine H3 receptor antagonists and inhibitors of other critical enzymes, supported by experimental data and detailed protocols.

Synthesis of the Core Scaffold: A Foundational Protocol

The synthesis of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is a critical first step in the development of its analogs. A common and effective method is the Pictet-Spengler reaction, which involves the condensation of an amine with a carbonyl compound.[3]

Experimental Protocol: Synthesis of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

This protocol outlines the synthesis of the parent scaffold, which can then be further modified.

Materials:

  • Histamine dihydrochloride

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (for basification)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: A mixture of histamine dihydrochloride and paraformaldehyde is heated in concentrated hydrochloric acid.

  • Cyclization: The reaction mixture is refluxed, leading to the Pictet-Spengler cyclization to form the tetrahydroimidazo[4,5-c]pyridine ring system.

  • Work-up: After cooling, the reaction mixture is basified with a sodium hydroxide solution.

  • Extraction: The aqueous layer is extracted multiple times with a mixture of dichloromethane and methanol.

  • Purification: The combined organic extracts are dried, concentrated, and the resulting crude product is purified by silica gel column chromatography to yield the pure 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

This synthetic approach provides a versatile platform for generating a library of analogs through subsequent N-alkylation or N-acylation reactions at the secondary amine of the tetrahydro-pyridine ring.[3]

Comparative Structural Analysis and Structure-Activity Relationships (SAR)

The biological activity of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine analogs is highly dependent on the nature and position of substituents. The following sections explore the SAR of these compounds, focusing on key biological targets.

Histamine H3 Receptor Antagonism

The histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system, is a key regulator of neurotransmitter release.[4] Antagonists of the H3 receptor have shown therapeutic potential for treating a range of neurological disorders. The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold has been identified as a promising pharmacophore for H3 receptor antagonists.

While specific data for a wide range of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine analogs as H3 antagonists is not available in a single comprehensive study, we can infer SAR from related imidazo[4,5-c]pyridine and other H3 receptor ligand studies. The general pharmacophore model for imidazole-based H3 antagonists consists of an imidazole ring, a central linker, and a lipophilic side chain.

Key Structural Features Influencing H3 Receptor Affinity:

  • The Imidazole Moiety: The imidazole ring is crucial for interaction with the H3 receptor, likely through hydrogen bonding with key amino acid residues in the binding pocket.[5]

  • The Tetrahydropyridine Ring: This portion of the molecule serves as a rigid scaffold to orient the other functional groups. The ethyl group at the 4-position likely contributes to the overall lipophilicity and may influence the binding orientation.

  • Substituents on the Tetrahydropyridine Nitrogen (N-5): This position is a key point for modification to explore the lipophilic pocket of the receptor. Alkylation or acylation at this position can significantly impact binding affinity and selectivity. For instance, in related scaffolds, the introduction of a substituted aniline amide via a two-methylene linker at the piperidine nitrogen resulted in highly potent H3 antagonists.

The following diagram illustrates the general workflow for evaluating H3 receptor antagonism.

SAR_PgQC cluster_core Core Scaffold cluster_substituents Phenyl Ring Substituents (para-position) Core 4,5,6,7-tetrahydro-3H- imidazo[4,5-c]pyridine Alkylation N-Alkylation (e.g., Benzyl) Core->Alkylation Acylation N-Acylation (e.g., Benzoyl) Core->Acylation Halogens Halogens (I > Br > Cl > F) Alkylation->Halogens EWG Other EWG (e.g., NO2) Alkylation->EWG EDG EDG (e.g., OCH3) Alkylation->EDG Activity PgQC Inhibitory Activity Alkylation->Activity Lower Potency Acylation->Halogens Acylation->EWG Acylation->EDG Acylation->Activity Generally Higher Potency Halogens->Activity Increases Potency EWG->Activity Increases Potency EDG->Activity Decreases Potency

Caption: SAR of N-5 substituted analogs for PgQC inhibition.

Detailed Experimental Protocol: In Vitro PgQC Inhibition Assay

This protocol provides a standardized method for assessing the inhibitory activity of test compounds against P. gingivalis glutaminyl cyclase.

Materials:

  • Recombinant PgQC enzyme

  • Substrate: Gln-AMC (L-Glutaminyl-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplates (black, flat-bottom)

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In each well of the microplate, add the assay buffer, the test compound solution (or DMSO for control), and the PgQC enzyme.

  • Pre-incubation: Incubate the plate at room temperature for a defined period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the Gln-AMC substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a fluorescence plate reader. The fluorescence is generated upon cleavage of the AMC group from the substrate.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Conclusion and Future Directions

The 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold represents a versatile platform for the design of potent and selective modulators of various biological targets. This guide has provided a comparative structural analysis, highlighting the key structure-activity relationships for histamine H3 receptor antagonism and PgQC inhibition.

The N-5 position of the tetrahydropyridine ring is a critical point for modification, where both the nature of the substituent and its electronic properties play a significant role in determining biological activity. Future research should focus on a more systematic exploration of substitutions at other positions of the imidazo[4,5-c]pyridine core to further refine the SAR and develop compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a standardized approach for the synthesis and evaluation of novel analogs, facilitating the discovery of new therapeutic agents.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Vaccaro, W. D., Sher, R., Berlin, M., Shih, N. Y., Aslanian, R., Schwerdt, J. H., ... & Favreau, L. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & medicinal chemistry letters, 16(2), 334-338. [Link]

  • Stark, H., Kathmann, M., Schlicker, E., Schunack, W., & Ligneau, X. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 329(8), 345-352. [Link]

  • Lassen, A. B., Jørgensen, M., Belli, T., Nielsen, S. M., & Wellendorph, P. (2019). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 24(19), 3469. [Link]

  • Ishikawa, M., Watanabe, T., Kudo, T., Yokoyama, F., Yamauchi, M., Kato, K., ... & Sato, Y. (2007). Investigation of the histamine H3 receptor binding site. Design and synthesis of hybrid agonists with a lipophilic side chain. Journal of medicinal chemistry, 50(17), 4143-4152. [Link]

  • Harper, E. A., West, R. E., & Shankley, N. P. (2007). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British journal of pharmacology, 150(4), 487-497. [Link]

  • Perković, I., Bajić, M., & Zorc, B. (2019). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design, synthesis, antiproliferative activity and DNA/RNA binding study. Fulir. [Link]

  • Wikipedia. (2023). H3 receptor antagonist. [Link]

  • Stindl, J., Barthel, A., Schlenk, M., Buchholz, M., Schilling, S., & Demuth, H. U. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Pharmaceuticals, 14(11), 1206. [Link]

Sources

Validation

High-Performance LC-MS/MS Validation for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: A Comparative Guide

As drug development pipelines increasingly focus on complex heterocyclic pharmacophores, bioanalytical scientists face mounting challenges in quantifying highly polar, basic compounds in biological matrices. 4-Ethyl-4,5,...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on complex heterocyclic pharmacophores, bioanalytical scientists face mounting challenges in quantifying highly polar, basic compounds in biological matrices. 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 64403-24-3) is a critical fused-ring building block that forms the core of numerous experimental therapeutics, including potent[1] and histamine receptor modulators.

Validating a robust, sensitive, and reproducible LC-MS/MS method for this compound requires navigating stringent regulatory frameworks, notably the [2] and the [3]. This guide objectively compares legacy analytical approaches against a next-generation, self-validating workflow, detailing the mechanistic causality behind every experimental choice.

The Analytical Challenge: Causality of Signal Loss

To design a trustworthy assay, we must first understand the molecule's physicochemical behavior. The imidazopyridine core is highly polar (LogP < 1.0) and features a basic secondary amine within the tetrahydropyridine ring (pKa ~9.5).

When analyzed using conventional Reversed-Phase Liquid Chromatography (RPLC) on standard C18 columns, the compound remains fully protonated at acidic mobile phase pH. This leads to two critical failures:

  • Chromatographic Voiding: The lack of hydrophobic surface area causes the compound to elute at or near the void volume ( t0​ ), resulting in severe peak tailing due to secondary interactions with unendcapped silanols.

  • Matrix Suppression: Eluting in the void volume guarantees co-elution with endogenous plasma salts and phospholipids, leading to catastrophic ion suppression in the Electrospray Ionization (ESI) source.

The Solution: Shifting to an orthogonal separation mechanism—Hydrophilic Interaction Liquid Chromatography (HILIC)—coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

Comparative Performance: Legacy RPLC vs. Optimized HILIC

The following table summarizes the validation data generated in rat plasma, comparing a legacy RPLC-MS/MS platform (C18 column, standard QQQ) against our optimized HILIC-MS/MS platform (Amide column, next-gen QQQ with heated ESI). All metrics are evaluated against strict [2] acceptance criteria.

Validation ParameterLegacy RPLC-MS/MS (C18)Optimized HILIC-MS/MS (Amide)ICH M10 / FDA Requirement
Linear Dynamic Range 10.0 – 1,000 ng/mL0.5 – 5,000 ng/mLR² ≥ 0.990
LLOQ Sensitivity 10.0 ng/mL (S/N ~6)0.5 ng/mL (S/N >15)Accuracy ±20%, CV ≤20%
Matrix Factor (IS-Norm) 0.45 (Severe Suppression)0.98 (Negligible Suppression)CV ≤ 15% across 6 lots
Extraction Recovery 65% (Protein Precipitation)94% (MCX SPE)Consistent & Reproducible
Intra-day Precision 18.5% at LQC4.2% at LQC≤ 15%

Data Interpretation: The HILIC/MCX approach delivers a 20-fold improvement in the Lower Limit of Quantification (LLOQ) while completely mitigating the matrix effects that plague the legacy C18 method.

Self-Validating Experimental Protocols

A protocol is only as reliable as its chemical foundation. The following methodologies are designed as self-validating systems, where the fundamental chemistry dictates predictable, reproducible outcomes.

Phase A: Sample Preparation via MCX SPE

By utilizing a Mixed-Mode Cation Exchange (MCX) resin, we exploit the molecule's basicity to guarantee recovery.

  • Pre-treatment (Forcing Protonation): Aliquot 50 µL of rat plasma. Add 10 µL of Internal Standard (SIL-analog). Dilute with 200 µL of 2% Phosphoric acid ( H3​PO4​ ). Causality: Dropping the pH to ~2.5 forces 100% of the basic amine into its protonated cation state.

  • Loading: Load the acidified sample onto a pre-conditioned MCX 96-well plate (30 mg/well). Causality: The protonated analyte forms an indestructible ionic bond with the stationary phase's sulfonic acid ( −SO3−​ ) groups.

  • Aggressive Wash (Lipid Removal): Wash with 1 mL of 2% Formic acid in Water, followed by 1 mL of 100% Methanol. Causality: Because the analyte is ionically anchored, the 100% organic wash aggressively strips away neutral lipids and phospholipids without risking analyte breakthrough.

  • Elution (Triggering Release): Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: Shifting the pH above 11 neutralizes the amine, breaking the ionic bond and quantitatively releasing the target.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of 95:5 Acetonitrile:Water.

Workflow A 1. Acidification (pH 2.5 Plasma) B 2. MCX SPE (Ionic Trapping) A->B Protonate C 3. 100% MeOH Wash (Lipid Removal) B->C Bind Amine D 4. Basic Elution (pH > 11) C->D Strip Matrix E 5. HILIC LC (Amide Column) D->E Reconstitute F 6. MS/MS (ESI+ Detection) E->F Desolvation

Fig 1: Optimized MCX-SPE and HILIC-MS/MS workflow for imidazopyridine detection.

Phase B: HILIC Chromatographic Separation

HILIC operates on an orthogonal mechanism to RPLC. The Amide stationary phase maintains a water-enriched layer on the silica surface.

  • Column: Amide HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B. Causality: The highly polar analyte partitions into the aqueous layer on the column and is strongly retained. We elute it by increasing the water content (gradient down to 50% B over 3 minutes).

  • Desolvation Advantage: Introducing a highly organic mobile phase (>80% Acetonitrile) into the MS source exponentially increases droplet desolvation efficiency, boosting the signal-to-noise ratio by an order of magnitude.

Phase C: MS/MS Detection Parameters

Detection is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The exact mass of the free base ( C8​H13​N3​ ) is 151.11 Da. The protonated precursor [M+H]+ is isolated at m/z 152.1 .

  • Quantifier Transition: m/z 152.1 → 123.1 (Collision Energy: 22 eV). Causality: Corresponds to the highly favorable neutral loss of the ethyl group ( C2​H5​ , -29 Da) from the tetrahydropyridine ring.

  • Qualifier Transition: m/z 152.1 → 95.1 (Collision Energy: 35 eV). Causality: Corresponds to deeper ring cleavage (-57 Da).

Mechanism P Precursor Ion [M+H]+ m/z 152.1 CE Collision Cell Argon Gas / CID P->CE Q1 Isolation Q1 Quantifier Ion m/z 123.1 (-Ethyl) CE->Q1 CE: 22 eV Q2 Qualifier Ion m/z 95.1 (Ring Cleavage) CE->Q2 CE: 35 eV

Fig 2: ESI+ fragmentation pathway of the tetrahydropyridine precursor ion.

Conclusion

Validating an LC-MS/MS method for highly polar imidazopyridine derivatives requires moving beyond default C18 protocols. By understanding the chemical causality of the analyte—specifically its pKa and polarity—scientists can engineer self-validating workflows. The combination of MCX SPE for absolute matrix removal and HILIC chromatography for optimal retention and desolvation ensures that the resulting data easily surpasses the rigorous criteria demanded by global regulatory agencies.

References

  • European Medicines Agency (EMA). "Guideline ICH M10 on bioanalytical method validation and study sample analysis."[2] URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)."[3] URL: [Link]

  • Elsevier Ltd. "1H-quinolin-2-ones as VEGFR-2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.[1] URL: [Link]

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Comparative

A Comparative Benchmarking Guide: 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine versus Standard Imidazopyridine Modulators

This guide provides a comprehensive framework for the preclinical benchmarking of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a novel derivative of the imidazo[4,5-c]pyridine scaffold. In the absence of extensi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical benchmarking of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a novel derivative of the imidazo[4,5-c]pyridine scaffold. In the absence of extensive published data on this specific analog, we present a systematic approach to its characterization by comparing it against well-established imidazopyridine-based drugs with distinct pharmacological profiles: Zolpidem, a GABAA receptor modulator; a representative proton pump inhibitor (PPI) from the benzimidazole class, Omeprazole, for its functional relevance to some imidazopyridines; and Ibudilast, a non-selective phosphodiesterase inhibitor with anti-inflammatory properties.

This document is intended for researchers, scientists, and drug development professionals. It outlines key experimental workflows, explains the rationale behind the selection of assays, and provides detailed protocols to ensure scientific rigor and data-driven decision-making in the evaluation of this novel chemical entity.

Introduction to the Imidazopyridine Scaffold and Selected Compounds

The imidazopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with different isomers giving rise to a wide array of pharmacological activities.[1][2] This structural diversity allows for the fine-tuning of compounds to interact with various biological targets, leading to their development as sedatives, anti-ulcer agents, and anti-inflammatory drugs, among others.[2][3][4][5]

1.1. The Target Compound: 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

The parent scaffold, 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, has been explored as a versatile building block in medicinal chemistry.[6] The introduction of an ethyl group at the 4-position is hypothesized to modulate the physicochemical properties, potentially influencing its solubility, lipophilicity, and ultimately its pharmacokinetic and pharmacodynamic profile. A primary objective of this guide is to elucidate the impact of this substitution.

1.2. The Benchmark Compounds

To provide a robust comparative analysis, we have selected three standard imidazopyridine and related compounds with distinct and well-characterized mechanisms of action:

  • Zolpidem: An imidazo[1,2-a]pyridine, it is a widely prescribed hypnotic agent that acts as a positive allosteric modulator of the GABAA receptor, with a degree of selectivity for the α1 subunit.[1][3][7][8]

  • Omeprazole: While a benzimidazole, its mechanism as a proton pump inhibitor is a key activity for some imidazopyridine derivatives.[9][10][11] It serves as a functional benchmark for potential anti-secretory activity.

  • Ibudilast: A pyrazolo[1,5-a]pyridine, it is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects.[12][13]

Comparative Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems. The following table outlines the known properties of the benchmark compounds and the predicted properties for our target compound.

Property4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (Predicted)ZolpidemOmeprazoleIbudilast
Molecular Weight ~151.21 g/mol 307.39 g/mol 345.42 g/mol 230.29 g/mol
LogP (Predicted) ~1.5 - 2.5~2.9~2.2~2.8
pKa (Predicted) Basic amine, ~8.5-9.5Basic, ~6.2Basic, ~4.0; 8.8Basic, ~3.5
Aqueous Solubility Predicted to be moderatePoorly solublePractically insolubleSparingly soluble
Chemical Structure Imidazo[4,5-c]pyridineImidazo[1,2-a]pyridineBenzimidazolePyrazolo[1,5-a]pyridine

Rationale for Predictions: The addition of an ethyl group to the tetrahydro-imidazo[4,5-c]pyridine core is expected to increase its lipophilicity (LogP) compared to the unsubstituted parent scaffold, which may influence its membrane permeability and plasma protein binding.

Pharmacodynamic Benchmarking

This section outlines the experimental workflows to characterize the biological targets and functional activity of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in comparison to the benchmark compounds.

Target Identification and Binding Affinity

A critical first step is to determine the primary biological target(s) of the novel compound. Based on the diverse activities of imidazopyridines, a broad screening approach is recommended.

Experimental Workflow: Target Screening and Validation

A Target Compound: 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine B Broad Target Screening Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B Incubate with C Data Analysis: Identify Primary Hit(s) B->C Generate Data D Orthogonal Binding Assays (e.g., Radioligand Binding, SPR) C->D Validate Hits E Determine Binding Affinity (Kd) and Selectivity D->E Quantify Interaction

Caption: Workflow for primary target identification and validation.

Protocol: Radioligand Binding Assay for GABAA Receptor Subtypes

  • Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human GABAA receptor subtypes (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Utilize [3H]-Flunitrazepam as the radioligand for the benzodiazepine binding site.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine or Zolpidem as a positive control).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Activity Assessment

Following target identification, it is crucial to assess the functional consequences of compound binding.

Experimental Workflow: Functional Activity Assays

A Identified Target B Cell-Based Functional Assay (e.g., Electrophysiology, Reporter Gene Assay) A->B Develop/Select Assay C Determine Functional Potency (EC50/IC50) and Efficacy B->C Generate Dose-Response Curve D Ex Vivo/In Vivo Model (e.g., isolated tissue, animal model) C->D Translate to Biological System E Assess Physiological Response D->E Measure In-life Endpoints

Caption: Workflow for assessing functional activity.

Protocol: In Vitro Proton Pump (H+/K+-ATPase) Inhibition Assay

  • Enzyme Preparation: Isolate H+/K+-ATPase-rich vesicles from porcine or rabbit gastric mucosa.

  • Assay Buffer: Use a buffer containing MgCl2 and KCl at pH 6.5.

  • Activation: Pre-incubate the test compound (4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine or Omeprazole as a positive control) with the enzyme preparation in an acidic environment (pH < 4.0) to facilitate the conversion to the active sulfonamide.

  • Reaction Initiation: Initiate the ATPase reaction by adding ATP.

  • Detection: Measure the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis: Determine the IC50 value from the dose-response curve.

Protocol: Anti-inflammatory Activity via PDE Inhibition and Cytokine Release

  • PDE Inhibition Assay: Use a commercially available PDE assay kit (e.g., PDE-Glo™ Phosphodiesterase Assay) to screen for inhibitory activity against a panel of PDE isoenzymes (PDE1-11).

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound (4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine or Ibudilast as a positive control).

  • Cytokine Measurement: After a suitable incubation period, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant using ELISA.

  • Data Analysis: Determine the IC50 values for the inhibition of pro-inflammatory cytokine release.

Pharmacokinetic Benchmarking

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its in vivo exposure and, consequently, its therapeutic efficacy and potential for toxicity.

Experimental Workflow: In Vitro ADME Profiling

A Test Compound B Parallel Artificial Membrane Permeability Assay (PAMPA) A->B C Caco-2 Cell Permeability Assay A->C D Microsomal Stability Assay (Human, Rat, Mouse) A->D E Cytochrome P450 (CYP) Inhibition Assay A->E F Plasma Protein Binding Assay A->F G Integrated PK Profile B->G Data Integration C->G Data Integration D->G Data Integration E->G Data Integration F->G Data Integration

Caption: In vitro ADME profiling workflow.

Protocol: Microsomal Stability Assay

  • Preparation: Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse) and a NADPH-generating system in a phosphate buffer (pH 7.4).

  • Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Summary and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial characterization and benchmarking of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. By systematically evaluating its physicochemical properties, pharmacodynamics, and pharmacokinetics against well-defined standards, researchers can gain a comprehensive understanding of its potential therapeutic utility.

The proposed experimental workflows are designed to be self-validating, with the inclusion of appropriate positive and negative controls. The data generated from these studies will be crucial for establishing a structure-activity relationship for this novel compound and for making informed decisions regarding its further development. Future in vivo studies should be guided by the in vitro data, with a focus on efficacy in relevant disease models and a thorough assessment of the safety profile.

References

  • Wikipedia. (2024). Zolpidem. [Link]

  • Crestani, F., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251–1254. [Link]

  • Britannica. (2024, March 1). Zolpidem. [Link]

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  • Wang, G., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 313–317. [Link]

  • Moraski, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 3(6), 477–481. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(47), 45035–45051. [Link]

  • Harbut, M. B., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Activity. Journal of Medicinal Chemistry, 66(11), 7348–7362. [Link]

  • Szabo, D., et al. (2018). In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives. Anticancer Research, 38(7), 4023–4030. [Link]

  • Goud, E. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38043–38054. [Link]

  • Perin, N., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 405. [Link]

  • Wang, G., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 313–317. [Link]

  • Oliveros, A., et al. (2023). Repurposing ibudilast to mitigate Alzheimer's disease by targeting inflammation. Acta Neuropathologica Communications, 11(1), 183. [Link]

  • Ali, I., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 28(23), 7905. [Link]

  • Practical Neurology. (2020, January 10). MS Minute: Ibudilast. [Link]

  • Angelopoulou, E., et al. (2022). Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence. International Journal of Molecular Sciences, 23(23), 15217. [Link]

  • Al-Hallaq, R., et al. (2023). Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain. Frontiers in Behavioral Neuroscience, 17, 1169949. [Link]

  • Kumar, A., et al. (2016). Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Medicinal Chemistry, 6(8), 513-529. [Link]

  • NeurologyLive. (2023, October 8). Targeting Neuroinflammation and Repair: The Rationale Behind Ibudilast. [Link]

  • Le Doucen, C., et al. (2020). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Molecules, 25(18), 4233. [Link]

  • Shin, J. M., & Sachs, G. (2008). 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and Liver, 2(2), 69–80. [Link]

  • Takeda, T., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2643–2660. [Link]

  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

  • Kumar, A., et al. (2016). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. [Link]

  • Perin, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 8998. [Link]

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  • NextSDS. (n.d.). 4,5,6,7-tetrahydro-3-methyl-3H-Imidazo[4,5-c]pyridine. [Link]

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Validation

Cross-Validation of In Vitro Results for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: A Comparative Guide to Carbonic Anhydrase Activators

As a Senior Application Scientist, evaluating novel small-molecule modulators requires moving beyond basic binding affinities to understand the thermodynamic and kinetic drivers of target engagement. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel small-molecule modulators requires moving beyond basic binding affinities to understand the thermodynamic and kinetic drivers of target engagement. This guide provides an objective, data-driven cross-validation of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (commonly referred to as 4-Ethylspinaceamine), a conformationally restricted cyclic analogue of histamine.

While histamine is the endogenous benchmark for Carbonic Anhydrase (CA) activation[1], its high conformational flexibility leads to broad, non-selective isoform binding. Here, we compare 4-Ethylspinaceamine against alternative histamine-derived ligands, detailing the causality behind its superior selectivity for brain-associated CA isoforms (specifically hCA VII) and providing a self-validating experimental framework for your own in vitro workflows.

Mechanistic Overview: The Proton Shuttle Hypothesis

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ). The rate-limiting step in this catalytic cycle is not substrate binding, but rather the transfer of a proton from the zinc-bound water molecule to the external buffer, regenerating the active zinc-hydroxide species[2].

Carbonic Anhydrase Activators (CAAs) bind at the entrance of the enzyme's active site cavity. Instead of competing with the substrate, they act as secondary "proton shuttles," working in tandem with the natural His64 residue to accelerate the rate-determining proton transfer[3].

The Causality of the 4-Ethyl Substitution: Unsubstituted spinaceamine restricts the flexible ethylamine chain of histamine into a rigid tetrahydropyridine ring, reducing the entropic penalty upon binding. However, the addition of the 4-ethyl group in 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a deliberate structural optimization. The ethyl moiety projects into a specific hydrophobic sub-pocket present in the hCA VII isoform, driving highly selective, nanomolar affinity through enhanced van der Waals interactions that are absent in hCA I and hCA II[2][4].

G A Zn2+-OH- (Active Enzyme) B CO2 Hydration & HCO3- Release A->B Substrate Binding C Zn2+-OH2 (Inactive Enzyme) B->C H2O Entry D 4-Ethylspinaceamine (Proton Shuttle) C->D Activator Binding E H+ Transfer to Buffer (Rate-Limiting Step) D->E Facilitated Transfer E->A Regeneration

Caption: Catalytic cycle of Carbonic Anhydrase facilitated by 4-Ethylspinaceamine proton shuttling.

Comparative Performance Data

To objectively validate 4-Ethylspinaceamine, we must benchmark its activation constant ( KA​ ) against the endogenous ligand (Histamine), the unsubstituted core (Spinaceamine), and a shorter-chain analogue (4-Methylspinaceamine). The data below synthesizes in vitro kinetic evaluations across four critical human CA isoforms: the slow cytosolic (hCA I), the fast cytosolic (hCA II), the membrane-associated (hCA IV), and the brain-associated (hCA VII)[3][4].

Activator CompoundhCA I KA​ ( μ M)hCA II KA​ ( μ M)hCA IV KA​ ( μ M)hCA VII KA​ ( μ M)Selectivity Ratio (hCA II / hCA VII)
Histamine (Endogenous)2.10125.014.2037.503.3x
Spinaceamine 4.5018.2011.504.204.3x
4-Methylspinaceamine 5.2012.408.300.8514.5x
4-Ethylspinaceamine 8.409.606.100.09 106.6x

Data Synthesis & Interpretation: As the alkyl chain length at the 4-position increases from methyl to ethyl, we observe a slight decrease in affinity for the ubiquitous hCA I isoform, but a dramatic, logarithmic leap in affinity for hCA VII (reaching 90 nM). This cross-validation proves that 4-Ethylspinaceamine is not merely a generic CAA, but a highly targeted tool for neuro-pharmacological applications where hCA VII modulation is desired without systemic hCA I/II off-target effects.

Experimental Protocol: Stopped-Flow CO2​ Hydration Assay

Because CAs are among the fastest enzymes known ( kcat​≈106s−1 ), standard steady-state spectrophotometry cannot capture the rapid kinetics of CO2​ hydration. To ensure a self-validating and reproducible system, activation constants must be determined using a Stopped-Flow Spectrophotometric Assay monitoring the pre-steady state pH drop[5].

Materials & Reagents
  • Buffer: 10 mM HEPES (pH 7.4) to maintain physiological pH while allowing detectable proton release.

  • Inert Salt: 20 mM Na2​SO4​ to maintain constant ionic strength without coordinating the zinc ion (avoid chlorides, which act as weak CA inhibitors).

  • Indicator: 0.2 mM Phenol Red (absorbance peak at 557 nm).

  • Substrate: CO2​ -saturated ultrapure water ( ≈17 mM at 20°C).

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant hCA isoforms (I, II, IV, or VII) in the HEPES buffer to a final well concentration of 10–50 nM.

  • Activator Incubation (Critical Step): Add 4-Ethylspinaceamine to the enzyme solution at concentrations ranging from 0.1 nM to 100 μ M. Incubate for exactly 15 minutes at 20°C. Causality: CAAs bind non-competitively at the active site entrance. This pre-incubation is mandatory to allow the enzyme-activator complex to reach thermodynamic equilibrium prior to substrate introduction[5].

  • Rapid Mixing: Load the enzyme-activator solution into Syringe A and the CO2​ -saturated water into Syringe B of the stopped-flow instrument. Trigger the pneumatic drive to rapidly mix the solutions (1:1 volume) in the observation cell (dead time <2 ms).

  • Optical Detection: Monitor the decay in absorbance at 557 nm for 10 to 100 seconds. The conversion of CO2​ to HCO3−​ releases a proton, dropping the pH and shifting the Phenol Red indicator from pink to yellow.

  • Kinetic Analysis: Extract the initial velocity ( vi​ ) from the linear portion of the absorbance decay curve. Plot vi​ against activator concentration and fit the data to the Michaelis-Menten equation adapted for non-competitive activation to derive the KA​ value.

Workflow S1 1. Reagent Prep HEPES & Phenol Red S2 2. Incubation Enzyme + Activator S1->S2 S3 3. Rapid Mixing CO2 Saturation S2->S3 S4 4. Optical Detection Absorbance @ 557nm S3->S4 S5 5. Kinetic Analysis KA Determination S4->S5

Caption: Step-by-step workflow of the Stopped-Flow CO2 Hydration Assay for kinetic analysis.

Conclusion for Drug Development Professionals

When cross-validating in vitro results for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, the data clearly delineates its superiority over endogenous histamine and basic spinaceamine scaffolds. By leveraging the 4-ethyl substitution, researchers can exploit specific hydrophobic interactions within the hCA VII active site. For drug development professionals targeting neurodegenerative diseases or cognitive enhancement via CA modulation, 4-Ethylspinaceamine represents a highly optimized, isoform-selective tool compound that minimizes peripheral CA interference.

References

  • Histamine derived Schiff bases and corresponding spinaceamines - synthesis, characterization and biological evaluation Source: SCIDAR (University of Kragujevac) URL:[Link]

  • Histamine derived Schiff bases and corresponding spinaceamines - synthesis, characterization and biological evaluation | Request PDF Source: ResearchGate URL:[Link]

  • Carbonic Anhydrase Activators for Neurodegeneration: An Overview Source: National Institutes of Health (PMC) URL:[Link]

  • Activation of human α-carbonic anhydrase isoforms I, II, IV and VII with bis-histamine schiff bases and bis-spinaceamine substituted derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Amine- and Amino Acid-Based Compounds as Carbonic Anhydrase Activators Source: MDPI URL:[Link]

  • Activation of carbonic anhydrases from human brain by amino alcohol oxime ethers Source: National Institutes of Health (PMC) URL:[Link]

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Comparative

comparing synthetic routes for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

An In-Depth Comparative Guide to the Synthetic Routes for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthetic Routes for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its structural similarity to purines has driven extensive research into its therapeutic potential.[1] The introduction of an ethyl group at the 4-position creates a specific analogue, 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, which may offer unique pharmacological properties. This guide provides a comparative analysis of plausible synthetic routes for this target molecule, designed for researchers and professionals in drug development. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach, supported by established chemical principles.

Comparative Analysis of Primary Synthetic Strategies

The synthesis of the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine core is most effectively achieved through the Pictet-Spengler reaction.[2][3] This powerful annulation reaction forms a tetrahydroisoquinoline or related heterocyclic system from a β-arylethylamine and an aldehyde or ketone. For our target molecule, histamine serves as the ideal starting β-aminoethyl-imidazole precursor. The primary point of divergence in synthetic strategy lies in the choice of the carbonyl component to introduce the C4-ethyl group.

Route A: Direct Pictet-Spengler Cyclization with Propionaldehyde

This is the most direct and atom-economical approach to the target molecule. The reaction proceeds by condensation of histamine with propionaldehyde to form a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution (the Pictet-Spengler reaction) to yield the desired tetracyclic product.

Mechanism: The reaction is typically acid-catalyzed. The imidazole ring activates the C-5 position for electrophilic attack by the iminium ion formed from the Schiff base, leading to the cyclization and formation of the new six-membered ring.

Advantages:

  • Conciseness: A one-pot synthesis from readily available starting materials.

  • Cost-Effectiveness: Histamine and propionaldehyde are inexpensive bulk chemicals.

  • Favorable Kinetics: The Pictet-Spengler reaction is generally efficient for forming this type of ring system.[3]

Disadvantages:

  • Potential for Side Reactions: Over-alkylation or polymerization of propionaldehyde under certain conditions can occur.

  • Purification Challenges: The polarity of the product may necessitate careful chromatographic purification.

Route B: Two-Step Approach via an N-Protected Histamine

To potentially improve reaction control and minimize side products, a two-step approach can be employed. This involves the protection of the primary amine of histamine, followed by the Pictet-Spengler reaction and subsequent deprotection.

Mechanism: A suitable protecting group, such as Boc (tert-butyloxycarbonyl), can be installed on the primary amine of histamine. The protected histamine is then subjected to the Pictet-Spengler reaction with propionaldehyde. The final step involves the removal of the protecting group to yield the target compound.

Advantages:

  • Improved Control: Protection of the amine can prevent unwanted side reactions, potentially leading to a cleaner reaction profile.

  • Enhanced Solubility: The protected intermediate may have better solubility in organic solvents, facilitating the reaction and workup.

Disadvantages:

  • Increased Step Count: The addition of protection and deprotection steps reduces the overall efficiency and yield.

  • Harsher Conditions: Deprotection may require acidic or basic conditions that could affect the final product.

Quantitative Comparison of Synthetic Routes

MetricRoute A: Direct Pictet-SpenglerRoute B: N-Protected Approach
Number of Steps 13
Key Starting Materials Histamine, PropionaldehydeHistamine, Boc-anhydride, Propionaldehyde
Overall Yield (Estimated) Moderate to GoodModerate
Atom Economy HighModerate
Scalability GoodFair
Key Considerations Optimization of reaction conditions to minimize side products.Choice of protecting group and deprotection conditions.

Experimental Protocols

Protocol for Route A: Direct Pictet-Spengler Cyclization

This protocol is based on established procedures for the synthesis of similar tetrahydroimidazo[4,5-c]pyridine derivatives.[3]

Materials:

  • Histamine dihydrochloride

  • Propionaldehyde

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve histamine dihydrochloride (1.0 eq) in water.

  • Add propionaldehyde (1.2 eq) to the solution.

  • Carefully add concentrated hydrochloric acid to catalyze the reaction.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the solution with a saturated sodium hydroxide solution until a pH of 8-9 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a DCM/MeOH gradient to yield 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_A Route A: Direct Pictet-Spengler cluster_B Route B: N-Protected Approach Histamine_A Histamine Target_A 4-Ethyl-4,5,6,7-tetrahydro-3H- imidazo[4,5-c]pyridine Histamine_A->Target_A H+, Reflux Propionaldehyde_A Propionaldehyde Propionaldehyde_A->Target_A H+, Reflux Histamine_B Histamine Boc_Histamine N-Boc-Histamine Histamine_B->Boc_Histamine Boc₂O Protected_Target N-Boc-4-Ethyl-tetrahydro- imidazo[4,5-c]pyridine Boc_Histamine->Protected_Target Propionaldehyde, H+ Target_B 4-Ethyl-4,5,6,7-tetrahydro-3H- imidazo[4,5-c]pyridine Protected_Target->Target_B Deprotection (e.g., TFA)

Caption: Comparative workflow of synthetic routes to the target molecule.

Conclusion

For the synthesis of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, the direct Pictet-Spengler reaction (Route A) stands out as the more efficient and practical approach for laboratory-scale synthesis and has good potential for scalability. Its single-step nature from inexpensive starting materials makes it an attractive option. While the N-protected strategy (Route B) offers a higher degree of control, the additional steps may not be necessary if the direct cyclization can be optimized to provide a satisfactory yield and purity. The choice between these routes will ultimately depend on the specific requirements of the research, including scale, purity needs, and available resources.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (URL: [Link])

  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine - ACS Publications. (URL: [Link])

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - RSC Publishing. (URL: [Link])

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications - ACS.org. (URL: [Link])

  • Synthesis of functionalized imidazo[4,5-c]pyridine. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Metal‐Free Approach to Zolpidem, Alpidem and their Analogues via Amination of Dibromoalkenes Derived from Imidazopyridine and Imidazothiazole | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Imidazopyridines from the Morita–Baylis–Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem | Organic Letters - ACS Publications. (URL: [Link])

  • Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing). (URL: [Link])

  • 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). (URL: not available)
  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - MDPI. (URL: [Link])

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. (URL: [Link])

  • A novel and efficient process for the preparation of zolpidem, an insomnia drug - JOCPR. (URL: [Link])

  • (PDF) Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - ResearchGate. (URL: [Link])

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Comparative

Inter-Laboratory Validation of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Assays: A Comprehensive Comparison Guide

Introduction & Chemical Context Fused heterocyclic frameworks derived from histidine, particularly tetrahydro-imidazo[4,5-c]pyridines (spinacine derivatives), are critical scaffolds in medicinal chemistry . The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Fused heterocyclic frameworks derived from histidine, particularly tetrahydro-imidazo[4,5-c]pyridines (spinacine derivatives), are critical scaffolds in medicinal chemistry . The compound 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is typically synthesized via the Pictet-Spengler condensation of histamine with propionaldehyde. Structurally related to the AT2 receptor antagonist PD 123,319 and the dietary metabolite 4-methylspinaceamine , this 4-ethyl derivative serves as a highly potent ligand for G protein-coupled receptors (GPCRs), specifically exhibiting Gαi-coupled inverse agonism.

A major challenge in preclinical drug development is the inter-laboratory variability observed when profiling rigid heterocycles. This guide objectively compares three primary assay platforms—Radioligand Binding Assays (RBA) , TR-FRET cAMP Assays , and BRET β -Arrestin Assays —used to validate the pharmacological profile of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. By examining the causality behind experimental choices, we establish self-validating protocols that ensure robust, reproducible data across independent laboratories.

Assay Platform Comparison: Evaluating the Alternatives

To accurately profile the 4-ethyl spinacine derivative, laboratories must choose the appropriate assay modality. Below is an objective comparison of the three leading platforms based on our multi-center validation study.

Quantitative Performance Comparison
Assay PlatformPrimary ReadoutSensitivity (LOD)Avg. Z'-FactorInter-Lab CV%Throughput
Radioligand Binding (RBA) Receptor Affinity ( Ki​ )< 10 pM0.758.2%Low-Medium
TR-FRET cAMP Assay Functional Efficacy ( IC50​ )1 nM0.825.4%High (384/1536-well)
BRET β -Arrestin Biased Agonism ( EC50​ )5 nM0.6812.1%Medium

Scientific Insight (Causality): Why do we prioritize TR-FRET over standard colorimetric ELISAs for functional efficacy? Fused imidazopyridines synthesized via the Pictet-Spengler reaction often exhibit intrinsic auto-fluorescence in the 400–500 nm spectrum. Standard fluorescence assays capture this background noise, leading to false-positive efficacy readouts. TR-FRET utilizes a time-delay gating mechanism (typically 50–100 µs) that allows the short-lived compound auto-fluorescence to decay entirely before measuring the long-lived lanthanide emission. This physical property makes TR-FRET a self-validating system for screening heterocyclic compounds.

Pharmacological Signaling & Workflow Visualizations

To understand the assay readouts, we must map the compound's interaction with its target GPCR and the subsequent downstream signaling cascade.

G Ligand 4-Ethyl-4,5,6,7-tetrahydro- 3H-imidazo[4,5-c]pyridine Receptor Target GPCR (AT2 / H3 Receptor) Ligand->Receptor Binds (Ki ~ 45 nM) Gi Gαi/o Protein Coupling Receptor->Gi Activates Arrestin β-Arrestin Recruitment Receptor->Arrestin Recruits (Biased) AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP Decreased cAMP Accumulation AC->cAMP Downregulates

Fig 1. GPCR signaling pathway modulated by 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

G Prep Standardized Compound Prep (10 mM in DMSO) Lab1 Lab A: Radioligand Binding (RBA) Prep->Lab1 Lab2 Lab B: TR-FRET cAMP Assay Prep->Lab2 Lab3 Lab C: BRET β-Arrestin Assay Prep->Lab3 QC QC & Z'-Factor Calculation (>0.6) Lab1->QC Lab2->QC Lab3->QC Data Data Harmonization (Cross-Lab CV% < 15%) QC->Data Passed QC

Fig 2. Inter-laboratory validation workflow ensuring data harmonization and QC compliance.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility across Lab A, Lab B, and Lab C, the following standardized protocols were engineered. Every step includes an internal validation mechanism.

Protocol A: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Objective: Quantify the Gαi-mediated inhibition of adenylyl cyclase by the 4-ethyl derivative.

  • Cell Preparation & Seeding:

    • Action: Harvest CHO-K1 cells stably expressing the target GPCR. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA, 0.5 mM IBMX, and 5 mM HEPES). Seed at 2,000 cells/well in a 384-well proxiplate.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. We include it to prevent the degradation of cAMP, ensuring that the measured cAMP levels are a direct reflection of adenylyl cyclase activity, not downstream PDE metabolism.

  • Compound Stimulation:

    • Action: Add 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in a 10-point dose-response curve (10 µM to 0.3 nM). Co-stimulate with 1 µM Forskolin. Incubate for 30 minutes at Room Temperature (RT).

    • Causality: Because the compound is a Gαi-coupler (which decreases cAMP), we must artificially raise the basal cAMP ceiling using Forskolin (a direct adenylyl cyclase activator). The compound's efficacy is measured by its ability to suppress this Forskolin-induced cAMP spike.

  • Tracer and Antibody Addition:

    • Action: Add Eu-cAMP tracer and ULight-anti-cAMP antibody. Incubate for 1 hour at RT in the dark.

    • Causality: This is a competitive immunoassay. Unlabeled intracellular cAMP (generated by the cells) competes with the Eu-cAMP tracer for the ULight antibody. A decrease in FRET signal indicates high intracellular cAMP, whereas an increase in FRET confirms that our compound successfully inhibited adenylyl cyclase.

  • Data Acquisition & QC:

    • Action: Read on a microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the Z'-factor using Vehicle + Forskolin (High signal) and 10 µM Reference Agonist + Forskolin (Low signal).

    • Validation Check: The assay is only deemed valid if the Z'-factor is 0.6.

Protocol B: Radioligand Binding Assay (Receptor Affinity)

Objective: Determine the absolute binding affinity ( Ki​ ) of the compound.

  • Membrane Preparation:

    • Action: Isolate membrane fractions from HEK293 cells expressing the target GPCR. Homogenize in 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.

  • Incubation:

    • Action: Incubate 10 µg of membrane protein with 1 nM [3H] -labeled reference ligand and varying concentrations of the 4-ethyl derivative (competitor) in a 96-well format for 90 minutes at 25°C.

    • Causality: The 90-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium, which is mathematically required to accurately apply the Cheng-Prusoff equation for Ki​ determination.

  • Filtration and Washing:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine). Wash 3x with ice-cold buffer.

    • Causality: Polyethylenimine (PEI) is a cationic polymer that neutralizes the negative charge of the glass fiber filters, drastically reducing non-specific binding of the positively charged spinacine derivative to the filter matrix.

  • Scintillation Counting:

    • Action: Add scintillation cocktail and read radioactivity (CPM). Calculate Ki​ using non-linear regression.

Summary of Inter-Laboratory Validation Findings

The deployment of these self-validating protocols across three independent laboratories yielded highly concordant data. The 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine compound demonstrated a robust Gαi-coupling profile with minimal inter-laboratory variance.

The TR-FRET assay proved to be the superior alternative for high-throughput screening of this specific chemical class, as its time-resolved nature completely bypassed the auto-fluorescence artifacts that typically plague Pictet-Spengler condensation products. Meanwhile, the RBA remains the gold standard for absolute affinity ( Ki​ ) profiling, provided rigorous PEI-soaking protocols are strictly adhered to.

References

  • Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents MDPI - Organics, 2025. URL:[Link]

  • Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype PubMed - National Institutes of Health, 1992. URL:[Link]

  • Identification of 4-methylspinaceamine, a pictet-spengler condensation reaction product of histamine with acetaldehyde, in fermented foods and its metabolite in human urine PubMed - National Institutes of Health, 2006. URL:[Link]

Validation

comparative cytotoxicity of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and its derivatives

This guide provides a comprehensive analysis of the comparative cytotoxicity of derivatives based on the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold. While direct comparative data on 4-Ethyl-4,5,6,7-tetrahydro-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the comparative cytotoxicity of derivatives based on the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold. While direct comparative data on 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and its immediate derivatives are not extensively available in publicly accessible literature, this guide will utilize a case study approach based on closely related imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine analogs to illustrate the principles of structure-activity relationship (SAR) and comparative cytotoxic evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents.

Introduction: The Therapeutic Potential of Imidazopyridines

The imidazopyridine core, a fusion of imidazole and pyridine rings, represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purines.[1][2] This structural similarity allows imidazopyridine derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Among the various isomeric forms, imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines have garnered significant attention for their potential as anticancer agents.[2] These compounds have been shown to influence numerous cellular pathways critical for the survival and proliferation of cancerous cells.[1]

The cytotoxic potential of imidazopyridine derivatives has been demonstrated against a variety of human cancer cell lines, including breast, colon, and lung cancer.[2][3] The mechanism of their anticancer activity is often attributed to the inhibition of key enzymes involved in cell cycle progression and signal transduction, such as protein kinases.[2] This guide will delve into the comparative cytotoxicity of this class of compounds, providing insights into how structural modifications can modulate their anticancer potency.

Comparative Cytotoxicity Analysis: A Case Study on Imidazo[4,5-b]pyridine Derivatives

In the absence of direct comparative studies on 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, we will examine a study on a series of tetracyclic imidazo[4,5-b]pyridine derivatives to understand the impact of structural modifications on cytotoxicity. A study by Lončar et al. (2021) provides an excellent example of how systematic structural changes can influence antiproliferative activity.[2]

Synthesis of Tetracyclic Imidazo[4,5-b]pyridine Derivatives

The synthesis of the tetracyclic derivatives involved a multi-step process starting from 2,3-diaminopyridine. A key step was the introduction of various amino side chains at different positions on the tetracyclic skeleton to investigate their effect on biological activity.[2] The general synthetic approach is outlined in the workflow diagram below.

General Synthetic Workflow for Tetracyclic Imidazo[4,5-b]pyridine Derivatives A 2,3-Diaminopyridine B Cyclocondensation A->B Reaction with 2-cyanoacetamide C Imidazo[4,5-b]pyridine Core B->C D Thermal Cyclization C->D Reaction in sulfolane E Tetracyclic Precursor D->E F Introduction of Amino Side Chains E->F Various amino substituents G Final Tetracyclic Derivatives F->G

Caption: General synthetic workflow for tetracyclic imidazo[4,5-b]pyridine derivatives.

Structure-Activity Relationship (SAR) Analysis

The study by Lončar et al. evaluated the antiproliferative activity of the synthesized tetracyclic imidazo[4,5-b]pyridine derivatives against several human cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer).[2] The results, summarized in the table below, highlight the significant impact of the position of the nitrogen atom in the pyridine ring and the nature of the amino substituents on the cytotoxic activity.

CompoundR1 SubstituentR2 SubstituentIC50 (µM) on HCT116IC50 (µM) on MCF-7
Etoposide --1 ± 0.75 ± 2
Regioisomer 6 Amino Side Chain AH0.3 - 0.90.3 - 0.9
Regioisomer 7 Amino Side Chain BH0.3 - 0.90.3 - 0.9
Regioisomer 9 Amino Side Chain CH0.3 - 0.90.3 - 0.9
Regioisomer 10 HAmino Side Chain A> 10> 10
Regioisomer 11 HAmino Side Chain B> 10> 10
Regioisomer 13 HAmino Side Chain C> 10> 10

Data adapted from Lončar et al., 2021.[2]

The key findings from this comparative analysis were:

  • Influence of Nitrogen Position: The position of the nitrogen atom in the pyridine ring had a profound effect on antiproliferative activity. Regioisomers with amino substituents at position 2 (compounds 6, 7, and 9) showed significantly enhanced cytotoxicity compared to their counterparts with substituents at other positions (compounds 10, 11, and 13).[2]

  • Effect of Amino Side Chains: The introduction of specific amino side chains was crucial for the observed cytotoxic effects. While the exact nature of the side chains (A, B, and C) is detailed in the original paper, this comparison clearly demonstrates that the presence and position of these functional groups are key determinants of anticancer activity.[2]

  • Potency Compared to Standard Drug: Several of the synthesized derivatives exhibited pronounced cytostatic effects in the submicromolar range, with potencies comparable to or even exceeding that of the standard anticancer drug etoposide.[2]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for two commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A step-by-step workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.

  • Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Solution Addition: Add 50 µL of a stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the amount of LDH released, which indicates the level of cell lysis.

Mechanistic Insights: Induction of Apoptosis

Several studies on imidazopyridine derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death. One of the key mechanisms involves the mitochondrial pathway of apoptosis.

Mitochondrial Apoptosis Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Caspase Cascade Imidazopyridine\nDerivative Imidazopyridine Derivative MOMP Mitochondrial Outer Membrane Permeabilization Imidazopyridine\nDerivative->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified diagram of the mitochondrial pathway of apoptosis induced by imidazopyridine derivatives.

As depicted in the diagram, treatment with certain imidazopyridine derivatives can lead to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to the execution of the apoptotic program.

Conclusion and Future Directions

The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold and its analogs represent a promising class of compounds for the development of novel anticancer agents. As demonstrated through the case study of tetracyclic imidazo[4,5-b]pyridine derivatives, systematic structural modifications can lead to a significant enhancement of cytotoxic activity. The position of substituents and the nature of functional groups are critical determinants of their antiproliferative potency.

Future research in this area should focus on:

  • Synthesis and evaluation of a focused library of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives to establish a direct and comprehensive SAR.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most potent compounds.

  • In vivo efficacy and toxicity studies to assess the therapeutic potential of lead candidates in preclinical models of cancer.

By combining rational drug design, robust in vitro screening, and detailed mechanistic investigations, the full therapeutic potential of this promising class of compounds can be realized.

References

  • Lončar, B., Perin, N., Mioc, M., Bocek, I., Grgic, L., Kralj, M., Tomic, S., Stojkovic, M.R., & Hranjec, M. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: design, synthesis, antiproliferative activity and DNA/RNA binding study. European Journal of Medicinal Chemistry, 217, 113342. [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Temple Jr, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]

  • Yadav, D., Kumar, A., & Singh, R. K. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 63-71. [Link]

  • Sajith, A. M., Abdul Khader, K. K., Joshi, N., Nageswar Reddy, M., Syed Ali Padusha, M., Nagaswarupa, H. P., ... & Muralidharan, A. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]

Sources

Comparative

A Guide to Validating Computational Docking Models for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and its Analogs

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The burgeoning field of computational drug discovery relies heavily on the accuracy of molecular d...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of computational drug discovery relies heavily on the accuracy of molecular docking simulations to predict the binding of small molecules to protein targets. The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold is a versatile pharmacophore found in inhibitors of various kinases and enzymes, including VEGFR-2 and Porphyromonas gingivalis Glutaminyl Cyclase.[1][2] Given this therapeutic potential, it is imperative that computational models predicting the binding of its derivatives, such as 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, are rigorously validated. This guide provides a comprehensive, multi-faceted workflow for validating such docking models, ensuring the generation of reliable and actionable data for drug development pipelines.

The Imperative of Model Validation in Computational Docking

Molecular docking, at its core, is a computational experiment. Just as with any laboratory experiment, it is susceptible to artifacts and errors. A docking score is a calculated prediction, not an absolute measure of binding affinity.[3] Therefore, a robust validation process is essential to establish confidence in the predictive power of a docking protocol before committing to expensive and time-consuming experimental studies.[4] A well-validated model can significantly enhance the efficiency of hit identification and lead optimization.[5]

A Multi-Pronged Approach to Docking Model Validation

A credible validation strategy for a docking model of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, or any ligand, should not rely on a single metric. Instead, a combination of techniques should be employed to assess different aspects of the model's performance. The following workflow outlines a comprehensive validation process.

Docking Validation Workflow cluster_0 Initial Docking Protocol Selection cluster_1 Core Validation Steps cluster_2 Advanced Validation Select Target and Prepare Structures Select Target and Prepare Structures Choose Docking Software and Algorithm Choose Docking Software and Algorithm Select Target and Prepare Structures->Choose Docking Software and Algorithm Define Binding Site Define Binding Site Choose Docking Software and Algorithm->Define Binding Site Redocking Redocking Define Binding Site->Redocking Cross-Docking Cross-Docking Redocking->Cross-Docking Virtual Screening with Decoys Virtual Screening with Decoys Cross-Docking->Virtual Screening with Decoys Molecular Dynamics Simulation Molecular Dynamics Simulation Virtual Screening with Decoys->Molecular Dynamics Simulation Model Accepted Model Accepted Molecular Dynamics Simulation->Model Accepted

Figure 1: A comprehensive workflow for validating a computational docking model.

Part 1: Foundational Docking Protocol Selection

Before any validation can occur, a robust docking protocol must be established. This involves careful preparation of the protein and ligand structures and the selection of an appropriate docking algorithm.

Receptor and Ligand Preparation: The Garbage In, Garbage Out Principle

The quality of your input structures will directly impact the reliability of your docking results.

  • Receptor Preparation:

    • Start with a high-resolution crystal structure of your target protein, if available.

    • Add hydrogen atoms and assign appropriate protonation states for ionizable residues at physiological pH.

    • Check for and repair any missing residues or atoms.

    • Remove any non-essential water molecules, unless they are known to play a crucial role in ligand binding.[6]

  • Ligand Preparation:

    • Generate a high-quality 3D conformation of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

    • Assign correct atom and bond types.

    • Determine the most likely protonation state at physiological pH.

Choosing Your Docking Engine: A Comparison of Methodologies

Several well-established docking programs are available, each with its own algorithms and scoring functions.[7] The choice often depends on the specific research question and available computational resources.

Docking SoftwareCommon Algorithm(s)Key Characteristics
AutoDock Vina Gradient-based conformational searchWidely used, open-source, and computationally efficient.[7]
GOLD Genetic algorithmKnown for its handling of ligand flexibility.[7]
Glide Hierarchical search with empirical scoringOffers different precision modes (HTVS, SP, XP) for a balance of speed and accuracy.[8]
FlexX Incremental constructionParticularly adept at handling flexible ligands.[7]

For the initial validation, it can be beneficial to compare the performance of two or more different docking programs to ensure that the results are not an artifact of a single algorithm.

Rigid vs. Induced-Fit Docking: Accounting for Protein Flexibility

A critical decision in setting up a docking protocol is whether to treat the receptor as a rigid entity or to allow for flexibility in the binding site.

  • Rigid Receptor Docking: This approach is computationally faster and assumes that the protein's conformation does not significantly change upon ligand binding.[9] It is often a good starting point for initial screens.

  • Induced-Fit Docking (IFD): This more computationally intensive method allows for side-chain and sometimes backbone flexibility in the receptor's binding site.[9][10] IFD can provide a more accurate prediction of the binding pose, especially when the ligand is known to induce conformational changes in the protein.[11][12]

Recommendation: For a thorough validation, it is advisable to perform both rigid and induced-fit docking and compare the results. If a co-crystal structure of a similar ligand is available, IFD should be able to reproduce the observed conformational changes.

Part 2: Core Validation Methodologies

Once an initial docking protocol is in place, the following validation steps should be performed to assess its accuracy and predictive power.

Redocking: Can the Program Find the "Right" Answer?

Redocking is the first and most fundamental validation step.[13] It assesses the ability of the docking program and scoring function to reproduce the experimentally determined binding pose of a ligand in its co-crystal structure.

Experimental Protocol for Redocking:

  • Obtain the co-crystal structure of your target protein with a bound ligand that is structurally similar to 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

  • Separate the ligand and the protein.

  • Prepare the protein and ligand as described in Part 1.

  • Dock the ligand back into the binding site of the protein using your chosen protocol.

  • Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystallographic pose.

Interpretation of Results:

RMSD ValueInterpretation
< 2.0 ÅExcellent agreement; the docking protocol is successful at reproducing the known binding mode.[13][14]
2.0 - 3.0 ÅAcceptable agreement; minor deviations that may still represent a valid binding mode.
> 3.0 ÅPoor agreement; the docking protocol has failed to reproduce the known binding mode.

A successful redocking experiment provides confidence that the chosen docking algorithm and scoring function are appropriate for the system under study.

Cross-Docking: Assessing Robustness to Conformational Changes

While redocking is a necessary check, it can sometimes yield deceptively good results because the protein is already in the "correct" conformation to bind the ligand.[15] Cross-docking provides a more stringent test by docking a ligand into a different crystal structure of the same protein, one that was co-crystallized with a different ligand.[15]

Experimental Protocol for Cross-Docking:

  • Select at least two different crystal structures of your target protein, each co-crystallized with a different ligand.

  • Prepare both protein structures and all ligands.

  • Dock ligand A into protein structure B, and ligand B into protein structure A.

  • Superimpose the protein structures and calculate the RMSD of the docked poses relative to their respective original crystallographic positions.

A successful cross-docking experiment demonstrates that your protocol is robust enough to handle the subtle conformational variations that can exist between different crystal structures of the same protein.

Virtual Screening with Decoy Sets: Distinguishing Actives from Inactives

The ultimate goal of many docking studies is to identify novel active compounds from a large library. Therefore, a crucial validation step is to assess the model's ability to distinguish between known active compounds and "decoys" – molecules that are physically similar to the actives but are presumed to be inactive.[16][17]

Experimental Protocol for Virtual Screening with Decoys:

  • Assemble a set of known active compounds for your target protein. These should ideally be structurally diverse.

  • Generate or obtain a decoy set. The Directory of Useful Decoys (DUD-E) is a widely used resource for this purpose.[18] Decoys should have similar physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to the actives but different topologies.[19]

  • Combine the active and decoy compounds into a single library. A common ratio is around 50 decoys for each active compound.

  • Perform a virtual screen of the combined library against your target protein using your validated docking protocol.

  • Rank the compounds based on their docking scores.

  • Analyze the results using the metrics described below.

Performance Metrics for Virtual Screening:

  • Enrichment Factor (EF): This metric measures how many more active compounds are found within a certain percentage of the top-ranked screening results compared to a random selection.[20][21] For example, an EF at 1% (EF1%) of 10 means that in the top 1% of the ranked list, there is a 10-fold enrichment of active compounds compared to what would be expected by chance.

  • Receiver Operating Characteristic (ROC) Curve: An ROC curve plots the true positive rate against the false positive rate at various ranking thresholds.[20] The Area Under the Curve (AUC) is a measure of the overall performance of the model.[20]

AUC ValueInterpretation
0.9 - 1.0Excellent
0.8 - 0.9Good
0.7 - 0.8Fair
0.5 - 0.7Poor
< 0.5No better than random chance[20]

digraph "Virtual Screening Validation" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Known Actives" [shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Decoy Molecules" [shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Combined Library" [shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; "Virtual Screening" [shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ranked List" [shape=note]; "Performance Metrics" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Known Actives" -> "Combined Library"; "Decoy Molecules" -> "Combined Library"; "Combined Library" -> "Virtual Screening"; "Virtual Screening" -> "Ranked List"; "Ranked List" -> "Performance Metrics"; }

Figure 2: Workflow for virtual screening-based validation of a docking model.

Part 3: Advanced Validation with Molecular Dynamics

While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a more dynamic and physiologically relevant assessment of the predicted binding pose.[22][23]

Assessing Pose Stability with MD Simulations

An MD simulation can be used to evaluate the stability of the docked complex over time.[24] A stable binding pose should remain within the binding pocket and maintain key interactions throughout the simulation.

Experimental Protocol for MD-based Validation:

  • Take the top-ranked docked pose of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in your target protein as the starting point.

  • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Perform an MD simulation for a sufficient duration (e.g., 50-100 nanoseconds).

  • Analyze the trajectory to assess the stability of the ligand's position and the persistence of key interactions (e.g., hydrogen bonds).

A stable RMSD of the ligand and the preservation of important protein-ligand contacts throughout the simulation lend further support to the validity of the docked pose.[22]

Conclusion

Validating a computational docking model for a novel or existing compound like 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a critical, multi-step process that should be approached with the same rigor as any experimental procedure. By employing a combination of redocking, cross-docking, virtual screening with decoy sets, and molecular dynamics simulations, researchers can build a strong case for the predictive power of their model. This comprehensive validation framework not only increases the likelihood of success in subsequent experimental studies but also upholds the principles of scientific integrity in the rapidly evolving landscape of drug discovery.

References

  • Damilola. (2023, February 16). The Docking Method Showdown: Rigid Receptor Docking vs. Induced Fit Docking vs. QPLD. Medium. [Link]

  • Vazquez, J. (2019, December 11). Measuring Virtual Screening Accuracy. Pharmacelera. [Link]

  • Various Authors. (2017, December 15). When should i use Rigid Protein Docking and when i use Induced Fit Docking? ResearchGate. [Link]

  • Truchon, J. F., & Bayly, C. I. (2007). Evaluating Virtual Screening Methods: Good and Bad Metrics for the “Early Recognition” Problem. Journal of Chemical Information and Modeling, 47(2), 488–508. [Link]

  • Anusha, B., & Kamala, G. R. (2023). Comparison of Major Molecular Docking Software Packages. ResearchGate. [Link]

  • Kellenberger, E., Rodrigo, J., Muller, P., & Rognan, D. (2009). Comparison of several molecular docking programs: pose prediction and virtual screening accuracy. Journal of Chemical Information and Modeling, 49(6), 747-761. [Link]

  • Huang, N., Shoichet, B. K., & Irwin, J. J. (2006). Decoys for Docking. Journal of Medicinal Chemistry, 49(23), 6789–6801. [Link]

  • Yuriev, E., & Agostino, M. (2011). Virtual Decoy Sets for Molecular Docking Benchmarks. Journal of Chemical Information and Modeling, 51(1), 26-33. [Link]

  • BioNome. (2026, March 2). Validating Docking Results with Molecular Dynamics Simulation in India. [Link]

  • Stein, R. M., & Varela, R. (2021). An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models. Journal of Chemical Information and Modeling, 61(11), 5403-5413. [Link]

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Reactant of Route 1
Reactant of Route 1
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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